molecular formula C27H26N2O6 B613432 Fmoc-Leu-Onp CAS No. 71989-25-8

Fmoc-Leu-Onp

Cat. No.: B613432
CAS No.: 71989-25-8
M. Wt: 474.51
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-Onp is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEIXSDKRRSDPM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Leu-ONp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of protecting groups and activation methods is paramount to the efficiency and fidelity of solid-phase peptide synthesis (SPPS). Among the repertoire of reagents available to the peptide chemist, N-α-Fmoc-L-leucine p-nitrophenyl ester (Fmoc-Leu-ONp) represents a classical yet relevant tool. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, and strategic role in the synthesis of peptides. We will explore the causality behind its application, juxtapose its performance with contemporary methods, and provide field-proven protocols for its effective use. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this valuable synthetic building block.

Introduction: The Architectural Components of this compound

This compound is a specifically modified amino acid derivative designed for use in peptide synthesis. Its structure is a careful orchestration of three key components, each serving a distinct and critical function in the controlled, stepwise assembly of a peptide chain.

  • L-Leucine: The core amino acid, leucine, is a hydrophobic aliphatic amino acid that is a common constituent of proteins and peptides.[1]

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a temporary protecting group attached to the α-amino group of the leucine.[2] The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a secondary amine like piperidine.[3][4] This base-lability is the cornerstone of the most widely used "Fmoc-SPPS" strategy, allowing for orthogonal protection schemes where acid-labile groups can be used for side-chain protection.[5]

  • The ONp (p-nitrophenyl) Ester: This moiety is attached to the carboxyl group of leucine, "activating" it for nucleophilic attack. The p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide anion.[6][7] This pre-activation strategy facilitates the formation of the peptide bond.

Understanding these components is crucial to appreciating the specific scenarios where this compound is an advantageous choice for peptide chemists.

The Mechanism of Action in Peptide Synthesis

The utility of this compound lies in its dual-functionality: the protective role of the Fmoc group and the activating role of the ONp ester. The process unfolds in a cyclical manner within the framework of Solid-Phase Peptide Synthesis (SPPS).

The Core SPPS Cycle

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[8] The general cycle, when using an Fmoc-protected amino acid, consists of two main steps: deprotection and coupling.

SPPS_Cycle A Start: Resin with N-terminal Fmoc-protected peptide B Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B Treat with base C Wash Step B->C Remove dibenzofulvene-piperidine adduct D Step 2: Coupling (Add this compound) C->D Introduce activated amino acid E Wash Step D->E Remove unreacted reagents and p-nitrophenol byproduct F Result: Peptide chain extended by one Leucine residue E->F F->B Repeat cycle for next amino acid

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[9]

  • A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[4]

  • This abstraction leads to the formation of a stabilized anion.

  • The system then undergoes β-elimination, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4]

  • The excess amine in the deprotection solution traps the DBF to form a stable adduct, driving the reaction to completion.[4][9]

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Base Treatment cluster_2 Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine + Piperidine Products H₂N-Peptide-Resin (Free Amine) Dibenzofulvene-Piperidine Adduct CO₂ Piperidine->Products β-elimination

Caption: Mechanism of Fmoc group removal by piperidine.

Mechanism of ONp-Ester Mediated Coupling

Once the N-terminal amine of the resin-bound peptide is free, the coupling reaction can proceed.

  • This compound is introduced to the reaction vessel, typically dissolved in a polar aprotic solvent like Dimethylformamide (DMF).[6]

  • The deprotected, nucleophilic α-amino group of the peptide chain attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester.

  • This attack forms a transient tetrahedral intermediate.

  • The intermediate collapses, leading to the formation of a new peptide bond and the release of the p-nitrophenoxide anion as a leaving group.[10] The stability of this anion makes it an effective leaving group, facilitating the reaction.

The release of the yellow-colored p-nitrophenolate can sometimes be used as a qualitative visual indicator of the reaction's progress.

Technical & Performance Characteristics

While effective, ONp esters are considered to be moderately reactive compared to more modern activation methods.[11] Their use represents a trade-off between stability and reaction kinetics.

ParameterThis compoundIn-situ Reagents (e.g., HBTU/HOBt)
Reactivity ModerateHigh to Very High
Reaction Time Slower (can be hours)Faster (typically minutes to 1-2 hours)[12]
Shelf Stability High (can be pre-prepared and stored)Low (reagents are mixed immediately before use)
Side Reactions Lower risk of racemization for most amino acidsHigher risk of racemization if not optimized; requires additives like HOBt to suppress.[13]
Cost Generally lower cost for the reagent itselfHigher cost for coupling reagents
Byproducts p-nitrophenolDicyclohexylurea (for DCC), Tetramethylurea (for HBTU)

Table 1: Comparative analysis of this compound versus common in-situ coupling reagents.

The primary advantage of using a pre-activated ester like this compound is its stability and the reduced risk of certain side reactions that can be promoted by potent in-situ coupling reagents.[7] However, the slower reaction kinetics were a driving force for the development of faster methods like those using uronium/aminium salts (HBTU, HATU) or carbodiimides (DCC, DIC) with additives.[11][13]

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in manual SPPS. Instrument-specific parameters may vary for automated synthesizers.

Materials and Reagents
  • This compound (CAS 71989-25-8)[6]

  • SPPS-grade resin (e.g., Fmoc-Rink Amide resin for peptide amides, Wang resin for peptide acids)[14]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

Protocol 1: Standard Fmoc Deprotection

This procedure is performed prior to the coupling step.

  • Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[15]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a second portion of 20% piperidine in DMF.

  • Agitate the mixture for 7-10 minutes.[12]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[15]

Protocol 2: Coupling with this compound
  • Following the final DMF wash of the deprotection step, drain the solvent from the resin.

  • Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add the this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature. The reaction time can vary significantly (from 1 to 12 hours) depending on the sequence.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates the absence of free primary amines and a complete reaction.

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and the p-nitrophenol byproduct.

  • The resin is now ready for the next deprotection and coupling cycle.

Strategic Considerations and Field Insights

When to Choose this compound

While faster coupling reagents dominate many applications, Fmoc-ONp esters, including this compound, retain a strategic niche.

  • Minimizing Racemization: For amino acids that are particularly prone to racemization during activation (e.g., Cysteine, Histidine), the use of a stable, pre-formed active ester can sometimes offer a milder coupling condition compared to highly reactive uronium salts.

  • Segment Condensation: In the coupling of larger, protected peptide fragments, the moderate reactivity of ONp esters can be advantageous, helping to avoid side reactions.

  • Cost-Effectiveness: For large-scale synthesis of simple peptides, the lower cost of the ONp activation strategy can be a significant factor.

  • Manual Synthesis & Pedagogy: The slower reaction times and stability make ONp esters suitable for manual synthesis and for teaching the principles of SPPS, as reaction monitoring is more manageable.

Limitations and Alternatives

The primary limitation of this compound is its slower coupling speed.[11] For complex or "difficult" sequences, which are prone to aggregation, a fast and highly efficient coupling is critical to prevent the formation of deletion sequences. In these cases, more potent activating agents are generally preferred.

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU, when combined with a base like DIPEA, offer rapid and efficient couplings, and are the standard for most automated SPPS.[16]

  • Carbodiimides: DIC or DCC, typically used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, are also highly effective and widely used.[13][17] The additive serves to suppress racemization and accelerate the reaction.

The choice of coupling strategy is therefore a critical experimental decision, balancing the demands of the specific peptide sequence with considerations of speed, cost, and potential side reactions.

Conclusion

This compound is a foundational reagent in the field of peptide synthesis. While the advent of faster in-situ coupling reagents has relegated it from a first-line choice for all applications, it remains a valuable and reliable tool for specific synthetic challenges. Its high stability, ease of use, and milder reactivity provide a strategic advantage in contexts where minimizing side reactions like racemization is of utmost importance. A thorough understanding of its mechanism, performance characteristics, and appropriate application allows the modern peptide chemist to leverage this classic building block to its full potential, ensuring the successful synthesis of high-quality peptides for research and drug development.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Coy, E., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • ResearchGate. (2010). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ResearchGate. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]

  • ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

  • DiVA. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

  • ResearchGate. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). Retrieved from [Link]

  • The Journal of Organic Chemistry. (1996). Rate constants for peptide p-nitrophenyl ester coupling reactions in dimethylformamide. Model for steric interactions in the peptide bond forming transition state. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Frontiers. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2011). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Fengchen. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

  • Rapp Polymere. (n.d.). Fmoc-Leu Wang Resin. Retrieved from [Link]

  • MoBiTec. (n.d.). Fmoc-Leu-OH | Peptide Synthesis | Proteomics | Products. Retrieved from [Link]

  • ChemRxiv. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]

  • PubMed. (2023). Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-Leu-ONp: Properties, Structure, and Application in Peptide Synthesis

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine p-nitrophenyl ester (this compound) is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its chemical properties, structure, and practical application. We will delve into the mechanistic rationale behind its use, present a detailed experimental protocol for its incorporation into a growing peptide chain, and discuss critical aspects of handling, safety, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis in their workflows.

Introduction: The Strategic Role of this compound in SPPS

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the way peptides are constructed by anchoring the C-terminal amino acid to an insoluble resin support.[1] The Fmoc/tBu strategy is now the predominant method for SPPS, valued for its mild deprotection conditions which preserve sensitive functionalities within the peptide sequence.[][3]

Within this framework, this compound serves as a highly effective building block for introducing a leucine residue. It consists of three key components:

  • L-Leucine: The core amino acid residue.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the α-amino function. Its key advantage is its stability to acids used for cleaving side-chain protecting groups, providing essential orthogonality.[4][5] The deprotection step, typically using piperidine, releases a fluorenyl-derived chromophore that can be quantified by UV spectroscopy to monitor reaction progress.[3]

  • ONp (p-nitrophenyl ester) Group: An activating group on the carboxyl end. The p-nitrophenolate is an excellent leaving group, facilitating the nucleophilic attack by the free amine of the resin-bound peptide chain to form a stable peptide bond.[6] Such "active esters" are sufficiently stable for isolation and storage while remaining reactive enough for efficient coupling.[5]

The combination of these features makes this compound a reliable and ready-to-use reagent for the controlled, stepwise elongation of peptide chains.

Chemical Properties and Structure

The utility of this compound is defined by its specific physicochemical properties, which are summarized below.

PropertyValueSource(s)
IUPAC Name (S)-4-nitrophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoate[6][7]
Synonyms Fmoc-L-leucine 4-nitrophenyl ester, N-Fmoc-L-leucine p-nitrophenyl ester[6][7]
CAS Number 71989-25-8[6][7]
Molecular Formula C₂₇H₂₆N₂O₆[6][7]
Molecular Weight 474.51 g/mol [7]
Appearance White to off-white solid[6]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).[6]
Storage Temperature -15°C recommended for long-term stability.[7]
Structural Representation

The chemical structure of this compound is depicted below:

Caption: 2D structural relationship of the Fmoc, Leucine, and p-Nitrophenyl ester moieties in this compound.

Experimental Protocol: Coupling in Fmoc-SPPS

This section provides a detailed methodology for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Rationale and System Validation

The success of a coupling reaction is paramount for the final purity of the peptide. Using a pre-activated p-nitrophenyl ester like this compound simplifies the process by eliminating the need for in-situ activation reagents (e.g., carbodiimides like DCC or DIC), which can sometimes lead to side reactions. The trustworthiness of this protocol is validated by monitoring the disappearance of the free amine on the resin. A qualitative ninhydrin (Kaiser) test should be performed post-coupling. A negative result (beads remain colorless or yellow) indicates a complete reaction, while a positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection (used in the preceding step)

  • Ninhydrin test kit

Step-by-Step Coupling Procedure
  • Resin Preparation: Start with the peptide-resin that has just undergone Fmoc deprotection and subsequent washing. Ensure the resin is well-swollen in DMF in a suitable reaction vessel.

  • Reagent Solution Preparation: Dissolve 3 equivalents of this compound in a minimal amount of DMF. Ensure complete dissolution.

  • Coupling Reaction: Add the this compound solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture gently at room temperature. The reaction time can vary from 1 to 4 hours. The yellow color of the p-nitrophenolate leaving group may be observed in the solution as the reaction proceeds.

  • Monitoring: After the initial reaction time (e.g., 60 minutes), take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test to check for the presence of free primary amines.

  • Reaction Completion & Washing:

    • If the ninhydrin test is negative, the reaction is complete. Proceed to filter the resin and wash it thoroughly to remove excess reagents and the p-nitrophenol byproduct. A typical washing sequence is: DMF (3x), DCM (3x), DMF (3x).

    • If the test is positive, continue the coupling for another 1-2 hours and re-test. If it remains positive, a recoupling step with fresh reagents may be necessary.

  • Next Cycle: The resin, now bearing the newly coupled Fmoc-Leu residue, is ready for the next Fmoc deprotection step to continue peptide chain elongation.

Visualization of the Fmoc-SPPS Workflow

The cyclical nature of solid-phase peptide synthesis is ideally suited for visual representation. The diagram below illustrates one full cycle of chain elongation using an Fmoc-protected amino acid.

SPPS_Cycle start Start: Resin-Bound Peptide with free NH₂ group coupling Step 1: Coupling Add this compound in DMF start->coupling Initiate new cycle wash1 Step 2: Wash (DMF, DCM) Remove excess reagents and p-nitrophenol coupling->wash1 Reaction complete deprotection Step 3: Fmoc Deprotection 20% Piperidine in DMF wash1->deprotection wash2 Step 4: Wash (DMF, DCM) Remove piperidine and dibenzofulvene adduct deprotection->wash2 end_cycle Resin-Bound Peptide (n+1 residues) with free NH₂ group wash2->end_cycle Ready for next amino acid end_cycle->coupling Begin next coupling cycle

Caption: A single cycle of chain elongation in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Quality Control and Analytical Characterization

While this compound is a derivative used during synthesis, the parent compound, Fmoc-Leu-OH, is often characterized to ensure purity before activation. High purity of the starting materials is critical, as impurities can be incorporated into the final peptide, complicating purification.[8] Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the Fmoc-amino acid. High-quality reagents should have a purity of ≥99%.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation. For Fmoc-Leu-OH, characteristic peaks for the fluorenyl, leucine, and carboxyl groups would be expected.[9][10]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound and its related reagents.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust by handling the solid in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Store the compound in a tightly closed container in a cool, dry place.[11] Recommended long-term storage is at -15°C to maintain its integrity.[7]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

References

  • AWS. 600711 Fmoc-L-Leu-OH Rev 03 11/2020. [Link]

  • CEM Corporation. Amino Acid, Fmoc-Leu-OH Safety Data Sheet. [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

  • PubChem. Fmoc-leucine | C21H23NO4. National Institutes of Health. [Link]

  • Rapp Polymere. Fmoc-Leu Wang Resin. [Link]

  • CEM Corporation. Fmoc-Leu-OH. [Link]

  • PubChem. Fmoc-L-Leu-L-Leu-OH | C27H34N2O5. National Institutes of Health. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]

  • Perras, F. A., et al. (2017). ¹⁷O MAS NMR Correlation Spectroscopy at High Magnetic Fields. The Journal of Physical Chemistry B, 121(48), 10949-10957. [Link]

Sources

A Technical Guide to the Function of the p-Nitrophenyl Ester in Fmoc-Leu-Onp

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting and activating groups is paramount for achieving high yields and purity.[1][2] This guide delves into the specific and critical function of the p-nitrophenyl (Onp) ester moiety within the Fmoc-L-Leucine-p-nitrophenyl ester (Fmoc-Leu-Onp) molecule. We will dissect the molecule's architecture, elucidate the electron-withdrawing nature of the Onp group that facilitates peptide bond formation, and provide a mechanistic understanding of its role as a stable yet effective leaving group. This paper aims to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in peptide synthesis.

Molecular Architecture: Deconstructing this compound

To appreciate the function of the Onp ester, one must first understand the distinct roles of each component of the this compound molecule:

  • Fmoc (9-fluorenylmethoxycarbonyl): This is the temporary, base-labile protecting group for the α-amino group of the leucine residue.[3] Its primary function is to prevent the amino group from engaging in unwanted side reactions, such as self-coupling, during the activation and coupling steps.[1][4] The Fmoc group is stable under acidic and neutral conditions but is readily removed by a secondary amine base, typically piperidine, to expose the free amine for the next coupling cycle in SPPS.[5][6]

  • Leu (Leucine): This is the amino acid residue being incorporated into the nascent peptide chain. Leucine is a non-polar, aliphatic amino acid.

  • Onp (p-Nitrophenyl Ester): This is the focus of our discussion. The Onp group is an activating group attached to the carboxyl group of leucine. Its role is to convert the otherwise unreactive carboxyl group into a good electrophile, making it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[6][7]

graph "Fmoc-Leu-Onp_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; graph [overlap=false, splines=true, bgcolor="transparent"];

"this compound" [pos="0,0!", image="https://i.imgur.com/7b8813K.png", label=""];

// Labels Fmoc [pos="-2.5,1.5!", label="Fmoc Group\n(Nα-Protection)", fontcolor="#202124", fontsize=12]; Leu [pos="-0.5,-1.8!", label="Leucine Residue", fontcolor="#202124", fontsize=12]; Onp [pos="3.5,0.5!", label="p-Nitrophenyl Ester\n(Activating Group)", fontcolor="#202124", fontsize=12];

// Invisible edges for positioning labels Fmoc -- "this compound"; Leu -- "this compound"; Onp -- "this compound"; }

Figure 1: Molecular Structure of this compound.

The Core Function: Carboxyl Activation via Electron Withdrawal

The formation of a peptide (amide) bond involves the reaction between a carboxyl group and an amino group.[8] This reaction is thermodynamically favorable but kinetically very slow under standard conditions. The carboxylate is a poor electrophile, and the hydroxyl group (-OH) is a poor leaving group. To accelerate this reaction to a practical rate for synthesis, the carboxyl group must be "activated".[6]

This is the primary function of the p-nitrophenyl ester. The Onp group is a powerful electron-withdrawing group due to the strong resonance and inductive effects of the nitro (-NO₂) group, particularly when it is in the para position on the phenyl ring.

How it works:

  • Inductive Effect: The electronegative oxygen and nitrogen atoms in the nitro group pull electron density away from the phenyl ring through the sigma bonds.

  • Resonance Effect: The nitro group strongly delocalizes the electron density from the phenyl ring through resonance, further enhancing its electron-withdrawing nature.

This combined electron withdrawal pulls electron density away from the ester's carbonyl carbon. This polarization makes the carbonyl carbon significantly more electrophilic (i.e., more positive) and thus much more susceptible to nucleophilic attack by the terminal amino group of the peptide chain.

Mechanism of Action in Peptide Coupling

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The p-nitrophenoxide ion is an excellent leaving group because its negative charge is stabilized by delocalization across the aromatic ring and the nitro group. A good leaving group is essential for driving the reaction forward.[9]

The process can be broken down into the following key steps:

  • Nucleophilic Attack: The free N-terminal amine of the peptide chain (anchored to the solid support in SPPS) acts as a nucleophile and attacks the activated, electrophilic carbonyl carbon of this compound.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate collapses. The C-O bond between the carbonyl carbon and the p-nitrophenoxy group breaks.

  • Leaving Group Departure: The p-nitrophenoxide anion is expelled as a stable leaving group. Simultaneously, a proton is transferred from the attacking nitrogen atom (often to a base in the reaction mixture), resulting in the formation of a new peptide bond.

digraph "Peptide_Bond_Formation_Mechanism" { graph [ rankdir="LR", bgcolor="transparent", splines=ortho, nodesep=0.6, ranksep=1.2, size="10,5", dpi=72 ];

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// Nodes Start [label="this compound (Activated Ester)\n+ \nResin-Bound Peptide (Free Amine)"]; Attack [label="Nucleophilic Attack\nby Peptide Amine"]; Intermediate [label="Formation of\nTetrahedral Intermediate"]; Collapse [label="Collapse of Intermediate"]; End [label="New Peptide Bond Formed\n+ \np-Nitrophenoxide (Leaving Group)"];

// Edges Start -> Attack [label="Step 1"]; Attack -> Intermediate [label="Step 2"]; Intermediate -> Collapse [label="Step 3"]; Collapse -> End [label="Step 4"]; }

Figure 2: Workflow of Peptide Bond Formation with this compound.

Practical Considerations and Field Insights

While highly effective, p-nitrophenyl esters are considered moderately reactive compared to more modern activating esters like pentafluorophenyl (Pfp) esters or in-situ activating agents like HOBt/HBTU.[5] This moderate reactivity is both a limitation and an advantage.

Featurep-Nitrophenyl (Onp) EstersPentafluorophenyl (Pfp) EstersIn-Situ Reagents (e.g., HBTU/HOBt)
Reactivity ModerateHighVery High
Stability Crystalline, stable solids. Can be isolated and stored.[7]Generally stable but more reactive.Generated in situ; not isolated.[10]
Racemization Risk Generally low due to milder reactivity.Higher risk with sensitive amino acids.Risk can be managed with additives like HOBt.
Use Case Good for solution-phase synthesis or when slower, more controlled coupling is desired.[5]Common in automated SPPS for fast coupling.Standard for most automated and manual SPPS.[5]
Side Reactions Less prone to side reactions with sensitive side chains.[7]Higher potential for side reactions.Can cause modification of Asn/Gln side chains if not optimized.

Expertise in Application:

The choice to use an Onp ester like this compound over a faster reagent is often deliberate.

  • Preventing Side Reactions: For amino acids with sensitive side chains, the milder activation provided by Onp esters can be advantageous, preventing undesired modifications.[7]

  • Segment Condensation: In solution-phase synthesis, particularly for the coupling of larger peptide fragments, the stability and controlled reactivity of Onp esters can be beneficial to minimize epimerization and other side reactions.

  • Historical Context: Before the widespread adoption of modern carbodiimide and phosphonium/aminium-based reagents, active esters like Onp were a cornerstone of peptide synthesis.[5][11] While less common in routine automated SPPS today, they remain relevant for specific applications.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a general procedure for a manual coupling step on a solid-phase resin.

Assumptions: The synthesis starts with a resin-bound peptide that has just undergone Fmoc deprotection, exposing a free N-terminal amine.

Reagents & Materials:

  • Resin-bound peptide (e.g., on Rink Amide or Wang resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for manual SPPS

Protocol:

  • Resin Preparation: After the final wash step of the previous Fmoc deprotection cycle, ensure the resin is well-swollen in DMF. Drain the solvent completely.

  • Coupling Solution Preparation: Dissolve 3.0 equivalents of this compound (relative to the resin loading capacity) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound solution to the resin. Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored by taking a small sample of resin beads and performing a Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. Coupling with Onp esters can take from 2 to 12 hours, significantly longer than modern methods.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove excess reagents and the p-nitrophenol byproduct. A typical wash cycle is:

    • DMF (3 times)

    • DCM (3 times)

    • DMF (3 times)

  • Proceed to Next Cycle: The resin is now ready for the Fmoc deprotection step of the newly added Leucine residue, followed by the next coupling cycle.

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// Nodes with colors Start [label="Start of Cycle:\nResin-Peptide-NH2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Add this compound\n(Coupling Step)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash Resin\n(Remove excess reagent\n& p-nitrophenol)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash Resin\n(Remove Piperidine\n& Dibenzofulvene)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End of Cycle:\nReady for next AA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Coupling -> Wash1 [label="Monitor with Kaiser Test"]; Wash1 -> Deprotection; Deprotection -> Wash2; Wash2 -> End; End -> Coupling [style=dashed, label="Begin Next Cycle"]; }

Figure 3: A typical Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

The p-nitrophenyl ester in this compound serves as a classic and effective activating group for peptide bond formation. Its function is rooted in the powerful electron-withdrawing properties of the p-nitro group, which renders the carboxyl carbon highly electrophilic and transforms the p-nitrophenoxy moiety into a stable leaving group. While modern, faster-acting reagents have become standard in high-throughput SPPS, the stability, controlled reactivity, and low risk of racemization associated with Onp esters ensure their continued relevance in specific applications, particularly in solution-phase synthesis and for sequences prone to side reactions. A thorough understanding of its mechanism and practical considerations remains a valuable asset for any scientist involved in the art and science of peptide synthesis.

References

  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 1-32). Wiley-VCH.
  • Gagnon, P., Huang, X., Therrien, E., & Keillor, J. W. (2002). Peptide Coupling of Unprotected Amino Acids through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717–7719.
  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]

  • ResearchGate. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Retrieved from [Link]

  • Wescott, C. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100579.
  • Schwarz, H., & Arakawa, K. (1959). The Use of p-Nitrobenzyl Esters in Peptide Synthesis. Journal of the American Chemical Society, 81(21), 5691–5695.
  • Frontiers Media S.A. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Chemistry, 10, 978864.
  • Najera, C. (2002). From α-amino acids to peptides: the state of the art. Chemical Society Reviews, 31(4), 211-218.
  • Google Patents. (1993). US5233044A - Active esters for solid phase peptide synthesis.
  • Wiley-VCH GmbH. (2020). Ynamide‐Mediated Peptide Bond Formation: Mechanistic Study and Synthetic Applications.
  • Thieme. (2021). Peptide Bond Formation by Using p-Nitrophenyl Esters. Synfacts, 17(01), 0111.
  • ConnectSci. (n.d.). The synthesis and polymerization of peptide p-nitrophenyl esters. Retrieved from [Link]

  • ResearchGate. (2019). Kinetics of prebiotic depsipeptide formation from the ester-amide exchange reaction. Retrieved from [Link]

  • ScienceDirect. (2021). Active ester-based peptide bond formation and its application in peptide synthesis. Tetrahedron, 97, 132386.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Peptide Synthesis: The Role of Nitrophenyl Amino Acid Intermediates. Retrieved from [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Methods in Enzymology, 462, 3-24.
  • Hutton, C. A., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.

Sources

A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis: A Comparative Analysis of Fmoc-Leu-OH and Fmoc-Leu-ONp

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. The crucial step in this process is the formation of the amide bond, a reaction that requires the activation of a carboxyl group on the incoming amino acid. For decades, two primary strategies have been employed for this purpose: the in-situ activation of a standard Fmoc-amino acid like Fmoc-Leu-OH, and the use of pre-activated esters, exemplified by Fmoc-Leu-ONp (p-nitrophenyl ester). This guide provides an in-depth technical comparison of these two approaches, delving into their underlying chemical mechanisms, reaction kinetics, advantages, and disadvantages. We will present detailed experimental protocols, quantitative comparisons, and expert recommendations to empower researchers in making informed decisions for their specific synthesis needs, ultimately enhancing peptide purity, yield, and overall efficiency.

The Fundamental Chemistry of Amide Bond Formation in SPPS

The success of any peptide synthesis hinges on the efficient and high-fidelity formation of amide (peptide) bonds between amino acid residues. In Fmoc-based SPPS, the process involves the coupling of a C-terminally protected Fmoc-amino acid to the free N-terminus of a growing peptide chain, which is anchored to a solid support resin. However, the direct reaction between a carboxylic acid (from the incoming amino acid) and an amine (on the resin-bound peptide) is thermodynamically unfavorable and kinetically slow. Therefore, the carboxyl group of the incoming Fmoc-amino acid must first be "activated" to facilitate the nucleophilic attack by the amine. This activation is the central point of divergence between the Fmoc-Leu-OH and this compound methodologies.

In-Situ Activation: The Fmoc-Leu-OH Strategy

The modern standard in SPPS involves the use of Fmoc-amino acids with a free carboxyl group, such as Fmoc-Leu-OH. These are activated in-situ, meaning the activation occurs directly within the reaction vessel just prior to coupling. This is achieved by introducing coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group.

Common classes of activating agents include:

  • Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) react with the carboxyl group to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and reduce the risk of racemization, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is typically included. These additives act as activated ester intermediates, improving coupling efficiency and safety.

  • Uronium/Phosphonium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are considered the gold standard for many applications. They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form an activated ester in-situ that rapidly couples to the peptide chain.

The primary advantage of this approach is its high reactivity, leading to faster and more efficient coupling reactions, which is especially critical for sterically hindered amino acids or "difficult" sequences.

Figure 1: In-situ activation and coupling of Fmoc-Leu-OH.

Pre-Activation: The this compound Strategy

An older, yet conceptually straightforward, strategy is the use of "active esters". In this method, the Fmoc-amino acid is pre-activated by converting its carboxyl group into an ester with an electron-withdrawing group, which makes the ester carbonyl highly susceptible to nucleophilic attack. This compound is a classic example, where the carboxyl group of Fmoc-Leucine is esterified with p-nitrophenol. The -NO₂ group is strongly electron-withdrawing, making the p-nitrophenoxide a good leaving group.

The key difference is that this compound is a stable, isolable compound. The coupling step simply involves dissolving the active ester and adding it to the deprotected resin. No additional coupling reagents are needed in the reaction vessel. The reaction proceeds via a direct aminolysis of the ester bond. While this simplifies the coupling step itself, the overall process is often slower than modern in-situ methods.[1] Historically, active esters were appealing because they were well-defined intermediates, which was thought to reduce side reactions.[1] However, their insufficient reaction rates made them less suitable for the rapid, automated synthesis that is common today.[1]

Figure 2: Direct coupling mechanism of pre-activated this compound.

A Tale of Two Leucines: A Comparative Analysis

The choice between Fmoc-Leu-OH and this compound is not merely a matter of preference but a technical decision based on the specific requirements of the synthesis.

Fmoc-Leu-OH: The Workhorse of Modern SPPS

Advantages:

  • High Reactivity & Speed: When combined with modern uronium salt activators like HBTU or HATU, coupling reactions are often complete in 10-60 minutes.[2][3] This high efficiency is crucial for driving reactions to completion, especially for sterically hindered amino acids.[3]

  • Flexibility: The researcher can choose from a wide arsenal of coupling reagents and additives (e.g., DIC/HOBt, HBTU, HATU/HOAt) to tailor the reactivity for a specific coupling challenge.[4][5] For example, HATU is known to be faster and cause less epimerization than HBTU.[5]

  • Cost-Effectiveness: Fmoc-Leu-OH is generally less expensive to manufacture than its pre-activated ester counterpart. While the cost of coupling reagents must be factored in, for large-scale synthesis, the overall cost is often lower.

  • Reduced Racemization Risk (with additives): The use of additives like HOBt or HOAt significantly suppresses racemization by rapidly converting the highly reactive intermediate into a more stable active ester, minimizing the window for side reactions.[5][6]

Disadvantages:

  • Requires Ancillary Reagents: The need for coupling reagents and bases adds complexity and cost to the process. These reagents can also be hazardous and require careful handling.

  • Potential for Side Reactions: Improper pre-activation times or stoichiometry of coupling reagents can lead to side reactions. For instance, uronium reagents like TBTU or HBTU can react with the free amino group on the peptide-resin to form guanidine derivatives if not properly pre-activated with the amino acid first.[7]

This compound: The Classic Active Ester

Advantages:

  • Simplicity in Coupling: As a pre-activated reagent, it eliminates the need for in-situ activation steps, simplifying the coupling protocol. One simply dissolves the active ester and adds it to the resin.

  • Milder Conditions: The coupling reaction does not require the presence of a strong organic base like DIPEA, which can sometimes promote side reactions.

  • Stability and Handling: this compound is a crystalline solid that is generally stable for storage, making it convenient to handle and weigh.

Disadvantages:

  • Slower Reaction Kinetics: The aminolysis of p-nitrophenyl esters is significantly slower than couplings mediated by modern reagents.[1] This can lead to incomplete coupling, especially in difficult sequences, requiring much longer reaction times or double coupling protocols.

  • Lower Reactivity: Due to steric hindrance from the polymer support, the reactivity of active esters in SPPS is lower than what might be observed in solution-phase chemistry.[8] This makes them less suitable for sterically demanding couplings.

  • Monitoring Interference: The reaction releases p-nitrophenol, a yellow chromophore. While this can be used to monitor the reaction progress spectrophotometrically, it can also interfere with colorimetric tests like the Kaiser test, which relies on a clear color change to detect free amines.

  • Racemization Potential: While the coupling itself has a low risk of racemization, the initial synthesis of the this compound from Fmoc-Leu-OH can introduce racemization if not performed under carefully controlled conditions.

Quantitative & Qualitative Comparison

The following table summarizes the key operational differences between the two approaches.

ParameterFmoc-Leu-OH with HBTU/DIPEAThis compound
Typical Coupling Time 10 - 60 minutes[2][3]2 - 24 hours
Coupling Efficiency Very High (>99% typical)Moderate to High (Sequence dependent)
Racemization Risk Low (with HOBt/HOAt additives)[2]Low during coupling; risk during initial ester synthesis
Reagents Required Fmoc-AA, Coupling Reagent, BaseFmoc-AA-ONp only
Protocol Complexity Higher (pre-activation step)Lower (direct addition)
Cost Lower AA cost, but requires reagentsHigher AA derivative cost
Primary Application Standard automated and manual SPPSNiche applications, historical methods

Experimental Protocols & Workflows

To ensure the integrity of the synthesis, each protocol must include validation steps. The Kaiser test is a reliable qualitative method to check for the presence of free primary amines. A positive result (blue beads) after deprotection indicates the Fmoc group was successfully removed. A negative result (clear/yellow beads) after the coupling step indicates the reaction has gone to completion.

Protocol: Coupling with Fmoc-Leu-OH / HBTU

This protocol outlines a single coupling cycle for adding Fmoc-Leu-OH to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation & Deprotection: a. Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[2] d. Drain the solution. e. Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete Fmoc removal.[2] f. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. g. Validation: Perform a Kaiser test. A strong blue color confirms the presence of the free amine.

2. Amino Acid Activation & Coupling: a. In a separate vessel, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the mixture. c. Allow the solution to pre-activate for 2-5 minutes. The solution may change color.[2] d. Add the pre-activated amino acid solution to the deprotected resin. e. Agitate the mixture for 30-60 minutes at room temperature.[3] f. Drain the reaction solution and wash the resin with DMF (3-5 times). g. Validation: Perform a Kaiser test. The beads should remain colorless or slightly yellow, indicating complete coupling.

SPPS_Workflow_HBTU cluster_0 Fmoc-Leu-OH Protocol Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Kaiser1 4. Kaiser Test (Should be Blue) Wash1->Kaiser1 Preactivate 5. Pre-activate Fmoc-Leu-OH (HBTU/DIPEA in DMF) Kaiser1->Preactivate Couple 6. Add to Resin & Couple Preactivate->Couple Wash2 7. DMF Wash Couple->Wash2 Kaiser2 8. Kaiser Test (Should be Clear) Wash2->Kaiser2 NextCycle Proceed to Next Cycle Kaiser2->NextCycle

Figure 3: Standard SPPS workflow using Fmoc-Leu-OH with HBTU activation.

Protocol: Coupling with this compound

This protocol outlines the coupling of the pre-activated this compound. Note the significantly longer coupling time.

1. Resin Preparation & Deprotection: a. Follow steps 1a through 1g from the Fmoc-Leu-OH protocol.

2. Coupling Reaction: a. Dissolve this compound (3 eq.) in a minimal amount of DMF. b. Add the solution to the deprotected resin. c. Agitate the mixture for 4-12 hours at room temperature. The reaction progress can be monitored by observing the release of yellow p-nitrophenol into the solution. d. Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) until the washings are colorless. e. Validation: Perform a Kaiser test. The beads should remain colorless. If a blue color persists, a second coupling may be required.

Practical Considerations & Expert Recommendations

As a Senior Application Scientist, my recommendation is grounded in achieving the highest probability of success for a given synthesis.

  • For Routine & Automated Synthesis: The Fmoc-Leu-OH strategy with a uronium/phosphonium salt activator (HBTU, HATU, etc.) is unequivocally the method of choice. Its speed, high efficiency, and the vast body of literature supporting its use make it the most reliable and robust option for synthesizing peptides of any length, including those with difficult sequences.[3]

  • For Sterically Hindered Couplings: The high reactivity afforded by in-situ activation is not just a convenience; it is often a necessity. For couplings involving bulky amino acids (e.g., Aib) or secondary amines, the power of reagents like HATU is required to achieve acceptable yields where this compound would likely fail.

  • When to Consider this compound: The use of this compound in modern SPPS is rare. It might be considered in specific, niche applications where the presence of coupling reagents or bases must be avoided at all costs, or for educational purposes to demonstrate the fundamental principles of active esters. It may also be used in solution-phase synthesis where reaction times are less critical.

Conclusion

The evolution of solid-phase peptide synthesis has been driven by the quest for greater speed, purity, and efficiency. While this compound represents a historically important and conceptually simple approach based on stable, pre-activated esters, its utility has been largely superseded. The slower kinetics and lower reactivity are significant drawbacks in the context of modern, automated SPPS. The Fmoc-Leu-OH methodology, coupled with powerful in-situ activating reagents, offers a superior combination of speed, flexibility, and coupling efficiency. It stands as the current gold standard, empowering researchers to tackle increasingly complex peptide targets with a high degree of confidence and success. For professionals in drug development and research, mastering the nuances of in-situ activation is a critical skill for the efficient and reliable synthesis of high-quality peptides.

References

  • Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461–469. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. [Link]

  • Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications (London), (21), 1259-1260. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, Y., & Kim, Y. A. (2004). An overview of the recent progress in peptide coupling reagents. Current Opinion in Chemical Biology, 8(3), 221-227. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

A Technical Guide to the Solubility and Stability of Fmoc-Leu-Onp for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine p-nitrophenyl ester (Fmoc-Leu-Onp) is an activated amino acid derivative crucial for the synthesis of peptides. Its efficacy in coupling reactions is fundamentally dependent on its solubility in reaction solvents and its stability in solution. This technical guide provides an in-depth analysis of the physicochemical factors governing the solubility and stability of this compound. We present detailed, field-proven protocols for experimentally determining these parameters, discuss the primary degradation pathways, and offer actionable recommendations for the handling, storage, and optimal use of this reagent to ensure reproducibility and high-yield synthesis in research and development settings.

Introduction: The Critical Role of Activated Esters

In the landscape of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount. The Nα-Fmoc protecting group strategy is a cornerstone of modern SPPS, valued for its acid stability and mild, base-labile deprotection conditions.[1] Within this framework, pre-activated amino acid derivatives are employed to enhance coupling kinetics and yields. Fmoc-L-leucine p-nitrophenyl ester (this compound) is one such derivative, where the carboxyl group of leucine is converted into a highly reactive ester. The p-nitrophenyl group is an excellent leaving group, facilitating nucleophilic attack by the free N-terminal amine of the growing peptide chain.

However, this engineered reactivity is a double-edged sword. The same properties that make this compound an efficient acylating agent also render it susceptible to degradation. Furthermore, its solubility profile dictates its utility in various SPPS protocols and solvent systems. An understanding of these two parameters—solubility and stability—is not merely academic; it is essential for optimizing reaction conditions, minimizing side-product formation, and ensuring the chemical integrity of the final peptide product.[2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to master the handling and application of this compound.

Physicochemical Properties of this compound

The behavior of this compound in solution is governed by the distinct characteristics of its three constituent moieties:

  • The Fmoc Group: A large, nonpolar, and aromatic moiety, the fluorenylmethoxycarbonyl group heavily influences the molecule's solubility, favoring dissolution in organic solvents. Its key chemical feature is the acidic proton at the C9 position of the fluorene ring, which makes the entire group susceptible to cleavage by bases.[3]

  • The Leucine Side Chain: The isobutyl side chain of leucine is aliphatic and hydrophobic, further contributing to the molecule's preference for non-aqueous environments.

  • The p-Nitrophenyl (Onp) Ester: This is the "business end" of the molecule during coupling. The electron-withdrawing nitro group makes the ester carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. This inherent reactivity is the primary source of the compound's instability, particularly towards hydrolysis.

While specific quantitative solubility data for this compound is not widely published, valuable insights can be drawn from its precursor, Fmoc-L-leucine (Fmoc-Leu-OH). Fmoc-Leu-OH is reported to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at concentrations of approximately 30 mg/mL.[4][5][6] It is expected that this compound will exhibit a similar or slightly enhanced solubility profile in these solvents due to the addition of the aromatic Onp group. Conversely, its solubility in aqueous or highly protic solvents is expected to be very low.[7]

Solubility Profile and Experimental Determination

The choice of solvent in peptide synthesis is critical, impacting not only reagent solubility but also resin swelling and reaction kinetics. The solubility of this compound must be sufficient to achieve the desired concentration for efficient coupling without precipitation.

Expected Solubility in Common Solvents

Based on the physicochemical properties of the parent compound Fmoc-Leu-OH, the expected solubility of this compound is summarized below. It is crucial to note that these are qualitative predictions; for precise work, experimental verification is mandatory.

SolventAbbreviationTypeExpected SolubilityRationale
N,N-DimethylformamideDMFPolar AproticHigh Excellent solvent for Fmoc-protected amino acids; widely used in SPPS.[7]
Dimethyl SulfoxideDMSOPolar AproticHigh Strong solubilizing power for a wide range of organic molecules.[4][8]
N-Methyl-2-pyrrolidoneNMPPolar AproticHigh Often used as a substitute for DMF, with similar properties.
DichloromethaneDCMNonpolarModerate Good for dissolving nonpolar compounds, but may be less effective than DMF/NMP.
AcetonitrileACNPolar AproticModerate Commonly used in HPLC; solubility can be limited for larger protected amino acids.
TetrahydrofuranTHFNonpolar EtherModerate to Low Less polar than DMF, may not be as effective.
EthanolEtOHPolar ProticModerate The parent compound is soluble, but stability may be a concern due to potential transesterification.[6]
WaterH₂OPolar ProticVery Low The molecule is predominantly hydrophobic.[7][9]
Protocol for Quantitative Solubility Determination

This protocol provides a reliable method for determining the saturation solubility of this compound in a given solvent at a specific temperature.

Objective: To accurately measure the concentration of this compound in a saturated solution.

Materials:

  • This compound, crystalline solid

  • Solvents of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a UV detector

Methodology:

  • Preparation of Slurry: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 50 mg in 1 mL). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) in a volumetric flask to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated RP-HPLC method (see Section 4.3). Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the saturation solubility, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A 1. Add excess this compound to solvent in vial B 2. Equilibrate at constant T (24-48h with agitation) A->B C 3. Centrifuge to pellet solid B->C D 4. Withdraw precise aliquot of supernatant C->D E 5. Dilute aliquot for analysis D->E F 6. Quantify via HPLC against standard curve E->F G 7. Calculate solubility (mg/mL or M) F->G

Workflow for Experimental Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound in solution is a critical parameter, as degradation leads to the loss of active reagent and the introduction of impurities. The two primary pathways of degradation are hydrolysis of the activated ester and premature cleavage of the Fmoc group.

Major Degradation Pathways
  • Hydrolysis of the p-Nitrophenyl Ester: The highly electrophilic carbonyl carbon of the Onp ester is susceptible to nucleophilic attack by water, alcohols, or other nucleophiles present in the reaction mixture. This results in the formation of inactive Fmoc-Leu-OH and p-nitrophenol. This pathway is accelerated in protic solvents and by the presence of moisture.

  • Cleavage of the Fmoc Group: The Fmoc group is designed to be removed by secondary amines like piperidine.[10] However, it can also be slowly cleaved by other bases or even by the free amino group of another this compound molecule, particularly at elevated temperatures or during prolonged storage in solution. This degradation pathway yields dibenzofulvene (DBF) and Leu-Onp.

G Main This compound Prod1 Fmoc-Leu-OH (Inactive Acid) Main->Prod1 Hydrolysis (+ H₂O) Prod2 Leu-Onp (Deprotected Ester) Main->Prod2 Premature Deprotection (Base) Byprod1 p-Nitrophenol Prod1->Byprod1 + Byprod2 Dibenzofulvene (DBF) Prod2->Byprod2 +

Primary Degradation Pathways of this compound.
Expected Stability in Common Solvents

The stability of a prepared stock solution is highly dependent on solvent choice and storage conditions.

SolventExpected StabilityRationale
DMF / NMPModerate Best choice for stock solutions. Stability is limited by trace water (hydrolysis) and inherent amine impurities (Fmoc cleavage). Use high-purity, anhydrous grades.
DCMModerate to High Aprotic and non-nucleophilic. Good stability if kept anhydrous.
DMSOModerate Anhydrous DMSO provides good stability, but it is highly hygroscopic.
ACN / THFModerate Stability is good in anhydrous conditions, but generally lower solubility limits utility.
Protic Solvents (e.g., EtOH)Low Susceptible to hydrolysis and/or transesterification. Solutions in these solvents should be used immediately.
Solvents with Basic ImpuritiesLow Amines or other bases will accelerate the cleavage of the Fmoc group.
Protocol for Stability Assessment via HPLC

This protocol allows for the monitoring of this compound degradation over time in a specific solvent.

Objective: To quantify the percentage of intact this compound remaining in solution over a defined time course.

Materials:

  • Stock solution of this compound in the test solvent at a known concentration (e.g., 0.2 M in DMF).

  • Vials with screw caps.

  • Thermostatically controlled environment (e.g., benchtop at 25 °C).

  • HPLC system with a UV detector (a diode array detector is preferred to aid in peak identification).

  • Validated RP-HPLC method.

Suggested HPLC Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 30% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 265 nm and 300 nm (Fmoc group has characteristic absorbance)[6][11]

  • Temperature: 30 °C

Methodology:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, withdraw an aliquot, dilute it appropriately, and inject it into the HPLC. This chromatogram serves as the baseline (100% intact).

  • Incubation: Store the stock solution vial under the desired conditions (e.g., capped, on the lab bench at 25 °C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw another aliquot from the stock solution.

  • Analysis: Dilute and analyze each time-point sample using the same HPLC method.

  • Data Analysis: For each chromatogram, integrate the peak area corresponding to intact this compound. New peaks corresponding to degradation products (e.g., Fmoc-Leu-OH) should be noted.

  • Calculation: Calculate the percentage of remaining this compound at each time point relative to the T=0 peak area. Plot the percentage remaining versus time to visualize the stability profile.

G A 1. Prepare stock solution of this compound B 2. Analyze T=0 sample via HPLC to establish baseline A->B C 3. Store stock solution under defined conditions B->C D 4. Sample at regular time intervals (T=x) C->D E 5. Analyze T=x samples via HPLC D->E F 6. Compare peak area of This compound to T=0 E->F G 7. Plot % Remaining vs. Time F->G

Workflow for HPLC-Based Stability Assessment.

Practical Recommendations for Handling and Storage

To maximize the shelf-life and performance of this compound, adhere to the following best practices:

  • Solid Storage: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.[8][12] Before opening, allow the container to warm to room temperature in a desiccator to prevent water condensation onto the cold powder.[12]

  • Solution Preparation: Use only high-purity, anhydrous solvents to prepare solutions. Solvents like DMF and NMP should be from a freshly opened bottle or have been properly dried and stored.

  • Solution Storage: Stock solutions of activated esters should always be prepared fresh for immediate use. If temporary storage is unavoidable, store the solution in a tightly capped vial at low temperatures (e.g., 4°C) for the shortest possible duration. Do not store solutions for more than a day.[4][5]

  • Inert Atmosphere: When preparing and storing solutions, purging the vial with an inert gas like argon or nitrogen can help displace moisture and oxygen, prolonging stability.[4]

Conclusion

This compound is a potent and effective reagent for peptide synthesis, but its utility is directly tied to its solubility and stability. High solubility in polar aprotic solvents like DMF and NMP makes it well-suited for standard SPPS protocols. However, its inherent reactivity towards nucleophiles—especially water—and the base-lability of the Fmoc group represent key stability challenges. By understanding the degradation pathways and implementing the rigorous experimental protocols outlined in this guide, researchers can confidently determine optimal conditions for their specific applications. Adherence to best practices for storage and handling will further ensure the integrity of the reagent, leading to more reliable, reproducible, and higher-quality peptide synthesis outcomes.

References

  • Zhao, L., et al. (2025). Solubility of Fmoc‑l‑Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Activated Carbon Blog. (2025). What are the safety precautions when handling Amino Acid Activated Carbon?. Retrieved from [Link]

  • Gagnon, D., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]

  • Albericio, F., et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Fmoc- l -Leucine in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Eost, E., et al. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 926(1), 109-121. Retrieved from [Link]

  • Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Trends in Peptide and Protein Sciences. Retrieved from [Link]

  • RayBiotech. (n.d.). Fmoc-Leu-OH. Retrieved from [Link]

  • Wolman, Y., Ladkany, D., & Frankel, M. (1967). Synthesis of activated esters of N-protected amino-acids. Journal of the Chemical Society C: Organic, 689-690. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(11), 2167. Retrieved from [Link]

Sources

Introduction to the Application of Fmoc-Leu-ONp in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Beginner Researchers

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven understanding of Nα-Fmoc-L-leucine p-nitrophenyl ester (Fmoc-Leu-ONp). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and validated approach to peptide synthesis for those new to the field.

PART 1: Core Principles of Fmoc-SPPS and the Role of Active Esters

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support.[1] The Fmoc/tBu strategy is the most prevalent approach, prized for its mild reaction conditions.[] This strategy relies on two key principles:

  • Temporary Nα-Protection: The Nα-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This prevents self-polymerization during the coupling step. The Fmoc group is removed with a mild base, typically piperidine, in a process called deprotection.[3]

  • Permanent Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups (e.g., tert-Butyl, tBu). These remain intact during the iterative Fmoc deprotection cycles and are only removed at the end of the synthesis during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[4]

The Critical Role of Carboxyl Activation

A peptide bond is formed between the free Nα-amine of the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid. This condensation reaction does not proceed spontaneously; the carboxyl group must first be "activated" to make it more susceptible to nucleophilic attack by the amine.

Modern SPPS predominantly uses in situ activating agents (coupling reagents) like HBTU or HATU, which are added to the reaction vessel along with the Fmoc-amino acid to form a highly reactive species just before coupling.[5][6] However, an older, yet still valuable, strategy is the use of pre-activated amino acids , such as This compound .

In this case, the carboxyl group of Fmoc-L-leucine has been pre-activated by forming an ester with p-nitrophenol. The p-nitrophenyl group is an excellent electron-withdrawing group, which makes the ester's carbonyl carbon highly electrophilic and ready to react with an amine.[7] The primary advantage of this "active ester" approach is the significant reduction in the risk of racemization of the amino acid during the activation process, as the active ester can be synthesized, purified, and stored as a stable, well-defined compound.[8][9]

PART 2: Technical Profile of this compound

This compound is a crystalline, shelf-stable derivative of L-leucine, making it a reliable building block for introducing this hydrophobic residue into a peptide sequence.

Chemical Properties
PropertyValueSource(s)
Chemical Name 9-fluorenylmethoxycarbonyl-L-leucine p-nitrophenyl ester[10]
Molecular Formula C₂₇H₂₆N₂O₆[10]
Molecular Weight 474.51 g/mol [10]
Appearance White to off-white solid[10]
Solubility Soluble in DMF, DCM[10]

PART 3: The Complete Fmoc-SPPS Workflow

The synthesis of a peptide is a cyclical process. The diagram below illustrates the fundamental four steps that are repeated for each amino acid addition.

SPPS_Cycle A 1. Deprotection (Fmoc Removal) B 2. Washing (Reagent Removal) A->B 20% Piperidine in DMF C 3. Coupling (Peptide Bond Formation) B->C DMF Washes D 4. Washing (Excess Reagent Removal) C->D this compound + HOBt in DMF D->A DMF Washes (Cycle Repeats) Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide cluster_1 Deprotection Reagent cluster_2 Intermediate Formation cluster_3 Final Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine (Proton Removal) Piperidine Piperidine (Base) Piperidine->Carbanion Adduct DBF-Piperidine Adduct (Washed Away) Piperidine->Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H₂N-Peptide-Resin (Ready for Coupling) Carbanion->Free_Amine DBF->Adduct + Piperidine (Trapping)

Caption: Mechanism of Fmoc deprotection by piperidine.

  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes. Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 10-15 minutes. Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine and the dibenzofulvene-piperidine adduct are removed.

Protocol 3: Coupling with this compound

Causality: The pre-activated p-nitrophenyl ester of Fmoc-L-leucine undergoes aminolysis when it reacts with the free N-terminal amine of the peptide chain on the resin. The peptide bond is formed, and the p-nitrophenolate anion is released as a leaving group. [7]This reaction is typically slower than couplings with modern uronium salt reagents but is highly effective at preventing racemization. [8][9]The addition of 1-hydroxybenzotriazole (HOBt) is recommended as it can act as a catalyst to accelerate the aminolysis reaction. [11]

Coupling_Mechanism cluster_0 Reactants cluster_1 Tetrahedral Intermediate cluster_2 Products Resin H₂N-Peptide-Resin Intermediate [Tetrahedral Intermediate] Resin->Intermediate Nucleophilic Attack FmocLeuONp This compound FmocLeuONp->Intermediate CoupledPeptide Fmoc-Leu-NH-Peptide-Resin Intermediate->CoupledPeptide Collapse of Intermediate PNP p-Nitrophenolate (Leaving Group) Intermediate->PNP

Caption: Mechanism of peptide bond formation using an ONp active ester.

  • In a separate vial, dissolve This compound (3 equivalents) and HOBt (3 equivalents) relative to the resin loading in a minimal amount of DMF.

  • Add the dissolved solution to the deprotected, washed resin from Protocol 2.

  • Agitate the reaction mixture at room temperature.

    • Field Insight: Active ester couplings are significantly slower than those with HBTU/HATU. A minimum coupling time of 4-6 hours is recommended. The reaction can often be left overnight to ensure completion.

  • Monitoring the Reaction:

    • Visual Cue: As the reaction proceeds, the release of the p-nitrophenolate leaving group will often impart a pale yellow color to the supernatant, providing a qualitative indication that coupling is occurring. [12][13] * Completion Check: After the coupling time, take a few resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (ninhydrin test). A blue color indicates the presence of unreacted primary amines and an incomplete reaction. A clear or yellow/brown result indicates completion. [14]5. Once the reaction is complete (negative Kaiser test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all unreacted reagents and the p-nitrophenol byproduct. The resin is now ready for the next deprotection cycle.

Protocol 4: Final Cleavage and Deprotection

Causality: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin support. A strong acid, TFA, is used to break the acid-labile linker attaching the peptide to the resin and simultaneously remove the acid-labile side-chain protecting groups. "Scavengers" are included in the cleavage cocktail to trap the highly reactive carbocations generated during the deprotection of side chains (e.g., from tBu groups), preventing them from re-attaching to sensitive residues like Tryptophan or Methionine. [5]

  • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K : TFA / H₂O / Triisopropylsilane (TIS) / Ethanedithiol (EDT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

PART 5: Rationale, Comparison, and Troubleshooting

Why Choose an Active Ester Like this compound?

In an era of rapid coupling reagents, the deliberate choice of a slower active ester method is driven by specific scientific goals:

  • Minimizing Racemization: This is the principal advantage. For peptide segments that are particularly sensitive to epimerization, using a pre-activated, purified active ester provides the highest degree of chiral integrity. [8]* Simplicity and Cost: The method avoids the need for expensive, often moisture-sensitive uronium/phosphonium salt reagents and the addition of an organic base (like DIPEA) during coupling, simplifying the reaction mixture.

  • Avoiding Side Reactions: Reagents like HBTU can cause guanidinylation of the free N-terminal amine if not used correctly. The active ester method completely avoids this specific side reaction. [11]

Performance Comparison
Coupling MethodReagent(s)Typical Coupling TimeRelative CostKey Advantage
Active Ester This compound + HOBt4 - 24 hours ModerateVery low racemization
Uronium Salt Fmoc-AA + HBTU + DIPEA30 - 120 minutes HighFast and efficient
Carbodiimide Fmoc-AA + DIC + Oxyma1 - 4 hours LowCost-effective, soluble byproduct

(Data synthesized from multiple sources indicating relative reaction speeds and common practices). [5][6][11]

Troubleshooting Guide
ProblemObservationPotential Cause(s)Recommended Solution(s)
Incomplete Coupling Kaiser test is positive (blue beads) after the initial coupling time.1. Insufficient reaction time. 2. Steric hindrance from the growing peptide chain. 3. Peptide aggregation on the resin.1. Extend Time: Allow the reaction to proceed for several more hours or overnight and re-test. 2. Recouple: Drain the solution and perform a second coupling with a fresh solution of this compound and HOBt (2-3 equivalents) for 4+ hours. 3. Change Solvent: For severe aggregation, consider switching the solvent to N-Methyl-2-pyrrolidone (NMP) or a DMF/DCM mixture.
Low Final Yield The amount of crude peptide after cleavage is very low.1. Repeated incomplete couplings leading to truncated sequences. 2. Premature cleavage of Fmoc group during slow coupling steps.1. Ensure a negative Kaiser test after every coupling. If a coupling is consistently difficult, consider a "rescue" coupling with a stronger activator like HATU for that specific step. 2. Ensure no tertiary bases (like DIPEA) are present during the active ester coupling step.

References

  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1817-1846. [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • Gagnon, C., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters. (Referenced in ResearchGate). [Link]

  • Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461-469. [Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]

  • Tew, O., & Taylor, P. C. (2001). Catalysis of Ester Aminolysis by Cyclodextrins. The Reaction of Alkylamines With P-Nitrophenyl Alkanoates. The Journal of Organic Chemistry, 66(23), 7741-7749. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 21(6), 549-557. [Link]

  • ResearchGate. (n.d.). Summary of the experimental conditions employed for SPPS. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 42(16), 6747-6762. [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

  • Boddy, C. N., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158971. [Link]

Sources

Introduction: The Ascendancy of Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Principles of Fmoc Chemistry in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine and efficient construction of peptides by assembling amino acids on a solid support.[1] This methodology simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1] While early SPPS relied on the t-butyloxycarbonyl (Boc) protecting group, which requires repetitive, harsh acid treatments, the field was revolutionized by the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Fmoc-based SPPS has become the predominant method for peptide synthesis in both academic research and industrial manufacturing.[2][3] Its success is rooted in a milder, more versatile chemical approach that avoids the use of highly corrosive reagents like liquid hydrogen fluoride (HF) required in Boc chemistry.[2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the fundamental principles of Fmoc chemistry, focusing on the causality behind experimental choices to empower scientists to troubleshoot and optimize their syntheses.

Pillar 1: The Principle of Orthogonality

The elegance and power of Fmoc-SPPS lie in its orthogonal protection strategy .[][5] This core concept dictates that different classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[][5] This allows for the selective deprotection of specific functional groups at precise moments during the synthesis.

The standard Fmoc/tBu strategy is defined by three classes of protection:

  • Temporary Nα-Protection: The Fmoc group is used to protect the alpha-amino group of the incoming amino acid. It is labile to mild basic conditions (base-labile).[5]

  • Permanent Side-Chain Protection: The reactive side chains of amino acids (e.g., the amine of Lysine, the carboxylic acid of Aspartic acid) are protected by groups derived from t-butyl alcohol, such as t-butyl (tBu), t-butyloxycarbonyl (Boc), and triphenylmethyl (Trt).[5][6] These are stable to the mild base used for Fmoc removal but are readily cleaved by strong acids (acid-labile).[2]

  • Resin Linker: The C-terminal amino acid is anchored to the solid support via a linker that is also stable to mild base but is cleaved by strong acid, typically at the end of the synthesis.

This orthogonality ensures that only the Nα-amino group is deprotected during each cycle of chain elongation, while the side chains and resin linkage remain intact until the final acid-mediated cleavage step.[3][5]

Orthogonality cluster_Peptide Peptide Resin-Linker-Peptide-(AA_n-SideChain(PG_Perm)) N_Terminus Nα-Fmoc(PG_Temp) Deprotection_Base Mild Base (e.g., Piperidine) Deprotection_Base->N_Terminus Removes only temporary group Cleavage_Acid Strong Acid (e.g., TFA) Cleavage_Acid->Peptide Removes permanent groups & cleaves from resin

Caption: Orthogonal protection scheme in Fmoc-SPPS.

Pillar 2: The Core Fmoc-SPPS Cycle: A Step-by-Step Dissection

Peptide synthesis is a cyclical process where each cycle adds one amino acid to the growing chain. A typical cycle involves four key stages: deprotection, washing, coupling, and final washing. Understanding the chemistry and rationale of each stage is critical for success.

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection 1. Deprotection Remove Nα-Fmoc group with base (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing Remove base and Fmoc byproducts Deprotection->Wash1 Coupling 3. Coupling Activate & couple next Fmoc-AA (e.g., HCTU/DIPEA in DMF) Wash1->Coupling Wash2 4. Washing Remove excess reagents and byproducts Coupling->Wash2 End Result: Peptide Elongated by One Residue (Ready for next cycle) Wash2->End End->Deprotection Repeat for next AA Deprotection_Mechanism cluster_main Fmoc Deprotection via β-Elimination FmocPeptide Fmoc-NH-Peptide-Resin Piperidine + Piperidine (Base) Intermediate1 [Deprotonated Intermediate] Piperidine->Intermediate1 Proton abstraction Elimination -> β-Elimination Products H₂N-Peptide-Resin + CO₂ + Dibenzofulvene Adduct Fulvene-Piperidine Adduct (Washed away) Products->Adduct DBF Scavenging by excess piperidine

Caption: Mechanism of base-mediated Fmoc deprotection.

  • Experimental Protocol: Standard Fmoc Deprotection

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF).

    • Drain the solvent.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the mixture at room temperature for 5-10 minutes. [7]For sequences prone to aggregation, this may be extended or repeated.

    • Drain the deprotection solution.

    • Repeat steps 3-5 for a second, shorter duration (e.g., 2-5 minutes) to ensure complete removal. [8]

  • Process Control & Validation: The completion of the deprotection can be monitored in real-time on automated synthesizers. The fluvene-piperidine adduct has a strong UV absorbance, and by measuring the absorbance of the solution flowing from the reaction vessel, one can confirm that the Fmoc group has been completely removed. [2]

Stage 2: Coupling (Amide Bond Formation)

With a free N-terminal amine now available, the next Fmoc-protected amino acid is introduced to form a new peptide bond.

  • Mechanism & Causality: A peptide bond does not form spontaneously between a free amine and a carboxylic acid. The carboxyl group of the incoming amino acid must first be activated to form a highly reactive species that is susceptible to nucleophilic attack by the peptide's N-terminal amine. [2]Modern SPPS relies on "onium" salt-based coupling reagents, such as HBTU, HATU, and HCTU, which are preferred for their high efficiency and low rates of racemization. [6][9] The process involves the coupling reagent reacting with the amino acid's carboxyl group to form a reactive ester (e.g., an OBt or OAt ester). This is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxyl group to increase its reactivity. [10]The activated ester is then rapidly attacked by the free amine on the peptide chain, forming the desired amide bond. The use of additives like HOBt or Oxyma is crucial, as they act as catalysts and, more importantly, suppress the major side reaction of racemization. [9][10]

  • Experimental Protocol: Standard HCTU Coupling

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent HCTU (3-5 equivalents) and a non-nucleophilic base like DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain the coupling solution.

  • Process Control & Validation: The completion of the coupling reaction is paramount to avoid deletion sequences (n-1 peptides). This is qualitatively monitored using the Kaiser (ninhydrin) test , which detects the presence of free primary amines. [6]A small sample of resin beads is taken after coupling; a positive test (a deep blue color) indicates incomplete coupling, necessitating a second coupling step. [6]A negative test (yellow/colorless beads) confirms the reaction has gone to completion.

Stage 3: Capping (Optional but Recommended)

If the Kaiser test indicates that a small fraction of the peptide chains failed to couple, a capping step is performed. This involves acetylating any unreacted N-terminal amines with a reagent like acetic anhydride. This terminates the unreacted chains, preventing them from elongating further and simplifying the final purification by ensuring that the major impurities are short, easily separable peptides rather than difficult-to-remove n-1 sequences.

Pillar 3: Managing Reactivity with Side-Chain Protection

To ensure that peptide bond formation occurs exclusively at the Nα-amino group, any reactive functionalities on the amino acid side chains must be masked with "permanent" protecting groups. [2]These groups must be stable to the basic conditions of Fmoc deprotection but labile to the final acid cleavage. [2] Table 1: Common Amino Acids and Their Orthogonal Side-Chain Protecting Groups

Amino Acid (Three-Letter Code)Reactive Side-Chain GroupStandard Protecting GroupCleavage ConditionRationale for Protection
Arginine (Arg)GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (TFA)Prevents side-chain acylation and protonation issues.
Aspartic Acid (Asp)Carboxylic AcidOtBu (O-tert-butyl ester)Strong Acid (TFA)Prevents amide bond formation at the side chain.
Cysteine (Cys)ThiolTrt (Trityl)Strong Acid (TFA)Prevents disulfide formation and alkylation.
Glutamic Acid (Glu)Carboxylic AcidOtBu (O-tert-butyl ester)Strong Acid (TFA)Prevents amide bond formation at the side chain.
Histidine (His)ImidazoleTrt (Trityl)Strong Acid (TFA)Prevents side-chain acylation and racemization.
Lysine (Lys)AmineBoc (tert-butyloxycarbonyl)Strong Acid (TFA)Prevents branching by forming an amide at the side chain.
Serine (Ser)HydroxyltBu (tert-butyl ether)Strong Acid (TFA)Prevents O-acylation.
Threonine (Thr)HydroxyltBu (tert-butyl ether)Strong Acid (TFA)Prevents O-acylation.
Tryptophan (Trp)IndoleBoc (tert-butyloxycarbonyl)Strong Acid (TFA)Prevents alkylation by carbocations during cleavage.
Tyrosine (Tyr)Phenolic HydroxyltBu (tert-butyl ether)Strong Acid (TFA)Prevents O-acylation.

Pillar 4: The Final Act - Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave it from the solid support and simultaneously remove all the acid-labile side-chain protecting groups.

  • Mechanism & Causality: This "global deprotection" is achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA). [2]During this process, the acid-labile protecting groups (tBu, Boc, Trt, Pbf) and the resin linker are cleaved, generating highly reactive carbocations (e.g., the t-butyl cation). These cations are problematic as they can irreversibly modify sensitive amino acid residues like Tryptophan, Methionine, and Cysteine through alkylation. To prevent these destructive side reactions, a "cleavage cocktail" containing scavengers is used. Scavengers are nucleophilic reagents that are added to the TFA to trap the reactive carbocations before they can damage the peptide. The choice of scavengers is dictated by the peptide sequence.

Table 2: Common TFA Cleavage Cocktails and Scavenger Functions

ScavengerTypical ConcentrationTarget Residues / CationsMechanism of Action
Water 2.5% - 5%GeneralTraps various carbocations, hydrolyzes protecting groups.
Triisopropylsilane (TIS) 1% - 2.5%Trp, Met, CysEfficiently reduces trityl cations and prevents sulfoxide formation in Met.
1,2-Ethanedithiol (EDT) 2.5%Cys, MetA strong nucleophile that protects thiol groups and reverses Met oxidation.
Thioanisole 2% - 5%Trp, ArgProtects the indole ring of Trp and helps cleave the Pbf group from Arg.
  • Experimental Protocol: Standard TFA Cleavage

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it thoroughly.

    • Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) based on the peptide sequence.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. For long or complex peptides, this time may be extended. 5. Filter the resin to collect the cleavage solution containing the crude peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the crude peptide from the TFA solution by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Field-Proven Insights: Navigating Common Side Reactions

Even with optimized protocols, side reactions can occur. A senior scientist must be able to anticipate and mitigate these challenges.

  • Aspartimide Formation: This is one of the most serious side reactions in Fmoc chemistry. [3]It occurs when an Aspartic acid residue, particularly when followed by Gly, Ser, or Asn, is exposed to the basic conditions of Fmoc deprotection. The peptide backbone can cyclize to form a stable five-membered aspartimide ring. This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, or it can react with piperidine to form piperidide adducts. [3]This leads to a mixture of difficult-to-separate impurities.

    • Mitigation: Use sterically hindered protecting groups on the Asp side chain (e.g., O-Dmab) or employ faster deprotection conditions with weaker bases if possible.

  • Diketopiperazine (DKP) Formation: When synthesizing a dipeptide on the resin, after the second amino acid's Fmoc group is removed, the free N-terminal amine can attack the C-terminal ester linkage to the resin. This forms a stable six-membered diketopiperazine ring, cleaving the dipeptide from the resin and terminating the synthesis. This is especially prevalent when Proline or Glycine are in the first two positions.

    • Mitigation: Introduce the third amino acid as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) to bypass the vulnerable dipeptide stage.

  • Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, causing the resin beads to clump together. [6]This aggregation can block reagent access, leading to incomplete deprotection and coupling, resulting in deletion sequences.

    • Mitigation: Synthesize at elevated temperatures, incorporate chaotropic salts (e.g., LiCl), use more polar solvents like N-methylpyrrolidone (NMP), or strategically insert pseudoproline dipeptides which act as "kink-inducers" to disrupt secondary structure formation. [3]

Conclusion

The Fmoc/tBu strategy for solid-phase peptide synthesis represents a mature, robust, and highly versatile technology. Its foundation on the principle of orthogonal protection, combined with mild reaction conditions and the availability of a vast array of building blocks, has made it the undisputed method of choice for producing complex peptides for research, diagnostics, and therapeutic applications. [2][3]By understanding the chemical mechanisms and the causal logic behind each step—from protection and coupling to cleavage and the mitigation of side reactions—scientists can fully leverage the power of this chemistry to successfully synthesize peptides of high purity and yield.

References

  • Title: Can we remove the fmoc group after peptide cleavage? Source: ResearchGate URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL: [Link]

  • Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis Source: Springer (via Luxembourg Bio Technologies) URL: [Link]

  • Title: Methods for Removing the Fmoc Group Source: Humana Press URL: [Link]

  • Title: (PDF) Methods for Removing the Fmoc Group Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Standard protocol for using Fmoc-Leu-Onp in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Leu-ONp

Introduction: The Role of Active Esters in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the predominant method for chemically synthesizing peptides in both academic and industrial settings.[1] This methodology relies on a repeating cycle of deprotection and coupling reactions to assemble a peptide chain on an insoluble resin support.[2] While modern SPPS is dominated by the in situ activation of Fmoc-amino acids using potent uronium or phosphonium salt reagents (e.g., HATU, HBTU), the use of pre-activated amino acid derivatives, such as p-nitrophenyl (ONp) esters, represents a historically significant and mechanistically distinct approach.[3]

This compound is an isolated, well-defined active ester of Leucine. Historically, such active esters were considered promising because they could minimize side reactions associated with more aggressive, less-defined activation methods.[4][5] The primary trade-off, and the reason for their now more restricted application, is kinetic; the aminolysis of ONp esters is significantly slower than couplings mediated by modern reagents, making them less suitable for rapid, automated synthesis protocols.[4]

However, the use of this compound offers distinct advantages in specific contexts. The moderate reactivity of the ONp ester helps to suppress racemization, a critical side reaction that can compromise the chiral integrity of the final peptide.[6][7] Furthermore, the release of the p-nitrophenol byproduct, a distinct yellow chromophore, provides a unique and convenient method for real-time spectrophotometric monitoring of the coupling reaction's progress.[8][9]

This guide provides a comprehensive protocol for the use of this compound in manual Fmoc-SPPS, detailing the underlying chemical principles, step-by-step experimental procedures, and critical considerations for ensuring a successful synthesis.

Principle of the Method

The synthesis begins with a solid support (resin), typically functionalized with an appropriate linker to which the C-terminal amino acid of the target peptide is anchored. The peptide chain is then elongated in the C-to-N direction through a series of iterative cycles. A single cycle for incorporating a Leucine residue using this compound consists of four main stages:

  • Resin Preparation: The resin is swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF), to ensure that the reactive sites within the polymer matrix are accessible.

  • Fmoc Group Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a secondary amine base, usually piperidine. This reaction proceeds via a β-elimination mechanism, liberating a free primary or secondary amine on the peptide chain and releasing a dibenzofulvene-piperidine adduct.[1]

  • Coupling of this compound: The pre-activated this compound is dissolved in DMF and added to the resin. The newly exposed N-terminal amine of the growing peptide chain acts as a nucleophile, attacking the carbonyl carbon of the active ester. This aminolysis reaction forms the desired peptide bond and releases one equivalent of p-nitrophenol.

  • Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble byproducts, ensuring high purity in the subsequent step.

This cycle is repeated for each amino acid in the sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically Trifluoroacetic acid (TFA).

Experimental Protocols

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the resin is critical for synthesis efficiency. It uncoils the polymer chains, making the functional sites sterically accessible for reaction. DMF is the solvent of choice due to its excellent resin-swelling properties and ability to solvate both the reagents and the growing peptide chain.

Procedure:

  • Place the desired amount of resin (e.g., 100-500 mg) into a suitable SPPS reaction vessel.

  • Add DMF (approx. 10-15 mL per gram of resin) to the vessel.

  • Agitate the resin slurry using a shaker, vortex, or nitrogen bubbling for at least 1 hour at room temperature.

  • After swelling, drain the DMF from the vessel.

Protocol 2: The SPPS Cycle for this compound Incorporation

This protocol describes a single synthesis cycle. For subsequent amino acids, repeat these steps using the appropriate Fmoc-amino acid derivative.

A. N-α-Fmoc Deprotection

Causality: The Fmoc group is cleaved by a base-catalyzed β-elimination. A 20% solution of piperidine in DMF is the standard reagent, providing a sufficiently basic environment for rapid deprotection without significant side reactions. A two-step treatment ensures the complete removal of the Fmoc group.

Procedure:

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh 20% piperidine/DMF solution to the resin.

  • Agitate the mixture for an additional 10-15 minutes.[10]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine, which would otherwise neutralize the incoming active ester.

B. Coupling of this compound

Causality: The coupling of active esters is an aminolysis reaction that is typically slower than modern in situ activation methods.[4] Therefore, an increased reaction time (4-24 hours) and a moderate excess of the active ester (2-3 equivalents) are employed to drive the reaction to completion. DMF is used as the solvent. While not standard practice for pre-formed esters, the addition of a catalyst like 1-Hydroxybenzotriazole (HOBt) may accelerate the reaction, although this can also increase the risk of side reactions if not optimized.[11][12]

Procedure:

  • In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of fresh DMF.

  • Add the this compound solution to the deprotected, washed resin.

  • Agitate the reaction mixture at room temperature. The reaction time is critical and typically ranges from 4 to 24 hours. The progress should be monitored (see Protocol 3).

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove unreacted this compound and the p-nitrophenol byproduct.

Protocol 3: Monitoring the Coupling Reaction

A. Qualitative Monitoring: The Kaiser Test

Causality: The Kaiser (ninhydrin) test detects the presence of free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, meaning unreacted N-terminal amines remain. A negative result (yellow/colorless beads) signifies that the coupling reaction has gone to completion.

Procedure:

  • Withdraw a small sample of resin beads (5-10) from the reaction vessel and wash them thoroughly with DMF and then ethanol in a small test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100-120°C for 3-5 minutes.

  • Observe the color:

    • Blue beads/solution: Positive result (incomplete coupling). Return to the coupling step.

    • Yellow/Colorless beads: Negative result (complete coupling). Proceed to the next deprotection step.

B. Spectrophotometric Monitoring of p-Nitrophenol Release

Causality: The coupling reaction releases one equivalent of p-nitrophenol (pNP) for every peptide bond formed. The deprotonated form, p-nitrophenolate, has a strong absorbance around 400-415 nm, allowing the reaction to be monitored quantitatively by measuring the absorbance of the reaction supernatant over time.[8][9]

Procedure:

  • At various time points during the coupling reaction, carefully withdraw a small aliquot (e.g., 10-50 µL) of the reaction supernatant.

  • Dilute the aliquot in a known volume of DMF.

  • Measure the absorbance of the diluted sample at ~410 nm using a spectrophotometer.

  • The reaction is complete when the absorbance value plateaus, indicating that pNP is no longer being released.

Protocol 4: Final Cleavage and Peptide Precipitation

Causality: A strong acid, typically TFA, is used to cleave the bond linking the completed peptide to the resin and simultaneously remove acid-labile side-chain protecting groups.[1] Scavengers (e.g., water, triisopropylsilane) are included in the cleavage "cocktail" to quench reactive cationic species generated during deprotection, preventing modification of sensitive amino acid residues.

Procedure:

  • Wash the final, N-terminal Fmoc-protected peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail. A standard, general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be purified by HPLC.

Data and Workflow Summary

Table 1: Summary of Quantitative Parameters for this compound Coupling
ParameterValue/RangeRationale & Notes
Resin Swelling
SolventDMFExcellent swelling agent for polystyrene resins.
Time≥ 1 hourEnsures complete solvation of the polymer matrix.
Fmoc Deprotection
Reagent20% Piperidine in DMFStandard reagent for efficient Fmoc removal.
Treatment Steps1 x 3 min, then 1 x 10-15 minTwo-step process ensures complete deprotection.
Coupling Reaction
This compound2-3 equivalentsMolar excess drives the reaction towards completion.
SolventDMFStandard solvent for SPPS.
Reaction Time4-24 hoursONp esters react slowly; monitor for completion.
TemperatureRoom TemperatureHigher temperatures may increase racemization risk.[13][14]
Final Cleavage
ReagentTFA/TIS/H₂O (95:2.5:2.5)Strong acid for cleavage with scavengers.
Time2-3 hoursSufficient for most standard linkers and protecting groups.
SPPS Workflow Diagram

The following diagram illustrates one full cycle of peptide elongation using this compound.

SPPS_Cycle_Fmoc_Leu_ONp cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_result Result Resin_Start Resin-Peptide(n)-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Releases Dibenzofulvene Adduct Coupling 3. Coupling (this compound in DMF) Wash1->Coupling Resin-Peptide(n)-NH2 Coupling->Coupling Monitor (Kaiser Test / A410) Incomplete Wash2 4. Wash (DMF) Coupling->Wash2 Releases p-Nitrophenol Resin_End Resin-Peptide(n)-Leu-NH-Fmoc Wash2->Resin_End

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reaction time for the slow ONp ester. 2. Steric hindrance from the growing peptide chain. 3. Poor resin swelling or peptide aggregation.1. Extend the coupling time (up to 24h) and re-test. 2. Perform a second coupling (recouple) with fresh this compound. 3. If the problem persists, cap the unreacted amines with acetic anhydride to prevent deletion sequences.
Racemization (Detected by chiral GC or HPLC after cleavage)1. Presence of residual base (piperidine) during coupling. 2. Overly aggressive coupling conditions (e.g., high temperature).1. Ensure thorough washing with DMF after the deprotection step. 2. Perform coupling at room temperature. Avoid unnecessary heating.[13]
Yellow Resin After Coupling/Wash Residual p-nitrophenol or its anion is trapped in the resin matrix.Perform additional, extensive washes with DMF. A wash with isopropanol (IPA) can also help remove organic impurities.
Low Peptide Yield After Cleavage 1. Incomplete coupling at one or more steps, leading to truncated sequences. 2. Premature cleavage of the peptide from the resin during synthesis (unlikely with standard Fmoc conditions).1. Implement routine monitoring (Kaiser test) at every step to ensure complete couplings. 2. Review synthesis history to identify difficult coupling steps and optimize conditions for future syntheses.

References

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Available at: [Link]

  • Gong, X., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1036-1043. Available at: [Link]

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(4), 1017-1033. Available at: [Link]

  • Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of Protein Chemistry, 8(4), 461-469. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1553-1566. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • Trujillo-Roldán, M. A., et al. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Sensors, 15(2), 2799-2810. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. Available at: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Li, P., & Xu, J. C. (2000). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. Tetrahedron, 56(26), 4437-4445. Available at: [Link]

  • Anderson, G. W. (1964). The use of activated esters in peptide synthesis. Metabolism, 13(10), Suppl:1026-31. Available at: [Link]

  • Kemp, D. S., et al. (1974). Rate constants for peptide p-nitrophenyl ester coupling reactions in dimethylformamide. Model for steric interactions in the peptide bond forming transition state. The Journal of Organic Chemistry, 39(26), 3841-3847. Available at: [Link]

  • Gull, C. L., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158963. Available at: [Link]

  • Gagnon, C., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Available at: [Link]

  • Popali, S. (2016). Spps and side reactions in peptide synthesis. SlideShare. Available at: [Link]

  • Zhang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2154. Available at: [Link]

  • Trujillo-Roldán, M. A., et al. (2015). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. ResearchGate. Available at: [Link]

  • Lawin, L. R., & Fife, W. K. (2000). Reactivity and coaggregation of p-nitrophenyl esters with polymer micelles at solid surfaces. Journal of Colloid and Interface Science, 228(1), 186-189. Available at: [Link]

  • Canavelli, P., Islam, S., & Powner, M. W. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research. Available at: [Link]

  • Bodanszky, M., & du Vigneaud, V. (1959). Peptide Syntheses Via Amino Acid Active Esters. Journal of the American Chemical Society, 81(21), 5688-5691. Available at: [Link]

  • Gull, C. L., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. SSRN. Available at: [Link]

Sources

Application Notes and Protocols for Fmoc-Leu-ONp Coupling Reactions in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Activated Esters in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the formation of the amide bond is the crucial, iterative step. The use of Nα-Fmoc protected amino acids is the cornerstone of modern SPPS due to the mild, base-labile deprotection conditions.[1][2] To facilitate the coupling of an incoming Fmoc-amino acid to the free amine of the resin-bound peptide chain, the carboxyl group of the amino acid must be activated. Historically, one of the earliest and most straightforward methods of activation was the use of active esters, such as p-nitrophenyl (ONp) esters.[3]

Fmoc-L-Leucine-p-nitrophenyl ester (Fmoc-Leu-ONp) is a pre-activated form of Fmoc-L-Leucine, where the carboxyl group is esterified with p-nitrophenol. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[4] While highly efficient coupling reagents such as phosphonium and aminium salts (e.g., HBTU, HATU, PyBOP) are now more commonly employed for their rapid reaction kinetics, understanding the principles and application of activated esters like this compound remains valuable for specific applications and for a comprehensive understanding of peptide chemistry.[5][6]

This guide provides a detailed technical overview of the this compound coupling reaction, including reaction conditions, optimization strategies, and analytical monitoring protocols.

Physicochemical Properties of Fmoc-L-Leucine and its p-Nitrophenyl Ester

A thorough understanding of the physicochemical properties of the reagents is fundamental to successful synthesis.

PropertyFmoc-L-Leucine (Fmoc-Leu-OH)Fmoc-L-Leucine-p-nitrophenyl ester (this compound)
CAS Number 35661-60-0[7]35745-77-6
Molecular Formula C₂₁H₂₃NO₄[7]C₂₇H₂₆N₂O₆
Molecular Weight 353.4 g/mol [7]474.5 g/mol
Appearance White to off-white solid[8]Typically a white to pale yellow solid
Melting Point 94-96 °C[8]Data not readily available, but expected to be a stable solid
Solubility Readily soluble in organic solvents such as DMF, DMSO, and ethanol.[8][9] Sparingly soluble in aqueous buffers.[9]Expected to be soluble in common SPPS solvents like DMF and NMP.
Storage Store at room temperature.[9]Store in a cool, dry place, protected from light and moisture.

The Coupling Reaction: Mechanism and Key Considerations

The coupling of this compound to the resin-bound peptide proceeds via a nucleophilic acyl substitution reaction. The free N-terminal amine of the peptide chain acts as the nucleophile, attacking the activated carbonyl carbon of the this compound. The p-nitrophenolate anion is an excellent leaving group, facilitating the formation of the new peptide bond.

This compound Coupling Mechanism

A key consideration when using p-nitrophenyl esters is their relatively lower reactivity compared to modern in-situ activation methods.[3] This can lead to longer reaction times and potentially incomplete coupling, especially with sterically hindered amino acids or "difficult" sequences prone to aggregation.[5] Therefore, careful monitoring and optimization are crucial for achieving high coupling efficiency.

Experimental Protocol: this compound Coupling in SPPS

This protocol outlines a standard procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents
  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, for Fmoc deprotection

  • Acetic anhydride and N,N-Diisopropylethylamine (DIPEA) for capping (optional)

  • Kaiser test kit

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Protocol Steps
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).[10]

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[10]

  • Coupling Reaction:

    • Swell the deprotected resin in DMF for 10-15 minutes.[11]

    • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the swollen resin in the reaction vessel.

    • Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours. It is recommended to monitor the reaction progress (see Section V).

  • Washing:

    • After the desired reaction time, drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

    • Wash the resin with DCM (2-3 times) to prepare for the next step or for storage.

Experimental_Workflow start Start: Deprotected Peptide-Resin swell Swell Resin in DMF start->swell coupling Add this compound to Resin & Agitate (2-24h) swell->coupling prepare_reagent Dissolve this compound in DMF prepare_reagent->coupling monitor Monitor Reaction Progress (e.g., Kaiser Test) coupling->monitor wash_dmf Wash with DMF monitor->wash_dmf Complete troubleshoot Troubleshoot: Double Couple or Cap monitor->troubleshoot Incomplete wash_dcm Wash with DCM wash_dmf->wash_dcm end End: Coupled Peptide-Resin wash_dcm->end troubleshoot->coupling Retry

Experimental Workflow for this compound Coupling

Monitoring the Coupling Reaction

Due to the potentially slow kinetics of ONp esters, monitoring the reaction is critical to ensure complete coupling and avoid the formation of deletion sequences.

Kaiser Test (Ninhydrin Test)

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin.[12]

  • Procedure:

    • Take a small sample of resin beads (a few beads are sufficient).[13]

    • Wash the beads with ethanol.

    • Add the three Kaiser test solutions as per the manufacturer's instructions.

    • Heat the sample at approximately 80-100°C for 3-5 minutes.[13]

  • Interpretation:

    • Positive Result (Blue/Purple beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[12]

    • Negative Result (Yellow/Colorless beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[12]

Thin-Layer Chromatography (TLC)

TLC can be used to monitor the disappearance of the this compound from the reaction solution.

  • Procedure:

    • Spot a small amount of the initial reaction solution (t=0) and aliquots taken at different time points onto a silica gel TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Visualize the spots under UV light.

  • Interpretation:

    • The spot corresponding to this compound should diminish in intensity over time as it is consumed in the reaction. The reaction is considered complete when the spot is no longer visible.[14]

High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment, a small aliquot of the peptide can be cleaved from the resin and analyzed by HPLC.

  • Procedure:

    • Take a small sample of the resin and dry it.

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).[4]

    • Precipitate the peptide with cold ether, dissolve it in a suitable solvent, and inject it into an HPLC system.

  • Interpretation:

    • The presence of a significant peak corresponding to the uncoupled peptide (deletion sequence) indicates an incomplete reaction. A single major peak corresponding to the desired coupled product signifies a successful coupling.[1]

Optimization and Troubleshooting

Given the nature of this compound, several strategies can be employed to optimize the coupling reaction and troubleshoot common issues.

IssuePotential CauseRecommended Solution & Rationale
Incomplete Coupling (Positive Kaiser Test) Slow Reaction Kinetics: p-Nitrophenyl esters are less reactive than modern coupling reagents.[3]Increase Reaction Time: Extend the coupling time to 12-24 hours. Increase Temperature: Gently warm the reaction vessel (e.g., to 30-40°C) to increase the reaction rate. However, be cautious as this may increase the risk of side reactions. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of this compound.[12]
Steric Hindrance: The amino acid being coupled or the N-terminal residue on the resin may be sterically bulky.Use a More Potent Coupling Strategy: For particularly difficult couplings, it may be necessary to switch to a more powerful in-situ activating reagent like HATU or HBTU.[5]
Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.Use Chaotropic Salts or Different Solvents: The addition of chaotropic salts or switching to a solvent like N-methylpyrrolidone (NMP) can help disrupt aggregation.[5] Microwave-Assisted Synthesis: Microwave energy can efficiently break up aggregates and accelerate the coupling reaction.[5]
Side Reactions Racemization: Loss of stereochemical integrity at the α-carbon of the leucine residue.Use of Additives: While less common with pre-activated esters compared to in-situ activation with carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can help suppress racemization.[15]
Premature Fmoc Deprotection: If the reaction medium becomes basic, the Fmoc group can be prematurely cleaved.Ensure Neutral Conditions: Ensure all piperidine from the previous deprotection step is thoroughly washed away. Avoid the use of strong bases as additives.

Conclusion

The use of this compound represents a more traditional, yet still viable, approach to peptide synthesis. While modern coupling reagents offer faster reaction times, a thorough understanding of the principles behind activated esters provides a solid foundation in peptide chemistry. By employing careful monitoring, appropriate reaction conditions, and effective troubleshooting strategies, successful and efficient coupling of this compound can be achieved. For routine and especially for challenging syntheses, the use of more modern, faster coupling reagents is generally recommended.

References

  • Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461–469. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-leucine. PubChem. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. AAPPTec. Retrieved from [Link]

  • GenScript. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. GenScript. Retrieved from [Link]

  • Digital.CSIC. (2014). Solid-phase peptide synthesis. Digital.CSIC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Mr Murray-Green Chemistry Tutorials. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Request PDF. Retrieved from [Link]

  • Fengchen Group. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Fengchen Group. Retrieved from [Link]

  • National Institutes of Health. (2015). Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase.... ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cleavage of Peptides from Resin Post-Synthesis with Fmoc-Leu-ONp

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1][2][] The final, critical step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.[1][4] This document provides a comprehensive guide to the principles and practices of peptide cleavage, with a specific focus on peptides synthesized using active esters like Fmoc-Leu-ONp (p-nitrophenyl ester). We will delve into the mechanistic underpinnings of acidolytic cleavage, the rationale for selecting appropriate cleavage cocktails, and provide detailed, field-proven protocols for various resin types. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide cleavage workflows for maximal yield and purity.

Introduction: The Imperative of Efficient Cleavage

The culmination of a successful solid-phase peptide synthesis is the liberation of the target peptide from its resin anchor. This process, termed cleavage, is almost universally accomplished in Fmoc-based SPPS through treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][5][6][7] The acid serves a dual purpose: it severs the bond linking the C-terminus of the peptide to the resin and concurrently removes the acid-labile protecting groups from amino acid side chains.[6][7][8]

The elegance of this single-step deprotection and cleavage is, however, accompanied by a significant chemical challenge. The acidolytic removal of protecting groups, such as the tert-butyl (tBu) group, generates highly reactive carbocations.[4][5][9] These electrophilic species can indiscriminately modify nucleophilic residues within the peptide sequence, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products and compromising the integrity of the final peptide.[4][5]

To mitigate these deleterious side reactions, the cleavage is performed in the presence of a "cleavage cocktail," a solution of TFA containing a variety of nucleophilic scavenger molecules designed to trap these reactive carbocations.[5][10][11] The composition of this cocktail is not universal; it must be intelligently designed based on the specific amino acid composition of the peptide being synthesized.[5][9]

The use of active esters like this compound for coupling does not fundamentally alter the cleavage chemistry itself. The cleavage process is dictated by the nature of the resin linker and the side-chain protecting groups employed throughout the synthesis, not the activation method of the individual amino acids.

The Chemistry of Cleavage: Mechanism and Scavenger Action

The cleavage of a peptide from an acid-labile resin, such as the widely used Wang resin, proceeds via an acid-catalyzed hydrolysis mechanism.[1] Trifluoroacetic acid protonates the ester linkage between the peptide's C-terminus and the resin's p-alkoxybenzyl linker, rendering it susceptible to cleavage.[1]

Simultaneously, acid-labile side-chain protecting groups are removed. For instance, the Boc group on a Lysine residue is protonated by TFA, leading to the departure of a stable tert-butyl cation.[12]

It is the generation of these carbocations that necessitates the use of scavengers. These nucleophilic agents are added in excess to the cleavage cocktail to quench the reactive electrophiles before they can modify the peptide.

The Role of Scavengers

The selection of scavengers is critical for obtaining a high-purity crude peptide.[5] Common scavengers and their primary functions are detailed below:

ScavengerTarget Reactive Species & Function
Water (H₂O) A universal scavenger for tert-butyl cations.[9] Particularly important for peptides containing Asp, Glu, Ser, Thr, and Tyr residues with tert-butyl protecting groups.[9]
Triisopropylsilane (TIS) A highly effective scavenger for trityl (Trt) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) cations. It is a non-odorous and efficient alternative to thiol-based scavengers for many applications.[13]
1,2-Ethanedithiol (EDT) A potent scavenger that also helps to maintain Cysteine residues in a reduced state, preventing the formation of undesired disulfide bonds.[10]
Thioanisole Aids in the removal of the Pbf protecting group from Arginine and helps to suppress oxidation of Cys and Met residues.[7]
Phenol Offers protection to Tyrosine and Tryptophan residues from oxidation and alkylation.[13]

The following diagram illustrates the general workflow for peptide cleavage and deprotection.

G cluster_0 Pre-Cleavage Preparation cluster_1 Cleavage & Deprotection cluster_2 Peptide Isolation cluster_3 Post-Cleavage Processing P1 Peptide-Resin (Post-Synthesis) P2 N-Terminal Fmoc Removal (e.g., 20% Piperidine in DMF) P1->P2 P3 Resin Washing (DMF, DCM) P2->P3 P4 Resin Drying (Under Vacuum) P3->P4 C1 Addition of Cleavage Cocktail (TFA + Scavengers) P4->C1 C2 Incubation (1-3 hours at RT) C1->C2 I1 Filtration to Remove Resin C2->I1 I2 Precipitation of Peptide (Cold Diethyl Ether) I1->I2 I3 Centrifugation/ Filtration I2->I3 I4 Washing of Peptide Pellet (Cold Diethyl Ether) I3->I4 I5 Drying of Crude Peptide I4->I5 Post1 Purification (RP-HPLC) I5->Post1 Post2 Lyophilization Post1->Post2

Figure 1: General workflow for peptide cleavage from resin.

Standard Cleavage Cocktails

While the ideal cocktail is sequence-dependent, several standard recipes have proven effective for a broad range of peptides.

Reagent NameComposition (v/v)Primary Applications
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[4][13]
Reagent B TFA / Phenol / Water / TIS (88 / 5 / 5 / 2)An "odorless" alternative suitable for many peptides, especially those with trityl-based protecting groups.[9][13] Not recommended for peptides with Met, as it does not prevent oxidation.[13]
TFA / TIS / H₂O (95 / 2.5 / 2.5)A simple and effective cocktail for peptides lacking highly sensitive residues, particularly when modern protecting groups like Fmoc-Trp(Boc) and Fmoc-Arg(Pbf) are used.[4]
Reagent R TFA / Thioanisole / EDT / Anisole (90 / 5 / 3 / 2)Specifically formulated for peptides containing Arginine protected with sulfonyl groups (e.g., Pmc, Mtr).[14]

Detailed Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid.[12] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Pre-Cleavage Resin Preparation
  • N-Terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed.[15][16] If not, treat the resin with 20% piperidine in DMF for 30 minutes.[15][17]

  • Resin Washing: Thoroughly wash the peptide-resin to remove residual synthesis reagents. Perform sequential washes with DMF (3x), and DCM (3x).[15][18]

  • Resin Drying: Dry the washed peptide-resin under high vacuum for a minimum of 3 hours, or preferably overnight, to remove all traces of solvent.[1][4] This is a critical step to prevent unwanted side reactions.

Protocol for Cleavage from Wang Resin (for C-terminal acids)

This protocol is suitable for a 0.1 mmol scale synthesis.

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Prepare the appropriate cleavage cocktail fresh. For a general peptide without highly sensitive residues, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point. For 100-200 mg of resin, prepare 5-10 mL of the cocktail.

  • Add the cleavage cocktail to the resin and swirl to create a slurry.[15]

  • Allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours.[17] Peptides containing Arg(Pbf) may require longer cleavage times.

  • Filter the cleavage mixture through a sintered glass funnel to separate the resin.[15][17]

  • Wash the resin 2-3 times with small portions of fresh TFA to ensure complete recovery of the peptide.[15][17]

  • Combine all the filtrates.

  • Peptide Precipitation: In a fume hood, add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[1][15] A white precipitate of the crude peptide should form.

  • Allow the peptide to precipitate fully, if necessary, by storing the mixture at -20°C for at least 1 hour or overnight.[15][17]

  • Peptide Isolation: Isolate the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.[1]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1]

  • Post-Cleavage Processing: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequently lyophilized to obtain a fluffy, white solid.[1]

Protocol for Cleavage from Rink Amide Resin (for C-terminal amides)

The procedure for cleaving from Rink Amide resin is similar to that for Wang resin, with some key differences in the recommended cleavage cocktail and reaction time.

  • Follow the pre-cleavage resin preparation steps as outlined in section 4.1.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). For Rink Amide resins, the addition of 1,3-Dimethoxybenzene (DMB) at 3-5% (v/v) can help prevent the formation of a C-terminal N-alkylated amide by-product.[9][16]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature. The cleavage time is typically shorter, ranging from 15 to 45 minutes.[16] For peptides containing Arg residues, extend the time to 1-2 hours.[16]

  • Follow the peptide precipitation, isolation, washing, and drying steps as described for Wang resin (steps 5-12 in section 4.2).[16]

G cluster_0 Peptide-Resin cluster_2 Products Resin Protected Peptide on Resin Peptide Free Peptide Resin->Peptide PG_Cations Protecting Group Cations Resin->PG_Cations Resin_Cations Resin Linker Cations Resin->Resin_Cations Spent_Resin Spent Resin Resin->Spent_Resin TFA TFA (Acid) TFA->Peptide Protonates & Cleaves TFA->PG_Cations TFA->Resin_Cations Scavengers Scavengers (TIS, H₂O, EDT, etc.) Trapped_Cations Trapped Cations Scavengers->Trapped_Cations Quenches PG_Cations->Trapped_Cations Resin_Cations->Trapped_Cations

Figure 2: Chemical mechanism of peptide cleavage and scavenger action.

Troubleshooting Common Cleavage Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Yield Incomplete cleavage.Extend the cleavage reaction time. Ensure the resin was completely dry before adding the cleavage cocktail. Use a more aggressive cleavage cocktail if necessary.
Incomplete Deprotection Insufficient cleavage time, especially for Arg(Pbf/Pmc/Mtr).Increase the cleavage duration to 3-4 hours or longer. For Arg(Mtr), cleavage can take over 6 hours.[17] Consider using Reagent R for peptides rich in Arg.[14]
Presence of Side Products (extra peaks in HPLC) Inadequate scavenging of reactive cations.Re-evaluate the cleavage cocktail composition based on the peptide sequence. Ensure sufficient scavengers are used. For Trp-containing peptides, use of Fmoc-Trp(Boc) is highly recommended to avoid side reactions.
Peptide Fails to Precipitate The peptide may be too short, too hydrophilic, or the concentration in TFA is too low.Concentrate the TFA solution under a gentle stream of nitrogen before adding to ether. Ensure the ether is ice-cold.
Colored By-products Can result from linker decomposition, especially with Rink Amide resin.The use of silane scavengers like TIS is highly recommended to minimize this.[4] A two-step cleavage procedure can also be employed for Rink Amide resin.

Conclusion

The successful cleavage of a synthetic peptide from its solid support is a multi-faceted process that requires a deep understanding of the underlying chemistry. The choice of resin, the amino acid composition of the peptide, and the selection of an appropriate cleavage cocktail are all interconnected variables that dictate the final yield and purity of the product. By carefully considering the principles outlined in this guide and adhering to the detailed protocols, researchers can confidently and efficiently liberate their target peptides, paving the way for subsequent purification and analysis.

References

  • Cleavage from Wang Resin - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

  • Cleavage from Rink Amide Resin - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

  • Technical Support Information Bulletin 1073 - Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved from [Link]

  • Vágner, J., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. Retrieved from [Link]

  • Technical Support Information Bulletin 1168. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. Retrieved from [Link]

  • Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide. Retrieved from [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. Retrieved from [Link]

  • TFA cleavage of DSIP synthesis on a Wang resin. (n.d.). ResearchGate. Retrieved from [Link]

  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides. (n.d.). Google Patents.
  • Fmoc Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (2015). PubMed. Retrieved from [Link]

Sources

Application and Protocol for Solution-Phase Peptide Synthesis Utilizing Fmoc-Leu-Onp

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Solution-Phase Synthesis and Active Esters

While solid-phase peptide synthesis (SPPS) has become a dominant methodology, classical solution-phase peptide synthesis (SPPS) remains a powerful and relevant strategy, particularly for the large-scale production of shorter peptides and for fragments destined for convergent synthesis strategies.[1][2] Solution-phase synthesis offers distinct advantages, including easier purification of intermediates at each step, scalability without the capacity limitations of a resin, and the avoidance of issues related to peptide aggregation on a solid support.[3]

A cornerstone of successful peptide synthesis is the efficient and stereochemically pure formation of the amide bond. This is often achieved by activating the carboxyl group of an Nα-protected amino acid. Among the various activation methods, the use of active esters provides a reliable and controlled approach.[4][5] These pre-activated amino acid derivatives are stable enough for isolation and storage, yet sufficiently reactive to couple with a free amine under mild conditions, thereby minimizing side reactions.[6]

This application note provides a detailed protocol for the use of Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine p-nitrophenyl ester (Fmoc-Leu-Onp) in solution-phase peptide synthesis. The p-nitrophenyl (Onp) ester is a classic and effective activating group. The electron-withdrawing nature of the p-nitrophenoxy group renders the ester carbonyl highly susceptible to nucleophilic attack by the amino group of another amino acid or peptide, facilitating peptide bond formation.[6][7] The yellow color of the p-nitrophenolate byproduct also offers a convenient, albeit qualitative, visual cue for reaction progression. We will delve into the mechanistic rationale behind the protocol steps, offering insights honed from practical laboratory experience to ensure robust and reproducible outcomes.

Core Principles and Workflow

The fundamental cycle of solution-phase peptide synthesis using Fmoc-amino acid active esters involves two key transformations: the coupling of the activated amino acid to a C-terminally protected amino acid or peptide, followed by the deprotection of the Nα-Fmoc group to liberate a free amine for the next coupling cycle.

Solution-Phase Peptide Synthesis Workflow cluster_0 Synthesis Cycle Start Amino Acid Ester (e.g., H-Gly-OtBu) Coupling Peptide Coupling Start->Coupling FmocLeuOnp This compound FmocLeuOnp->Coupling Workup1 Aqueous Work-up (Removal of p-nitrophenol) Coupling->Workup1 ProtectedDipeptide Protected Dipeptide (Fmoc-Leu-Gly-OtBu) Workup1->ProtectedDipeptide Deprotection Fmoc Deprotection (Piperidine/DMF) ProtectedDipeptide->Deprotection Workup2 Aqueous/Organic Extraction (Removal of Dibenzofulvene Adduct) Deprotection->Workup2 FreeDipeptide Dipeptide Ester (H-Leu-Gly-OtBu) Workup2->FreeDipeptide NextCycle Next Coupling Cycle or Final Deprotection FreeDipeptide->NextCycle

Caption: General workflow for one cycle of solution-phase peptide synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compoundPeptide Synthesis GradeSigma-Aldrich, BachemStore desiccated at 2-8°C.
Amino Acid Ester (e.g., Glycine tert-butyl ester hydrochloride)Synthesis GradeCommercially AvailableThe C-terminal protecting group (e.g., tert-butyl ester) should be orthogonal to the Nα-Fmoc group.
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeVariousUse freshly opened or properly stored anhydrous solvent to prevent hydrolysis of the active ester.
Dichloromethane (DCM)AnhydrousVarious
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVariousUse redistilled or high-purity grade to avoid amine contaminants.
PiperidineReagent GradeVariousStore under nitrogen. Discolored (yellow) piperidine should be redistilled.
Ethyl Acetate (EtOAc)Reagent GradeVariousFor extractions and chromatography.
HexanesReagent GradeVariousFor extractions and chromatography.
1 M Hydrochloric Acid (HCl)For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFor aqueous work-up.
Brine (Saturated NaCl Solution)For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying organic layers.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck or equivalentFor reaction monitoring.

Experimental Protocols

Protocol 1: Peptide Coupling of this compound

This protocol details the coupling of this compound to a free amine component, exemplified by Glycine tert-butyl ester (H-Gly-OtBu).

1. Preparation of the Free Amine:

  • If starting from an amino acid ester salt (e.g., H-Gly-OtBu·HCl), it must be converted to the free amine.

  • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM (approx. 10 mL per mmol).

  • Cool the solution in an ice bath (0 °C).

  • Add DIPEA (1.1 equivalents) dropwise while stirring. Rationale: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt to generate the free amine necessary for the coupling reaction.

  • Stir for 10-15 minutes at 0 °C. This solution is used directly in the next step.

2. Coupling Reaction:

  • To the solution of the free amine, add a solution of this compound (1.05 equivalents) dissolved in a minimal amount of DMF or DCM. Rationale: A slight excess of the active ester helps to drive the reaction to completion. DMF is an excellent solvent for peptide synthesis, but DCM can also be used.

  • Allow the reaction mixture to warm to room temperature and stir.

  • Monitor the reaction progress by TLC (e.g., mobile phase of 30-50% EtOAc in Hexanes). The reaction is typically complete within 2-12 hours. Expert Tip: The appearance of a yellow color from the released p-nitrophenol is an indicator that the reaction has started. For TLC monitoring, visualize spots under UV light (254 nm). The starting this compound will be UV active, as will the product. Staining with ninhydrin can be used to visualize the free amine starting material (a positive spot), which should be consumed as the reaction proceeds.[4][8]

3. Work-up and Purification:

  • Once the reaction is complete (as judged by TLC), dilute the reaction mixture with ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x) - To remove unreacted amine and DIPEA.

    • Saturated NaHCO₃ solution (3x) - Crucially, this step removes the acidic p-nitrophenol byproduct, which will partition into the basic aqueous layer as its sodium salt.[6]

    • Water (1x)

    • Brine (1x) - To reduce the solubility of the organic product in the aqueous phase and aid in layer separation.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, Fmoc-Leu-Gly-OtBu, is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.

Protocol 2: Nα-Fmoc Deprotection

This protocol describes the removal of the Fmoc group to prepare the peptide for the next coupling step.

1. Deprotection Reaction:

  • Dissolve the Fmoc-protected peptide (e.g., Fmoc-Leu-Gly-OtBu) in DMF (approx. 5 mL per mmol).

  • Add piperidine to create a 20% (v/v) solution. Rationale: Piperidine is a secondary amine that acts as a base to abstract the acidic proton on the fluorene ring of the Fmoc group, initiating a β-elimination mechanism. The piperidine also acts as a scavenger for the resulting dibenzofulvene byproduct.[9][10]

  • Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 15-30 minutes.[11]

  • Monitor the reaction by TLC. The disappearance of the UV-active Fmoc-protected starting material and the appearance of a new, more polar spot (the free amine) at the baseline indicates completion. A ninhydrin stain will show a positive (colored) spot for the product.

2. Work-up and Isolation:

  • Concentrate the reaction mixture under high vacuum to remove the bulk of the DMF and piperidine. Caution: Ensure your vacuum pump is suitable for high-boiling solvents like DMF.

  • Dissolve the residue in ethyl acetate or DCM.

  • Wash the organic solution with water (3x) or a phosphate buffer (pH ~5.5) to remove the dibenzofulvene-piperidine adduct and any remaining piperidine.[10]

  • Wash with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting product, H-Leu-Gly-OtBu, is a free amine ready for the next coupling reaction. This crude product is typically used without further purification.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling - Hydrolysis of this compound due to wet solvents.- Incomplete neutralization of the amine salt.- Steric hindrance (less common with Leu).- Use anhydrous solvents.- Ensure sufficient DIPEA is used for neutralization.- Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
Difficult Removal of p-nitrophenol Insufficient basic washes.Increase the number of saturated NaHCO₃ washes during the work-up. Check the pH of the aqueous layer to ensure it remains basic.
Incomplete Fmoc Deprotection Insufficient reaction time or degraded piperidine.Increase deprotection time to 30-60 minutes. Use freshly opened or redistilled piperidine.
Low Yields Mechanical losses during work-up, especially with smaller scales or more polar peptides.Be meticulous with extractions. For more polar peptides, back-extract the aqueous layers with the organic solvent to recover dissolved product.

Conclusion

The use of this compound in solution-phase peptide synthesis represents a robust and well-established methodology. By employing pre-activated, stable active esters, the coupling reaction proceeds under mild conditions with a high degree of control, minimizing the risk of racemization. The protocols provided herein, grounded in established chemical principles and refined by practical experience, offer a reliable framework for researchers. Careful attention to the anhydrous conditions for coupling and the thoroughness of the aqueous work-up procedures are paramount for achieving high purity and yield in the synthesis of peptide fragments.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Advion, Inc. [Link]

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Request PDF on ResearchGate. [Link]

  • Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Methods for Removing the Fmoc Group. Springer Nature. [Link]

  • How can I remove Fmoc from solution phase peptide? ResearchGate. [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]

  • Overview of Custom Peptide Synthesis. AAPPTec. [Link]

  • Method for solution-phase peptide synthesis.
  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. National Institutes of Health (NIH). [Link]

  • Solid Phase Peptide Synthesis Help. Reddit. [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • Fmoc-Leu Wang Resin. Rapp Polymere. [Link]

  • Fmoc-Leu-OH. MoBiTec. [Link]

  • An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers. [Link]

  • Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Fengchen. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • Synthesis of Peptides by Solution Methods. ResearchGate. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

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Application Notes & Protocols: A Step-by-Step Guide to Dipeptide Synthesis with Fmoc-Leu-ONp

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Elegance of Peptide Synthesis

In the intricate world of drug discovery and biochemical research, the synthesis of peptides—short chains of amino acids—is a cornerstone technology. These molecules are pivotal in understanding biological processes and developing novel therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protection strategy is a widely adopted method for peptide synthesis, prized for its mild deprotection conditions which preserve the integrity of sensitive amino acid side chains.[1][2] This guide provides a detailed, step-by-step protocol for the synthesis of a dipeptide using Nα-Fmoc-protected L-leucine activated as a p-nitrophenyl (ONp) ester (Fmoc-Leu-ONp). The use of an activated ester like this compound facilitates the formation of the peptide bond with another amino acid.[3]

The selection of the Fmoc group for Nα-protection is strategic. Its removal is achieved through a β-elimination mechanism triggered by a mild base, typically a secondary amine like piperidine.[4][5] This process is orthogonal to the acid-labile protecting groups often used for amino acid side chains, ensuring their stability throughout the synthesis cycles.[1] The p-nitrophenyl ester serves as a good leaving group, activating the carboxyl group of leucine for nucleophilic attack by the amino group of the incoming amino acid, thereby forming the peptide bond.

This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles and practical insights to ensure successful dipeptide synthesis.

Experimental Workflow Overview

The synthesis of a dipeptide using this compound and a second amino acid (in this case, Glycine methyl ester hydrochloride, H-Gly-OMe·HCl) involves a two-step process: the coupling reaction to form the protected dipeptide, followed by the deprotection of the Fmoc group to yield the final dipeptide.

Dipeptide_Synthesis_Workflow Start Start Materials: This compound H-Gly-OMe·HCl DIPEA Coupling Peptide Coupling Reaction (Formation of Fmoc-Leu-Gly-OMe) Start->Coupling DMF, rt Workup1 Aqueous Work-up & Extraction Coupling->Workup1 Reaction Monitoring (TLC) Purification1 Purification of Protected Dipeptide (e.g., Flash Chromatography) Workup1->Purification1 Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Purification1->Deprotection Workup2 Removal of Piperidine & Byproducts Deprotection->Workup2 Purification2 Final Purification of Dipeptide (Leu-Gly-OMe) (e.g., RP-HPLC) Workup2->Purification2 Characterization Characterization (NMR, MS) Purification2->Characterization End Final Dipeptide Characterization->End

Caption: Experimental workflow for dipeptide synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Fmoc-L-Leucine p-nitrophenyl ester (this compound)≥98%Commercially AvailableStore desiccated at 2-8 °C.
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)≥99%Commercially AvailableStore desiccated at room temperature.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade (≥99.5%)Commercially AvailableUse a freshly opened bottle or redistill.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle to avoid moisture.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
1 M Hydrochloric acid (HCl)Prepared in-house
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Piperidine≥99%Commercially AvailableFor Fmoc deprotection.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available

Detailed Experimental Protocols

Part 1: Synthesis of Fmoc-L-Leucyl-Glycine Methyl Ester (Fmoc-Leu-Gly-OMe)

This part describes the coupling of this compound with H-Gly-OMe·HCl to form the protected dipeptide.

Rationale: The reaction is carried out in an anhydrous polar aprotic solvent like DMF to ensure solubility of the reactants and to prevent hydrolysis of the activated ester. DIPEA, a sterically hindered non-nucleophilic base, is used to neutralize the hydrochloride salt of the glycine methyl ester, liberating the free amine for the coupling reaction.[6][7] Its steric bulk minimizes unwanted side reactions.[8]

Step-by-Step Protocol:

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per mmol of H-Gly-OMe·HCl).

    • To this solution, add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise while stirring at room temperature. The DIPEA neutralizes the HCl salt, forming the free amine of glycine methyl ester.[6] Stir for 10-15 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve Fmoc-L-Leucine p-nitrophenyl ester (this compound) (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the this compound solution to the stirring solution of H-Gly-OMe from step 1.

    • Allow the reaction to proceed at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]

  • Reaction Monitoring by TLC:

    • Prepare a TLC chamber with a suitable mobile phase (e.g., 30-50% Ethyl acetate in Hexanes).

    • On a TLC plate, spot the starting material (this compound), the reaction mixture, and a co-spot of the starting material and reaction mixture.[9]

    • The reaction is complete when the this compound spot has been consumed, and a new, more polar product spot (the dipeptide) is observed. This typically takes 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, DIPEA hydrochloride, and other water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude protected dipeptide.

  • Purification of Protected Dipeptide:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-Leu-Gly-OMe.

Part 2: Deprotection of Fmoc-Leu-Gly-OMe to Yield L-Leucyl-Glycine Methyl Ester

This part outlines the removal of the N-terminal Fmoc protecting group.

Rationale: The Fmoc group is cleaved by a base-catalyzed β-elimination mechanism.[4] A solution of piperidine in DMF is the standard reagent for this deprotection, as piperidine acts as a base to abstract the acidic proton on the fluorenyl group and also traps the resulting dibenzofulvene byproduct.[5][10]

Step-by-Step Protocol:

  • Deprotection Reaction:

    • Dissolve the purified Fmoc-Leu-Gly-OMe (1.0 equivalent) in a solution of 20% piperidine in DMF.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

    • The residue can be co-evaporated with toluene to azeotropically remove residual piperidine.

    • The crude dipeptide can then be purified.

  • Purification of the Final Dipeptide:

    • For final high purity, the dipeptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Characterization

The identity and purity of the synthesized dipeptide should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the dipeptide by showing the characteristic chemical shifts and coupling patterns of the leucine and glycine residues.[12][13][14] 2D NMR techniques like COSY can be used for unambiguous peak assignments.[13][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Reaction - Incomplete neutralization of H-Gly-OMe·HCl.- Hydrolysis of this compound due to moisture.- Insufficient reaction time.- Ensure accurate addition of DIPEA.- Use anhydrous solvents and reagents.- Continue monitoring by TLC until starting material is consumed.
Low Yield - Loss of product during aqueous work-up.- Inefficient purification.- Perform extractions carefully to avoid emulsion formation.- Optimize chromatography conditions.
Incomplete Fmoc Deprotection - Insufficient reaction time or concentration of piperidine.- Extend the reaction time or use a higher concentration of piperidine (up to 40%).

Conclusion

This guide provides a robust and detailed protocol for the synthesis of a dipeptide using this compound. By understanding the underlying chemical principles and following the outlined steps, researchers can confidently synthesize dipeptides for a wide range of applications in chemical biology and drug development. The key to success lies in the use of high-quality reagents, anhydrous conditions for the coupling reaction, and careful monitoring of the reaction progress.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 294-311. [Link]

  • The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Iris Biotech GmbH. (n.d.). Mastering Peptide Synthesis with Ethyldiisopropylamine (DIPEA). Retrieved from [Link]

  • Piras, M., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(1), 329-336. [Link]

  • Piras, M., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(1), 329-336. [Link]

  • S S, S., & A, A. (1993). Purification and characterization of a new enzyme dipeptidase from human lens. The international journal of biochemistry, 25(6), 843–849. [Link]

  • Miles, J. A., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(11), 1992-1995. [Link]

  • Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719. [Link]

  • Li, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Miles, J. A., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(11), 1992-1995. [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2016). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. RSC Advances, 6(81), 77884-77891. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Anjali, K., & Ananda, K. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(3), 779-785. [Link]

  • Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA? r/chemistry. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(11), 1989-1995. [Link]

  • LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Wu, X., et al. (2005). A New Homobifunctional p-Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins. Organic Letters, 7(16), 3493-3496. [Link]

  • Wagner, C. E., & Arora, P. S. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(9), 10878-10884. [Link]

  • Gordon, E. M., et al. (1992). Rate constants for peptide p-nitrophenyl ester coupling reactions in dimethylformamide. Model for steric interactions in the peptide bond forming transition state. The Journal of Organic Chemistry, 57(21), 5832-5835. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Sametz, D. E., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Instruction. ChemRxiv. [Link]

  • Collins, J. M., & Kent, S. B. (2016). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 52(75), 11199-11201. [Link]

  • Jia, X., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of the American Society for Mass Spectrometry, 31(10), 2095-2104. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical chromatography : BMC, 27(9), 1089–1109. [Link]

  • Walker, J. M. (1984). Peptide Mapping by Thin-Layer Chromatography and High Voltage Electrophoresis. In J. M. Walker (Ed.), Methods in Molecular Biology (Vol. 1, pp. 221-230). Humana Press. [Link]

Sources

Application Note: Synthesis of Peptide Libraries Using Fmoc-Amino Acid p-Nitrophenyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides for research and therapeutic development. The synthesis of peptide libraries—large collections of distinct peptide sequences—requires a robust, reliable, and often cost-effective chemical strategy. This application note provides a detailed guide to the use of Fmoc-amino acid p-nitrophenyl (ONp) esters, a class of active esters, for the synthesis of peptide libraries. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical aspects of reaction monitoring, cleavage, and quality control.

Introduction: The Role of Active Esters in Peptide Library Synthesis

The Fmoc/tBu strategy is the most widely adopted method for SPPS[1][2][3]. The core of this process is the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support[3]. Each cycle involves the deprotection of the N-terminal Fmoc group and the coupling of the next activated amino acid[2][].

While powerful coupling reagents like HBTU or HATU are common, pre-activated amino acid derivatives offer distinct advantages, especially for library synthesis. Fmoc-amino acid-ONp esters are "active esters" where the carboxylic acid is converted into a more reactive form, facilitating nucleophilic attack by the free amine of the peptide-resin[5][6][7].

Why use Fmoc-AA-ONp for Peptide Libraries?

  • Stability and Convenience: Fmoc-AA-ONp esters are often crystalline, shelf-stable solids that can be pre-weighed and stored, simplifying automated or high-throughput workflows[7][8]. This contrasts with in-situ activation which requires the handling of multiple, often moisture-sensitive reagents.

  • Moderate Reactivity: The p-nitrophenyl ester provides a good balance of reactivity. It is reactive enough to ensure efficient coupling but not so "overactivated" that it increases the risk of side reactions or racemization[5][9].

  • Cost-Effectiveness: For large-scale library synthesis, the use of pre-activated esters can be economically advantageous compared to using large excesses of expensive coupling reagents.

  • Visual Monitoring: The release of the p-nitrophenolate anion during coupling produces a yellow color, which can serve as a simple, qualitative indicator of reaction progress.

Principle of the Method: The Active Ester Coupling Mechanism

The synthesis cycle using Fmoc-Leu-ONp (and other Fmoc-AA-ONp derivatives) follows the standard Fmoc-SPPS workflow. The key distinction lies in the coupling step.

  • Deprotection: The cycle begins with the removal of the N-terminal Fmoc protecting group from the resin-bound peptide using a mild base, typically a solution of piperidine in DMF. This exposes a free primary (or secondary, for proline) amine[1][].

  • Activation & Coupling: The this compound, dissolved in a suitable solvent like DMF, is added to the resin. The exposed N-terminal amine of the peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the ester.

  • Amide Bond Formation: This attack results in the formation of a new peptide bond and the release of p-nitrophenol as a leaving group. The reaction is driven to completion by using an excess of the active ester.

CouplingMechanism cluster_reactants Reactants cluster_products Products Resin Resin-Peptide-NH₂ TransitionState Tetrahedral Intermediate Resin->TransitionState Nucleophilic Attack FmocLeuONp This compound FmocLeuONp->TransitionState Product Resin-Peptide-CO-Leu-Fmoc TransitionState->Product Peptide Bond Formation LeavingGroup p-Nitrophenol (Leaving Group) TransitionState->LeavingGroup Elimination

Caption: Mechanism of peptide bond formation using an active ester.

Materials and Reagents

Item Description/Specification Supplier Example
Resin Rink Amide or Wang resin, 100-200 mesh, ~0.5-1.0 mmol/g loadingCEM, Chem-Impex
Fmoc-Amino Acids Standard protected Fmoc-amino acidsChem-Impex, BOC Sciences
This compound Fmoc-L-Leucine p-nitrophenyl esterSupplier Specific
DMF N,N-Dimethylformamide, Peptide Synthesis Grade (Amine-free)Fisher Scientific
DCM Dichloromethane, ACS GradeVWR
Piperidine Reagent GradeSigma-Aldrich
DIEA N,N-DiisopropylethylamineSigma-Aldrich
TFA Trifluoroacetic acid, Reagent GradeSigma-Aldrich
TIPS TriisopropylsilaneSigma-Aldrich
Kaiser Test Kit Solutions A, B, and C (Ninhydrin in EtOH, KCN in Pyridine, Phenol in EtOH)AAPPTec
Cleavage Cocktail e.g., Reagent B: TFA/Phenol/H₂O/TIPS (88:5:5:2 v/v/v/v)Prepare fresh
Precipitation Solvent Cold Diethyl Ether or Methyl tert-butyl ether (MTBE)Fisher Scientific

Detailed Experimental Protocols

Workflow Overview
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Resin Preparation and First Amino Acid Loading
  • Rationale: The resin must be swelled in a suitable solvent to make the reactive sites accessible. Loading the first amino acid is a critical step that determines the overall yield.

  • Place the desired amount of resin (e.g., 200 mg, 0.1 mmol scale) into a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation[3].

  • Drain the DMF.

  • For pre-loaded resins (e.g., Fmoc-Leu-Wang), proceed directly to Protocol 2.

  • For loading the first amino acid onto a resin like 2-chlorotrityl chloride, follow established protocols using the corresponding Fmoc-amino acid and DIEA in DCM[10][11].

Protocol 2: Iterative Peptide Synthesis Cycle

This cycle is repeated for each amino acid in the sequence.

Step 2a: Fmoc Deprotection

  • Rationale: The base-labile Fmoc group is selectively removed by piperidine via a β-elimination mechanism to expose the N-terminal amine for the next coupling step[1][2][].

  • Add 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 3 minutes. Drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for 10-15 minutes[8]. Drain the solution.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct[8].

Step 2b: Coupling with this compound

  • Rationale: An excess of the active ester is used to drive the reaction to completion. The reaction rate is typically slower than modern carbodiimide methods, so sufficient time must be allowed[6].

  • Prepare a solution of this compound (3 equivalents relative to resin loading) in DMF. Ensure it is fully dissolved.

  • Add the this compound solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature. Coupling times can range from 1 to 4 hours.

    • Scientist's Note: The reaction can be gently heated (e.g., to 40°C) to increase the rate, but this should be done cautiously as it can increase the risk of side reactions.

Step 2c: Monitoring the Coupling Reaction (Kaiser Test)

  • Rationale: The Kaiser test is a highly sensitive colorimetric assay to detect free primary amines[8][12]. A negative result (colorless/yellow beads) indicates that all available amines have been acylated and the coupling is complete.

  • After the coupling reaction, take a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF and then DCM or ethanol.

  • Add 2-3 drops of each Kaiser test reagent (Phenol in EtOH, KCN in Pyridine, Ninhydrin in EtOH)[8].

  • Heat the sample at 100-110°C for 5 minutes[8].

  • Interpret Results:

    • Intense Blue Beads/Solution: Positive result. Coupling is incomplete. Free primary amines are present.

    • Colorless/Yellow Beads & Solution: Negative result. Coupling is complete[8].

  • Action: If the test is positive, continue the coupling for another 1-2 hours or perform a recoupling with a fresh solution of this compound[12]. If the test remains positive, it may indicate an aggregation problem or a "difficult sequence." In this case, capping the unreacted amines with acetic anhydride is recommended to prevent the formation of deletion peptides[12].

Protocol 3: Final Cleavage and Deprotection
  • Rationale: A strong acid, typically TFA, is used to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu)[3][13]. "Scavengers" are included in the cleavage cocktail to trap the reactive carbocations generated during this process, preventing re-attachment to sensitive residues like Tryptophan or Methionine[14][15].

  • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K : TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v) or Reagent B : TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v)[14].

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 100 mg of resin) in a fume hood.

  • Agitate the mixture at room temperature for 2-4 hours[3].

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Purification
  • Concentrate the TFA solution under a gentle stream of nitrogen if necessary.

  • Add the TFA solution dropwise into a centrifuge tube containing a large volume (10-20x the TFA volume) of cold diethyl ether or MTBE.

  • A white precipitate (the crude peptide) should form.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

  • Analyze the crude product using HPLC and Mass Spectrometry (LC-MS) to assess purity and confirm identity before proceeding to library screening or further purification.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient coupling time or equivalents of active ester. Peptide aggregation. Steric hindrance.Extend coupling time to 4-6 hours. Recouple with fresh this compound[12]. Consider switching to a different solvent (e.g., NMP). Cap unreacted amines with acetic anhydride to prevent deletion sequences[12].
Low Peptide Yield Incomplete cleavage. Poor precipitation. Incomplete coupling at one or more steps.Extend cleavage time. Ensure ether is sufficiently cold for precipitation. Review Kaiser test results from each step to identify problematic couplings.
Extra Peaks in HPLC/MS Deletion sequences (from incomplete coupling). Side reactions from scavengers. Incomplete side-chain deprotection.Ensure capping is performed after failed recoupling. Use appropriate scavengers for the peptide sequence[14][15]. Extend cleavage time or use a stronger cocktail if needed.
Racemization Over-activation or prolonged exposure to basic conditions.ONp esters have a lower risk of racemization[5]. Avoid unnecessary delays after deprotection. Ensure complete removal of piperidine before coupling.

Conclusion

The use of this compound and other p-nitrophenyl active esters represents a reliable and convenient method for the synthesis of peptide libraries. While coupling kinetics may be slower than modern high-energy activators, their stability, ease of use, and moderate reactivity provide a robust platform for generating large numbers of peptides in parallel. By following validated protocols and diligently monitoring reaction completeness with tools like the Kaiser test, researchers can successfully leverage this chemistry to advance their discovery programs.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society.
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society.
  • Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
  • Nowick, J.S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • Paterson, A. J., et al. (2020).
  • Marshall, G. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • ProTide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Fengchen Group. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Leu-OH. Retrieved from [Link]

  • CS Bio. (n.d.). Green Chemistry in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ACS Publications. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry.
  • Reddit. (2021). SPPS with Gln... Kaiser test and capping?.
  • ACS Publications. (2024).
  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

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Application Notes and Protocols for the Incorporation of Unnatural Amino Acids Using Fmoc-Leu-Onp

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Proteomic Alphabet with Unnatural Amino Acids

The introduction of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can imbue biomolecules with novel functionalities, enhanced therapeutic properties, and tailored physical characteristics.[] These modifications can lead to peptides with increased stability against proteolysis, improved receptor binding affinity, and unique conformational constraints. The solid-phase peptide synthesis (SPPS) framework, particularly the Fmoc/tBu strategy, provides a robust platform for the site-specific incorporation of these novel building blocks.[2]

This guide provides a comprehensive overview and detailed protocols for the use of Fmoc-L-Leucine p-nitrophenyl ester (Fmoc-Leu-Onp) as a representative tool for the incorporation of amino acids, including UAAs, into synthetic peptides. We will delve into the underlying chemical principles, provide step-by-step methodologies for the synthesis and application of this reagent, and offer practical insights gleaned from extensive field experience to empower researchers in their quest to engineer next-generation peptides.

The Chemistry of Amide Bond Formation: The Role of Active Esters

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid moiety of the incoming amino acid to facilitate nucleophilic attack by the free amine of the growing peptide chain.[3] While a variety of powerful coupling reagents, such as carbodiimides and onium salts, are widely used for in situ activation, the use of pre-activated amino acid derivatives in the form of active esters offers distinct advantages.[4][5]

Active esters are compounds where the carboxyl group of an N-protected amino acid is esterified with an electron-withdrawing group, rendering the carbonyl carbon highly electrophilic and susceptible to aminolysis.[3] p-Nitrophenyl (Onp) esters are a classic example of such activated species. The p-nitrophenoxy group is an excellent leaving group due to the stability of the resulting p-nitrophenoxide anion, which is resonance-stabilized. This inherent reactivity allows the coupling reaction to proceed under mild conditions without the need for additional coupling reagents, thereby simplifying the synthetic process and minimizing potential side reactions.[6]

While modern coupling reagents often offer faster reaction kinetics, Onp esters provide the benefit of being stable, crystalline solids that can be synthesized, purified, and stored, ensuring high purity of the activated building block prior to its use in SPPS.[7] This can be particularly advantageous when dealing with precious or complex unnatural amino acids.

Synthesis of Fmoc-L-Leucine p-Nitrophenyl Ester (this compound)

This section provides a detailed protocol for the synthesis of this compound, a key reagent for the methods described herein. The synthesis involves the esterification of Fmoc-L-Leucine (Fmoc-Leu-OH) with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials and Reagents
  • Fmoc-L-Leucine (Fmoc-Leu-OH)

  • p-Nitrophenol (Onp)

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexanes, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-L-Leucine (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous ethyl acetate (approximately 10 mL per gram of Fmoc-Leu-OH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous ethyl acetate. Add the DCC solution dropwise to the cooled solution of Fmoc-Leu-OH and p-nitrophenol over 15-20 minutes with continuous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the progress of the reaction.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold ethyl acetate.

    • Combine the filtrates and wash sequentially with a saturated aqueous solution of NaHCO₃ (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) for several hours to facilitate complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.

Characterization

The purity of the synthesized this compound should be assessed by thin-layer chromatography (TLC), melting point determination, and spectroscopic methods such as ¹H NMR and mass spectrometry to confirm its identity and purity before use in peptide synthesis.

Incorporating Amino Acids into Peptides using this compound in SPPS

This protocol outlines the general procedure for the incorporation of an amino acid into a growing peptide chain on a solid support using the pre-synthesized this compound active ester.

Materials and Reagents
  • Fmoc-protected amino acid-loaded resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • This compound

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Experimental Workflow: SPPS Coupling Cycle

SPPS_Workflow Resin Fmoc-AA-Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling (this compound in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Kaiser 6. Monitoring (Kaiser Test) Wash2->Kaiser Kaiser->Coupling Positive Test (Double Couple) NextCycle Next Coupling Cycle or Final Cleavage Kaiser->NextCycle Negative Test

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS using an active ester.

Detailed Protocol
  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and the fulvene adduct.

  • Coupling Reaction:

    • Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

  • Monitoring the Coupling Reaction: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling, while a positive result (blue beads) suggests an incomplete reaction.

Troubleshooting and Optimization

While the use of active esters is straightforward, challenges can arise, particularly with sterically hindered unnatural amino acids or during the synthesis of long or "difficult" peptide sequences.

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The amino acid being coupled or the N-terminal residue on the resin is bulky, slowing down the reaction.Double Coupling: Repeat the coupling step with fresh this compound. Increase Reaction Time: Extend the coupling time to 6-12 hours or overnight. Elevate Temperature: Gently heat the reaction vessel to 30-40 °C to increase the reaction rate.
Peptide Aggregation: The growing peptide chain is aggregating on the resin, hindering access to the reactive sites.Change Solvent: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF. Microwave Synthesis: If available, utilize microwave-assisted peptide synthesis to disrupt aggregation.
Low Reactivity of Onp Ester: The inherent reactivity of the p-nitrophenyl ester may be insufficient for a particularly difficult coupling.Add a Catalyst: Include a catalytic amount (0.1-0.2 eq) of 1-hydroxybenzotriazole (HOBt) to the coupling reaction to accelerate the aminolysis.
Racemization Prolonged activation or basic conditions: Although less common with active esters compared to in situ activation methods, racemization can occur.Avoid Excess Base: Ensure no residual piperidine is present before coupling. Use HOBt: The addition of HOBt can also help to suppress racemization.
Side Reactions Aspartimide Formation: For sequences containing Asp, the side-chain can cyclize under basic conditions.Use HOBt in Deprotection: Add HOBt to the piperidine deprotection solution.
Diketopiperazine Formation: At the dipeptide stage, cyclization can occur, leading to chain termination.Use 2-Chlorotrityl Resin: The bulky linker of this resin can suppress diketopiperazine formation.[4]

Visualization of the Chemical Processes

Synthesis_Mechanism FmocLeuOH Fmoc-Leu-OH + p-Nitrophenol FmocLeuOnp This compound FmocLeuOH->FmocLeuOnp DCC, EtOAc, 0°C to RT DCC DCC DCU DCU (precipitate) DCC->DCU byproduct

Figure 2: Synthesis of this compound from Fmoc-Leu-OH and p-nitrophenol using DCC.

Coupling_Mechanism FmocLeuOnp This compound (Active Ester) CoupledPeptide Fmoc-Leu-Peptide-Resin (Coupled Product) FmocLeuOnp->CoupledPeptide DMF, RT pNitrophenol p-Nitrophenol (byproduct) FmocLeuOnp->pNitrophenol leaving group PeptideResin H₂N-Peptide-Resin (Deprotected Peptide) PeptideResin->CoupledPeptide

Figure 3: Mechanism of peptide bond formation using this compound in SPPS.

Conclusion

The use of Fmoc-amino acid p-nitrophenyl esters, exemplified by this compound, provides a reliable and straightforward method for the incorporation of both natural and unnatural amino acids in solid-phase peptide synthesis. While not always the fastest method available, the stability and purity of these active esters offer significant advantages, particularly in research and early-stage drug development where precision and reliability are paramount. By understanding the underlying chemistry and employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can confidently expand their synthetic peptide repertoire and unlock the potential of unnatural amino acids in their scientific endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling Reactions in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
  • BenchChem. (2025). Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions of Fmoc-N-amido-PEG2-alcohol.
  • Gagnon, V., et al. (2002). Peptide coupling of unprotected amino acids through in situ p-nitrophenyl ester formation. Tetrahedron Letters, 43(42), 7717-7719.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Bodanszky, A., et al. (1979). Active Esters of 9-Fluorenylmethyloxycarbonyl Amino Acids and Their Application in the Stepwise Lengthening of a Peptide Chain. The Journal of Organic Chemistry, 45(1), 72-75.
  • Han, Y., et al. (2005). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 61(49), 11545-11573.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 8(3), 95-104.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Neises, B., & Steglich, W. (1978).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of protein chemistry, 8(4), 461-469.
  • Fengchen Group Co., Ltd. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Retrieved from [Link]

  • Protherics. (2022). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • BenchChem. (2025). troubleshooting incomplete coupling with Z-Glu(otbu)-onp.
  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC medicinal chemistry, 13(9), 1017–1040.
  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • ResearchGate. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Retrieved from [Link]

  • PubMed. (2004). A new homobifunctional p-nitro phenyl ester coupling reagent for the preparation of neoglycoproteins. Organic letters, 6(24), 4407-4410.

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Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Incomplete Coupling of Fmoc-Leu-ONp in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete coupling of Fmoc-L-Leucine p-nitrophenyl ester (this compound). As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your research.

Troubleshooting Guide: Incomplete this compound Coupling

This section addresses specific issues you may encounter during the coupling of this compound.

Question 1: My Kaiser test is positive (blue beads) after coupling with this compound, indicating an incomplete reaction. What are the primary causes?

A positive Kaiser test after coupling signifies the presence of unreacted primary amines on the resin-bound peptide.[1] Several factors can contribute to the incomplete coupling of this compound:

  • Lower Reactivity of ONp Esters: this compound is an active ester. Historically significant, p-nitrophenyl (ONp) esters are known to be less reactive and have slower coupling kinetics compared to modern, more potent coupling reagents like HBTU, HATU, or carbodiimides (e.g., DIC) used with additives like HOBt or OxymaPure®.[2][3][4] This inherently slower reaction rate is a common reason for incomplete coupling, especially with standard reaction times.

  • Steric Hindrance: Leucine possesses a bulky isobutyl side chain. While not as sterically hindered as valine or isoleucine, this side chain can still impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, particularly in sterically crowded sequences.[5]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) and aggregate on the solid support. This aggregation can physically block the reactive amine sites, preventing the incoming this compound from accessing them. This is a sequence-dependent issue and can be exacerbated by hydrophobic residues like leucine.

  • Suboptimal Reaction Conditions: Factors such as poor solvent quality (e.g., DMF with amine contaminants), inadequate swelling of the resin, or insufficient equivalents of the amino acid can all lead to a sluggish and incomplete reaction. This compound is soluble in DMF, so solubility is not typically the primary issue.[6]

Question 2: I've extended the coupling time for this compound, but the reaction is still incomplete. What should I do next?

If extending the reaction time doesn't resolve the issue, a more proactive approach is necessary.

  • Perform a Double Coupling: This is the most direct and often successful strategy. After the initial coupling reaction, drain the vessel and add a fresh solution of this compound to the resin for a second coupling cycle.[5] This re-exposes the remaining free amines to a high concentration of the activated amino acid, driving the reaction to completion.

  • Capping Unreacted Amines: If a double coupling fails (which may be indicated by a persistently positive Kaiser test), it is crucial to "cap" the unreacted amines.[7] Capping involves acetylating the remaining free amines with a reagent like acetic anhydride. This prevents the formation of deletion sequences (peptides missing the leucine residue), which are often difficult to separate from the target peptide during purification. Uncapped sequences would continue to react in subsequent cycles, leading to a heterogeneous final product.

Question 3: Why would I use a less reactive agent like this compound in the first place?

While modern coupling reagents are highly efficient, there are specific scenarios where using a stable, pre-activated amino acid like an ONp ester can be advantageous:

  • Minimizing Racemization: Active esters like this compound are generally associated with a lower risk of racemization compared to more reactive in-situ activation methods, especially for sensitive amino acids.[3] The formation of oxazolones, a common pathway for racemization, is less prevalent with this method.[5]

  • Simplicity and Control: The coupling reaction is a straightforward nucleophilic acyl substitution without the need for additional activating agents and co-reagents during the coupling step itself.[3] This offers a more controlled, albeit slower, reaction.

  • Historical Protocols and Validation: Researchers may be following established, validated protocols where ONp esters were the standard. In GMP or regulated environments, changing a validated synthesis protocol can be a significant undertaking.

  • Cost-Effectiveness: For some applications, ONp-activated amino acids can be a more economical choice.

Frequently Asked Questions (FAQs)

Q: How do I properly perform a Kaiser test to monitor the coupling? A: The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[8] A positive result (blue color) indicates free amines, while a negative result (yellow/colorless) suggests their absence and a complete reaction.[1][7] See Protocol 1 for the detailed procedure.

Q: What are the best practices for a "double coupling" procedure? A: After the first coupling, thoroughly wash the resin with DMF to remove byproducts (p-nitrophenol) and unreacted reagents. Then, introduce a fresh preparation of the this compound in DMF. Using fresh reagents is key to ensuring a high concentration gradient to drive the second coupling.

Q: When should I give up on coupling and proceed to capping? A: As a rule of thumb, if a double coupling still results in a strongly positive Kaiser test, it is advisable to cap the unreacted amines. Continuing with further coupling attempts is often inefficient and can lead to side reactions. Capping ensures a cleaner final product by terminating the growth of deletion sequences.

Q: Are there better alternatives to this compound for difficult couplings? A: Yes. For sequences known to be difficult due to steric hindrance or aggregation, switching to a more potent coupling reagent is a standard strategy.[9] Modern aminium/uronium salts (HATU, HCTU, HBTU) or phosphonium salts (PyBOP) offer significantly faster kinetics and higher coupling efficiencies.[2] The combination of a carbodiimide like DIC with an additive like OxymaPure® is also a highly effective and low-racemization alternative.[2]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

This protocol is used to qualitatively detect the presence of free primary amines on the peptide-resin.

Reagents:

  • Solution A: 16.5 mg of KCN dissolved in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[8]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[8]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[8]

Procedure:

  • Collect a small sample of resin beads (approx. 10-15 beads) in a small glass test tube.

  • Wash the beads with DMF and then ethanol to remove residual solvent.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.[8]

  • Heat the tube at 110°C for 5 minutes.[8]

  • Observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation Recommended Action
Intense Blue Solution & Beads Failed or very incomplete coupling Check reagents, perform double coupling.
Light Blue Solution, Dark Blue Beads Incomplete coupling Perform double coupling.

| Colorless Solution, Colorless/Yellow Beads | Complete coupling | Proceed to the next deprotection step. |

Protocol 2: Double Coupling Procedure

This protocol is implemented when the first coupling is incomplete.

  • After the initial coupling time has elapsed, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 x 1-minute washes) to remove soluble byproducts and excess reagents.

  • Prepare a fresh solution of this compound (using the same equivalents as the first coupling) in DMF.

  • Add the fresh solution to the peptide-resin.

  • Allow the second coupling reaction to proceed for the same duration as the first, or longer if necessary.

  • After the second coupling, wash the resin with DMF (3 x 1-minute washes).

  • Perform a Kaiser test to confirm the completion of the reaction.

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple.

  • Following the final failed coupling attempt, wash the peptide-resin with DMF (3 x 1-minute washes).

  • Prepare the capping solution: a mixture of acetic anhydride (10 equivalents) and N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[7]

  • Drain the capping solution and wash the resin thoroughly with DMF (3 x 1-minute washes) and then Dichloromethane (DCM) (3 x 1-minute washes).

  • The resin is now ready for the Fmoc-deprotection step of the next cycle.

Visual Workflow and Decision Making

SPPS Coupling Cycle Workflow

SPPS_Coupling_Workflow Start Start of Cycle: Free Amine on Resin Coupling 1. Coupling Add this compound in DMF Start->Coupling Wash1 2. Wash (DMF) Coupling->Wash1 Monitoring 3. Monitoring (Kaiser Test) Wash1->Monitoring Complete Coupling Complete (Negative Test) Monitoring->Complete Negative Incomplete Coupling Incomplete (Positive Test) Monitoring->Incomplete Positive Deprotection 4. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Complete->Deprotection Incomplete->Coupling Recouple NextCycle Ready for Next Amino Acid Deprotection->NextCycle

Caption: Standard Fmoc-SPPS cycle with a monitoring checkpoint.

Troubleshooting Decision Tree

Troubleshooting_Fmoc_Leu_ONp Start Kaiser Test after This compound Coupling Negative Result: Negative (Yellow/Colorless) Start->Negative Positive Result: Positive (Blue) Start->Positive Proceed Proceed to Fmoc Deprotection Negative->Proceed DoubleCouple Action: Perform Double Coupling Positive->DoubleCouple Kaiser2 Kaiser Test after 2nd Coupling DoubleCouple->Kaiser2 Negative2 Result: Negative Kaiser2->Negative2 Positive2 Result: Positive Kaiser2->Positive2 Negative2->Proceed Capping Action: Cap with Acetic Anhydride Positive2->Capping Capping->Proceed

Caption: Decision tree for troubleshooting incomplete coupling.

References

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Available at: [Link]

  • AAPPTec. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]

  • National Center for Biotechnology Information. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. PubMed Central. Available at: [Link]

  • Gyros Protein Technologies. Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]

  • ACS Publications. Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]

  • Slideshare. Spps and side reactions in peptide synthesis. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • OSTI.GOV. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Available at: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Available at: [Link]

  • PubMed. Active Esters in Solid-Phase Peptide Synthesis. Available at: [Link]

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Technical Support Center: Preventing Racemization of Fmoc-Leu-ONp During Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for minimizing and preventing the racemization of Fmoc-Leu-ONp (Nα-9-fluorenylmethoxycarbonyl-L-leucine 4-nitrophenyl ester) during peptide coupling reactions. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides. This resource, structured in a question-and-answer format, addresses common issues and provides evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling and why is it a critical issue?

A1: Racemization is the process where the chiral α-carbon of an L-amino acid, in this case, L-Leucine, inverts its stereochemistry to form the D-enantiomer.[1] During peptide synthesis, this leads to the incorporation of D-Leucine instead of L-Leucine, resulting in a diastereomeric peptide impurity. These impurities can be challenging to separate from the target peptide and may significantly alter its three-dimensional structure, biological function, and immunogenicity, which is a major concern in the development of therapeutic peptides.[1]

Q2: What is the primary chemical mechanism driving the racemization of this compound?

A2: The principal mechanism for racemization of activated amino acids like this compound involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs under basic conditions, which are typical for peptide coupling. The base abstracts the proton from the α-carbon of the activated ester. This abstraction is facilitated by the electron-withdrawing nature of the activated carboxyl group. The resulting intermediate is a planar, achiral enolate, which can be re-protonated from either face, leading to a mixture of L and D isomers upon reaction with the incoming amine of the peptide chain.[1]

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Direct Coupling (Desired) Fmoc_Leu_ONp Fmoc-L-Leu-ONp Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Fmoc_Leu_ONp->Oxazolone + Base - ONp- Enolate Achiral Enolate Oxazolone->Enolate - H+ D_Peptide D-Leu Peptide (Diastereomer) Oxazolone->D_Peptide + H-N-Peptide L_Peptide L-Leu Peptide (Desired Product) Oxazolone->L_Peptide + H-N-Peptide Enolate->Oxazolone + H+ Desired_L_Peptide L-Leu Peptide Fmoc_Leu_ONp_direct Fmoc-L-Leu-ONp Fmoc_Leu_ONp_direct->Desired_L_Peptide + H-N-Peptide

Caption: Primary Mechanism of Racemization via Oxazolone Formation.

Q3: Which experimental factors have the most significant impact on the racemization of this compound?

A3: Several factors during the coupling step can influence the rate of racemization:

  • Base: The choice of base, its concentration, and its steric hindrance are critical. Stronger, less sterically hindered bases are more likely to abstract the alpha-proton, thereby promoting racemization.[1][3][4]

  • Solvent: The polarity of the solvent can affect the rate of racemization. Polar aprotic solvents like DMF are commonly used but can sometimes facilitate racemization.[5][6]

  • Temperature: Elevated temperatures can increase the rate of both the coupling reaction and the racemization side reaction.[7][8][9][10]

  • Activation Time: Although this compound is a pre-activated ester, the time it remains in solution with a base before coupling can influence the extent of racemization.[1]

Q4: Are some amino acids more susceptible to racemization than others?

A4: Yes. While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][3][7][8][11] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[3][12] Leucine is generally considered less prone to racemization than His or Cys, but the risk is not negligible, especially with highly activating ester groups like p-nitrophenyl esters and under non-optimized conditions.

Troubleshooting Guide

Issue 1: Significant Diastereomeric Impurity Detected by HPLC After Coupling with this compound.

This is a clear indication that racemization has occurred during the coupling step. The following troubleshooting steps are recommended to mitigate this issue.

Root Cause Analysis & Solution
Potential Cause Explanation Recommended Action
Inappropriate Base Selection The use of a strong, non-hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can significantly accelerate the abstraction of the α-proton, leading to oxazolone formation and subsequent racemization.[4][13]Switch to a weaker or more sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to reduce racemization.[3][4][7]
High Reaction Temperature Increased temperature accelerates all chemical reactions, including the undesired racemization pathway.[8][9] While elevated temperatures can be used to drive difficult couplings, they should be used with caution for racemization-prone residues.[10]Perform the coupling at a lower temperature. For sensitive couplings, conducting the reaction at room temperature or even cooling to 0°C can significantly suppress racemization.[1] If using microwave synthesis, consider reducing the coupling temperature from a high setting (e.g., 80°C) to 50°C or lower.[1][7]
Solvent Effects Highly polar aprotic solvents like pure DMF can stabilize the charged intermediates involved in the racemization pathway.[6]Consider using a less polar solvent or a solvent mixture. A mixture of CH₂Cl₂/DMF (1:1) can sometimes reduce the extent of racemization.[5] However, ensure that the solubility of all reactants is maintained.
Prolonged Reaction Time in the Presence of Base The longer the activated this compound is exposed to the base before it completely reacts with the N-terminal amine of the peptide, the greater the opportunity for racemization.[1]Minimize the pre-activation time and monitor the reaction. Add the base to the reaction mixture immediately before adding the this compound solution. Monitor the coupling reaction progress (e.g., using a Kaiser test) to avoid unnecessarily long reaction times.
Issue 2: Inconsistent Racemization Levels Between Different Synthesis Batches.

Inconsistent results often point to issues with reagent quality or procedural variations.

Root Cause Analysis & Solution
Potential Cause Explanation Recommended Action
Base Quality The presence of impurities in the base can affect its effective concentration and reactivity.Use high-purity, fresh base. It is good practice to use freshly opened bottles of bases or to distill them before use if quality is a concern.
This compound Stability Although generally stable, prolonged or improper storage of this compound can lead to degradation, which might affect the coupling reaction.Ensure proper storage of this compound. It should be stored at 2-8°C, protected from moisture.
Solvent Quality DMF can degrade over time to form dimethylamine, a secondary amine that can react with the Fmoc group and also act as a base.[14]Use high-quality, peptide synthesis-grade DMF. For critical applications, consider using freshly opened bottles or DMF that has been purged with nitrogen and stored over molecular sieves.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization by employing a sterically hindered base and controlling the reaction temperature.

Objective: To couple this compound to a resin-bound peptide with minimal racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents relative to resin loading)

  • 2,4,6-Collidine (4 equivalents)

  • DMF (peptide synthesis grade)

  • DCM (optional, for solvent mixture)

  • Reaction vessel

Methodology:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • If the N-terminal Fmoc group is present, perform deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • In a separate vessel, dissolve this compound (3 eq.) in a minimal amount of DMF.

  • Add the this compound solution to the resin.

  • Immediately add 2,4,6-collidine (4 eq.) to the reaction vessel.

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test). The reaction is typically complete within 2-4 hours.

  • Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method to determine the level of racemization by analyzing the diastereomeric purity of a model dipeptide.[15][16][17][18]

Objective: To quantify the percentage of D-Leu incorporation during the coupling of this compound.

Materials:

  • Rink Amide resin

  • Fmoc-L-Ala-OH (as a model second amino acid)

  • Fmoc-L-Leu-ONp

  • Coupling reagents and base to be tested (as per Protocol 1 or other protocols)

  • Solvents: DMF, DCM

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

  • Chiral HPLC column and system

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF. Deprotect the resin using 20% piperidine in DMF.

  • Coupling of First Amino Acid: Couple Fmoc-L-Ala-OH to the deprotected resin using a highly reliable, low-racemization protocol (e.g., using HATU/DIPEA with minimal pre-activation) to ensure this step does not contribute to the final racemization level. Wash the resin and perform Fmoc deprotection to expose the free amine of Ala-Resin.

  • Test Coupling Reaction: Couple Fmoc-L-Leu-ONp to the Ala-Resin using the specific conditions (base, solvent, temperature) you wish to evaluate.

  • Cleavage and Work-up: After the coupling, wash and dry the resin. Cleave the dipeptide (Leu-Ala-NH₂) from the resin using the cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Chiral HPLC Analysis: Dissolve the crude peptide in a suitable mobile phase. Analyze the sample using a chiral HPLC method capable of separating the L-Leu-L-Ala and D-Leu-L-Ala diastereomers. The percentage of racemization is calculated from the peak areas of the two diastereomers.

workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation cluster_validation Validation Problem High Diastereomeric Impurity Detected Base Base Selection (Strength/Sterics) Problem->Base Temp Reaction Temperature Problem->Temp Solvent Solvent Polarity Problem->Solvent Time Reaction Time Problem->Time ChangeBase Use Weaker/Hindered Base (e.g., NMM, Collidine) Base->ChangeBase LowerTemp Reduce Temperature (RT or 0°C) Temp->LowerTemp ChangeSolvent Use Solvent Mixture (e.g., DCM/DMF) Solvent->ChangeSolvent OptimizeTime Minimize Pre-activation & Monitor Reaction Time->OptimizeTime Validation Quantify Racemization (Chiral HPLC) ChangeBase->Validation LowerTemp->Validation ChangeSolvent->Validation OptimizeTime->Validation

Caption: Troubleshooting workflow for addressing racemization issues.

References

  • BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem Technical Support.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Houben-Weyl. (2003). 7.4 Racemization Assays. Science of Synthesis, 22, 658-668. [Link]

  • Perich, J. W., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7645-7654. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • Vasu, D., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4819. [Link]

  • Chem-Space. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • BenchChem. (2025). Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling. BenchChem Technical Support.
  • Bedin, M., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 13(12), 803-809. [Link]

  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem Technical Support.
  • Gübitz, G., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(15), 2605-2609. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8483-8489. [Link]

  • BenchChem. (2025). Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression. BenchChem Technical Support.
  • Echner, H., & Voelter, W. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(15), 2605-2609. [Link]

  • Fiveable. (n.d.). HOBt Definition. Fiveable Organic Chemistry. [Link]

  • Omizzur. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Omizzur Biotech. [Link]

  • BenchChem. (2025). avoiding racemization during Fmoc-Lys(Fmoc)-OH coupling. BenchChem Technical Support.
  • Hendriks, G., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3329-3339. [Link]

  • BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. BenchChem Technical Support.
  • Frank, H., et al. (1998). Validation of determination of optical purity of peptides. In: Proceedings of the 25th European Peptide Symposium. p. 121. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Okamoto, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275. [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8483-8489. [Link]

  • CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur Biotech. [Link]

  • Fengchen Group. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. [Link]

  • John Morris Group. (n.d.). CEM Fmoc-Leu-OH Amino Acid, 100 g. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Antonovics, I., & Young, G. T. (1967). Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides. Journal of the Chemical Society C: Organic, 595-601. [Link]

  • Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

Sources

Technical Support Center: Managing Peptide Chain Aggregation in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Difficult Sequences, with a Focus on Leucine-Rich Peptides

Introduction

In the field of Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences" remains a significant challenge for researchers. These sequences, often rich in hydrophobic amino acids like Leucine, Valine, and Isoleucine, have a high propensity to self-associate on the solid support.[1] This process, known as on-resin aggregation, is primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets. The consequence of this aggregation is severe: the growing peptide chains become poorly solvated and physically inaccessible, which hinders both the N-terminal Fmoc deprotection and the subsequent amino acid coupling steps.[2] This can lead to low yields, deletion side-products, and, in extreme cases, complete synthesis failure.[3]

This guide provides a comprehensive troubleshooting framework for managing on-resin aggregation, with a particular focus on sequences containing Leucine. While we will address the use of traditional activated esters like Fmoc-Leu-ONp (p-nitrophenyl ester), we will also explore why modern coupling reagents are often a superior choice for mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What exactly is on-resin peptide aggregation?

A1: On-resin aggregation is the self-association of growing peptide chains attached to the solid support during SPPS. This is primarily caused by the formation of intermolecular hydrogen bonds between peptide backbones, which creates stable β-sheet-like structures.[2] This aggregation causes the peptide-resin matrix to collapse, trapping the N-terminus of the growing chain and making it unavailable for subsequent deprotection and coupling reactions.

Q2: Why are sequences containing Leucine (Leu) so prone to aggregation?

A2: Leucine, along with other β-branched and hydrophobic amino acids like Val and Ile, is a primary driver of aggregation.[1] Its bulky, hydrophobic side chain promotes strong intermolecular associations to minimize contact with the polar synthesis solvent (e.g., DMF).[1][4] Polyleucine stretches, in particular, have a very high propensity for aggregation.[4] These interactions facilitate the formation of the intermolecular hydrogen bonds that are the hallmark of aggregation.[2]

Q3: What are the properties of this compound, and how does it impact aggregation?

A3: this compound is an Fmoc-protected Leucine amino acid where the carboxylic acid is pre-activated as a p-nitrophenyl ester. ONp esters were among the earliest types of activated esters used in SPPS.[5]

  • Reactivity: Their primary characteristic is relatively slow coupling kinetics compared to modern in situ coupling reagents like HBTU, HATU, or PyBOP.[5][6]

  • Impact on Aggregation: This slow reaction time is a significant disadvantage when dealing with aggregation-prone sequences. The longer the peptide chain's N-terminus remains exposed and waiting to react, the more time it has to participate in intermolecular hydrogen bonding and aggregate. Faster, more efficient coupling reagents can acylate the N-terminus quickly, minimizing the window for aggregation to occur.[6][7] While this compound is a stable and easily prepared reagent, its slow kinetics can exacerbate aggregation issues with difficult sequences.[5]

Q4: What are the tell-tale signs of on-resin aggregation during synthesis?

A4: The most common indicators of aggregation include:

  • Poor Resin Swelling: A noticeable shrinking or collapse of the peptide-resin bed is a classic sign of aggregation.[2]

  • Incomplete Fmoc Deprotection: Slow or incomplete removal of the Fmoc group, often indicated by monitoring the UV absorbance of the piperidine-dibenzofulvene adduct in automated synthesizers.[8][9]

  • Failed Coupling Reactions: A positive Kaiser test (for primary amines) or TNBS test after a coupling step indicates the presence of unreacted free amines, signaling a failed reaction.[10] In cases of severe aggregation, these tests can sometimes give false negatives as the collapsed resin matrix prevents the test reagents from reaching the free amines.

  • Low Yield and Purity: Upon cleavage, the final product yield is low, and mass spectrometry analysis reveals a high proportion of deletion sequences (n-1, n-2, etc.).[10]

Q5: Can I predict if my peptide sequence is likely to aggregate?

A5: While precise prediction is difficult, several factors strongly suggest a high aggregation propensity.[2] Sequences rich in contiguous hydrophobic residues (Val, Ile, Leu, Ala, Phe) are highly susceptible.[10] Aggregation is generally not a significant issue before the peptide reaches 5-6 residues in length.[2] Several computational tools and peptide predictors are available online that can estimate the aggregation potential of a sequence based on its composition.[11]

Troubleshooting and Mitigation Guide

When facing a failed synthesis, it's crucial to diagnose the root cause. Aggregation is a common culprit, but other factors could be at play. The following workflow provides a logical approach to troubleshooting.

Diagnostic Workflow for Failed Synthesis

G cluster_0 1. Diagnosis start Synthesis Failure (Low Yield / Purity) check_swelling Observe Resin Swelling start->check_swelling kaiser_test Perform Kaiser/TNBS Test (Post-Coupling) check_swelling->kaiser_test Resin Swells Poorly check_swelling->kaiser_test Resin Swells Well ms_analysis Analyze Crude Product (MS) kaiser_test->ms_analysis Test Positive kaiser_test->ms_analysis Test Negative aggregation High Probability of On-Resin Aggregation ms_analysis->aggregation Deletion Sequences Present other_issue Potential Other Issue: - Reagent Degradation - Incorrect Protocol - Cleavage Problem ms_analysis->other_issue Target Mass Correct, But Low Yield solutions Implement Anti-Aggregation Strategies: - Modify Backbone (Pseudoproline, Dmb) - Change Solvents/Additives - Optimize Coupling Reagent & Method - Use Low-Load/PEG Resin aggregation->solutions

Caption: Troubleshooting workflow for diagnosing failed peptide synthesis.
Core Strategies to Overcome Aggregation

If aggregation is identified as the likely cause of synthesis failure, several powerful strategies can be employed. The choice of strategy depends on the severity of the problem and the specific peptide sequence.

1. Reversible Backbone Protection (The Gold Standard)

The most universally effective method to combat aggregation is to disrupt the hydrogen bonding network by temporarily modifying the peptide backbone itself.

  • Pseudoproline Dipeptides: These are dipeptides of Ser or Thr that are protected as an oxazolidine ring structure. This ring introduces a "kink" into the peptide backbone, effectively breaking up the nascent β-sheet structures that cause aggregation.[2][12] The native Ser or Thr residue is fully regenerated during the final TFA cleavage. It is recommended to incorporate a pseudoproline dipeptide for every six residues in a difficult sequence where a Ser or Thr is present.

  • Dmb/Hmb Protected Amino Acids: Incorporating an amino acid with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on its backbone nitrogen physically blocks hydrogen bond formation.[2][12] Fmoc-Aaa-(Dmb)Gly-OH dipeptides are particularly useful for breaking aggregation at Glycine residues, which can contribute to β-sheet packing.[1] The Dmb/Hmb group is also removed during final TFA cleavage.

2. Optimization of Coupling Chemistry

As discussed, slow coupling can worsen aggregation. Therefore, optimizing the coupling step is critical.

  • Switch to Modern, Fast Coupling Reagents: Instead of ONp esters, use highly efficient in situ aminium/uronium or phosphonium reagents like HATU, HCTU, or PyBOP .[6][7][13] These reagents, in the presence of a base like DIPEA, generate highly reactive activated esters that couple in minutes, not hours, minimizing the opportunity for aggregation.[6]

  • Increase Temperature: Performing couplings at an elevated temperature (e.g., 40-60°C) can help disrupt secondary structures and improve reaction kinetics.[2] This is often done using a microwave peptide synthesizer, which can accelerate both deprotection and coupling steps.[10][14]

3. Modification of Synthesis Conditions
  • Chaotropic Salts: Adding salts like LiCl, NaClO₄, or KSCN to the reaction mixture can disrupt hydrogen bonding networks.[2] This can be done by washing the resin with a solution of the salt (e.g., 0.8 M NaClO₄ in DMF) before coupling.

  • Alternative Solvents: Switching from pure DMF to more polar, hydrogen bond-disrupting solvents can be effective. Common choices include using N-Methyl-2-pyrrolidone (NMP) or adding up to 25% Dimethyl sulfoxide (DMSO) to the DMF.[2]

  • Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, sterically hindering their ability to interact and aggregate.[10]

  • High-Swelling Resins: Resins that incorporate polyethylene glycol (PEG), such as NovaSyn® TG or PEGA resins, provide a more polar and better-solvated environment for the growing peptide chain, which can mitigate aggregation.

Comparative Analysis of Anti-Aggregation Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest For
Pseudoproline Dipeptides Introduces a backbone "kink", disrupting β-sheets.[2]Highly effective; commercially available; fully reversible.Requires a Ser or Thr at a suitable position in the sequence.Long, highly aggregation-prone sequences with available Ser/Thr sites.
Dmb/Hmb Backbone Protection Sterically blocks backbone N-H hydrogen bonding.[2]Very effective; applicable to various residues (often Gly).Coupling to the next amino acid can sometimes be slow.Difficult sequences, especially those containing problematic Gly residues.
Microwave-Assisted SPPS Uses elevated temperature to disrupt secondary structures and accelerate reactions.[10][14]Dramatically shortens cycle times; can improve purity.Requires specialized equipment; potential for increased side reactions (e.g., aspartimide formation).[15]Rapid synthesis of moderately difficult sequences.
Chaotropic Salts (e.g., LiCl) Ions disrupt the hydrogen-bonding network.[2]Simple to implement; can be added to existing protocols.Can be corrosive to instruments; may need to be thoroughly washed out.Mild to moderate aggregation issues.
Solvent Modification (NMP/DMSO) Increases polarity and disrupts H-bonds, improving solvation.[2]Easy to implement.DMSO can be difficult to remove; NMP is more viscous than DMF.Mild to moderate aggregation issues.
Low-Loading Resin Increases distance between peptide chains, reducing interaction.Simple, proactive strategy.Lower overall yield per gram of resin.A good first-line strategy for any potentially difficult sequence.

Experimental Protocols

Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide

This protocol describes a standard method for coupling a pseudoproline dipeptide using a phosphonium/aminium-based activator.[10]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xxx-Yyy(ΨPro)-OH dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.

  • In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the solution from step 2 and mix thoroughly.

  • Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm the absence of free primary amines, indicating complete coupling.[10]

  • If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) and proceed to the next Fmoc deprotection step.

Protocol 2: Manual Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide

This protocol outlines the coupling of a Dmb-protected dipeptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)

  • Coupling reagent (e.g., HATU) (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 eq.) and HATU (3 eq.) in DMF.

  • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling.[10]

  • Wash the resin thoroughly with DMF and proceed with the synthesis.

Workflow for Incorporating Backbone Protection

G start Identify 'Difficult Sequence' (Hydrophobic Stretch) check_seq Scan Sequence for Ser or Thr Residues start->check_seq use_pseudo Substitute Fmoc-Xxx-OH and Fmoc-Ser/Thr-OH with Fmoc-Xxx-Ser/Thr(ΨPro)-OH Dipeptide check_seq->use_pseudo Yes check_gly Scan Sequence for Gly Residues check_seq->check_gly No continue_synthesis Continue SPPS with Standard Protocol use_pseudo->continue_synthesis use_dmb Substitute Fmoc-Xxx-OH and Fmoc-Gly-OH with Fmoc-Xxx-(Dmb)Gly-OH Dipeptide check_gly->use_dmb Yes check_gly->continue_synthesis No use_dmb->continue_synthesis cleavage Cleave with TFA Cocktail (Recovers Native Backbone) continue_synthesis->cleavage

Caption: Decision workflow for using pseudoproline or Dmb dipeptides.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]

  • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. Retrieved from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3147-3156. Retrieved from [Link]

  • Iwai, H., et al. (2022). Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. ACS Omega, 7(4), 3845-3852. Retrieved from [Link]

  • American Peptide Society. (n.d.). Taming Aggregation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (Note: Specific content on ResearchGate is behind a paywall, general topic is relevant).
  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]

  • Nath, M., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100722. Retrieved from [Link]

  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Collins, J. M. (2014). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 18, 30-36. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Doi, H., et al. (2004). Strong Aggregation and Increased Toxicity of Polyleucine Over Polyglutamine Stretches in Mammalian Cells. Journal of Biological Chemistry, 279(45), 47192-47199. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Synthesis. (Note: General reference to p-nitrophenyl ester reactivity).
  • WAP-Peptide. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Retrieved from [Link]

  • Kent, S. B. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 110(1), e24035. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Coin, I., & Beyermann, M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, 2013, 940387. Retrieved from [Link]

  • Zhang, S., et al. (2024). Aggregation Rules of Short Peptides. JACS Au, 4(9), 3216-3227. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • de Souza, L. P., & Lins, R. D. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions?. The Journal of Physical Chemistry B, 126(22), 4125-4134. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (Note: General reference to p-nitrophenyl esters).
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (Note: Specific content on ResearchGate is behind a paywall, general topic is relevant).
  • Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-Leu-ONp

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions to help you master the critical step of Fmoc deprotection, with a specific focus on Fmoc-L-Leucine-p-nitrophenyl ester (Fmoc-Leu-ONp). Our guidance is grounded in established chemical principles and extensive field experience to ensure your peptide synthesis is both efficient and successful.

Introduction to Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies.[1][] The deprotection is a base-catalyzed β-elimination reaction, most commonly achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4][5][6] The process liberates the N-terminal amine of the growing peptide chain, preparing it for the subsequent coupling step.

The success of each coupling cycle hinges on the complete and efficient removal of the Fmoc group. Incomplete deprotection leads to truncated peptide sequences, which are often difficult to separate from the desired product, thereby reducing the overall yield and purity.[7][8] This guide will walk you through optimizing and troubleshooting this crucial reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Fmoc deprotection of this compound and other Fmoc-protected amino acids.

Issue 1: Incomplete Fmoc Deprotection

Symptom: A negative or weak result from a qualitative test for primary amines (e.g., the Kaiser test) after the deprotection step.[9] This indicates that a significant portion of the N-terminal amines are still protected by the Fmoc group.

Potential Causes & Actionable Solutions:

Cause Explanation Recommended Action
Degraded Deprotection Reagent Piperidine can degrade over time through oxidation. Using a degraded reagent will lead to lower effective base concentration and incomplete deprotection.[7][9]Always use fresh, high-quality piperidine. If you suspect your stock is old, replace it. Prepare the 20% piperidine in DMF solution fresh daily for optimal results.
Incorrect Reagent Concentration The standard and widely accepted concentration for efficient Fmoc deprotection is 20% (v/v) piperidine in DMF.[9][10][11] Deviating significantly from this can slow down the reaction.Accurately prepare your deprotection solution. For a 10 mL solution, mix 2 mL of piperidine with 8 mL of DMF.
Insufficient Reaction Time While standard protocols often suggest a 5-10 minute deprotection time, certain factors can necessitate longer reaction times.[5][10]For challenging sequences or when incomplete deprotection is suspected, increase the deprotection time. A common practice is to perform two deprotection steps: one for 2-5 minutes followed by a second for 5-15 minutes.[10]
Peptide Aggregation As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that hinder reagent access to the reaction sites.[7] Leucine-rich sequences can be prone to aggregation.Consider using a stronger base cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, which can be more effective in disrupting aggregates. Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can also help.
Steric Hindrance Bulky amino acid side chains near the N-terminus can physically block the piperidine molecule from accessing the Fmoc group.[7]In cases of severe steric hindrance, extending the deprotection time or using a less sterically hindered base might be beneficial, although piperidine is generally effective.

Frequently Asked Questions (FAQs)

Q1: How does the p-nitrophenyl (ONp) ester on this compound affect the Fmoc deprotection?

The ONp ester is a leaving group activated for subsequent coupling reactions. During the Fmoc deprotection step, the ONp group itself is not expected to directly interfere with the base-catalyzed removal of the Fmoc group. The primary factors influencing deprotection will remain the accessibility of the Fmoc group to the piperidine base and the stability of the peptide-resin matrix. However, it's crucial to ensure that the conditions used for Fmoc deprotection do not prematurely cleave the ONp ester or cause other side reactions. Standard piperidine/DMF conditions are generally compatible.

Q2: How can I quantitatively monitor the efficiency of Fmoc deprotection?

There are two primary methods for the quantitative analysis of Fmoc deprotection:

  • UV-Vis Spectrophotometry: This is the most common and rapid method. The cleavage of the Fmoc group by piperidine releases dibenzofulvene (DBF), which then reacts with piperidine to form a DBF-piperidine adduct.[12] This adduct has a strong and characteristic UV absorbance maximum around 301 nm.[9][12] By measuring the absorbance of the collected deprotection solution and applying the Beer-Lambert law, you can calculate the amount of Fmoc group removed.[9][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher precision and accuracy by separating the DBF-piperidine adduct from other potential interferences.[13] This method is particularly useful when troubleshooting difficult deprotections or for developing and validating new protocols.[13]

Comparison of Monitoring Methods

Parameter UV-Vis Spectrophotometry High-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of the DBF-piperidine adduct at ~301 nm.[12][13]Separates the DBF-piperidine adduct from other components, followed by UV detection.[13]
Speed Fast, suitable for real-time monitoring.Slower, requires a full chromatographic run.
Complexity Simple and straightforward.More complex, requires specialized equipment and expertise.
Accuracy Good, but can be affected by UV-absorbing impurities.[13]High, provides more reliable quantitative data.[13]

Q3: What is the mechanism of Fmoc deprotection with piperidine?

The Fmoc deprotection proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism:[3][14]

  • Proton Abstraction: The piperidine, acting as a base, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[3][5]

  • β-Elimination: This is followed by a β-elimination step that cleaves the C-O bond, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF).[3][8]

  • Adduct Formation: The highly reactive DBF is then trapped by a second molecule of piperidine to form a stable DBF-piperidine adduct.[3][14]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Free_Amine H2N-Peptide Intermediate->Free_Amine β-Elimination (- CO2, - DBF) DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Optimization_Workflow start Start: Aliquot Resin deprotection Deprotection with 20% Piperidine/DMF (Varying Timepoints: 2, 5, 10, 15, 20 min) start->deprotection collect Collect Supernatant at Each Timepoint deprotection->collect analysis Analyze Supernatant (UV-Vis or HPLC) collect->analysis plot Plot % Deprotection vs. Time analysis->plot determine Determine Optimal Time (Plateau of Curve) plot->determine end End: Optimized Protocol determine->end

Caption: Workflow for optimizing Fmoc deprotection time.

Step-by-Step Procedure:

  • Resin Preparation: Swell a known amount of your this compound loaded resin in DMF. Aliquot equal amounts of the swollen resin into several reaction vessels.

  • Time-Course Deprotection:

    • To each vessel, add the 20% piperidine in DMF solution.

    • Agitate the vessels and stop the reaction at different time points (e.g., 2, 5, 10, 15, and 20 minutes) by quickly filtering the resin and washing it thoroughly with DMF.

  • Sample Collection: Collect the filtrate (the deprotection solution) from each time point.

  • Analysis:

    • Using UV-Vis: Dilute an aliquot of each filtrate to a known volume with DMF. Measure the absorbance at ~301 nm.

    • Using HPLC: Inject a small, known volume of each filtrate onto a calibrated HPLC system to quantify the DBF-piperidine adduct.

  • Data Interpretation:

    • Calculate the percentage of Fmoc deprotection for each time point relative to a theoretical maximum (based on resin loading) or a final, long-duration deprotection.

    • Plot the percentage of deprotection versus time. The optimal deprotection time corresponds to the point where the curve plateaus, indicating that the reaction has gone to completion.

By following this guide, you will be well-equipped to optimize your Fmoc deprotection protocols, troubleshoot common issues, and ensure the synthesis of high-quality peptides.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available at: [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

  • Methods for Removing the Fmoc Group | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Methods for Removing the Fmoc Group. Available at: [Link]

  • Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC... ResearchGate. Available at: [Link]

  • Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC. Repository of the Academy's Library. Available at: [Link]

  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Available at: [Link]

  • Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Available at: [Link]

  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. NIH. Available at: [Link]

Sources

Common side reactions with Fmoc-Leu-Onp and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand the nuances and challenges of synthesizing high-quality peptides. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for common side reactions encountered when using Fmoc-Leu-ONp (N-α-Fmoc-L-leucine p-nitrophenyl ester).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern with this compound? How can I minimize it?

A1: The Challenge of Racemization

Racemization is the conversion of an optically active compound (containing a single enantiomer, in this case, the L-amino acid) into an optically inactive form containing equal amounts of both enantiomers (L and D). In peptide synthesis, this is more accurately termed epimerization, as it results in a mixture of diastereomeric peptides that can be difficult to separate and may have altered biological activity.

The α-carbon of an activated amino acid, like in this compound, is susceptible to proton abstraction by a base. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either side, resulting in a mixture of L and D isomers.[1] Urethane-protected amino acids like Fmoc-Leu-OH are generally considered resistant to racemization, but the risk increases significantly upon activation of the carboxyl group, as is the case with p-nitrophenyl esters.[1][2] Factors like the choice of base, coupling reagents, and reaction time can influence the extent of racemization.[3][4]

Strategies to Minimize Racemization:

  • Choice of Base: The type and concentration of the base used during coupling are critical. While a base is necessary to neutralize the protonated N-terminus of the peptide chain, strong or sterically unhindered bases can promote racemization.

    • Recommendation: Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of N,N-diisopropylethylamine (DIPEA), especially when the risk of racemization is high.[1][2] Avoid using an excess of base.[2]

  • Coupling Additives: The use of additives that can form active esters in situ can suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediate.

    • Recommendation: While this compound is a pre-formed active ester, if you are performing a carbodiimide-mediated coupling with Fmoc-Leu-OH, the addition of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[4][5] For particularly challenging couplings, coupling agents like DEPBT, known for their remarkable resistance to racemization, can be considered.[1]

  • Temperature Control: Higher temperatures can accelerate the rate of racemization.

    • Recommendation: Perform the coupling reaction at 0°C or room temperature. Avoid prolonged heating unless necessary for difficult couplings, and in such cases, carefully evaluate the risk of epimerization.[5]

  • Minimize Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.

    • Recommendation: Add the coupling solution containing this compound to the deprotected resin immediately.[2]

Q2: I am observing a significant amount of Fmoc-Leu-Leu-OH in my reaction mixture. What causes this dipeptide formation and how can I prevent it?

A2: The Problem of Unwanted Dipeptide Formation

The presence of the dipeptide Fmoc-Leu-Leu-OH is a known impurity that can arise during the preparation of Fmoc-amino acids.[6] This side reaction occurs when the activated Fmoc-amino acid reacts with another molecule of the deprotected amino acid before it is coupled to the resin. While this is more of a concern during the synthesis of the Fmoc-amino acid itself, using lower-purity starting materials can introduce this dipeptide into your synthesis, where it will be incorporated into the growing peptide chain.[6]

Another possibility is the premature cleavage of the Fmoc group during a slow coupling reaction, which liberates a free amine that can then react with another molecule of this compound.[2]

Prevention and Mitigation Strategies:

  • High-Purity Reagents: Ensure the this compound you are using is of high purity (typically >99% by HPLC) and free from contaminating dipeptides.[6][7]

    • Recommendation: Always source your amino acid derivatives from reputable suppliers who provide a certificate of analysis (CoA) with batch-specific purity data.[7]

  • Optimize Coupling Conditions: Ensure the coupling reaction proceeds at a reasonable rate to minimize the time the activated amino acid is exposed to potentially nucleophilic species in the reaction mixture.

    • Recommendation: Use an appropriate excess of the Fmoc-amino acid and ensure efficient mixing to drive the reaction to completion. Monitor the reaction to confirm that the coupling is not stalling.

  • Alternative Chemistries: For loading the first amino acid onto the resin, methods that avoid coupling reagents can eliminate dipeptide formation at this initial step.[8]

Q3: My coupling reaction with this compound is slow or incomplete. What are the possible reasons and troubleshooting steps?

A3: Diagnosing and Solving Incomplete Coupling

Slow or incomplete coupling is a common issue in Solid-Phase Peptide Synthesis (SPPS) that leads to deletion sequences and a lower yield of the desired peptide.[9][10] While this compound is an activated ester designed for efficient coupling, several factors can impede the reaction.

Potential Causes and Solutions:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (beta-sheets) and aggregate on the resin. This self-association, driven by hydrogen bonding, can sterically hinder the N-terminal amine, making it inaccessible for coupling.[2][11] This is a sequence-dependent problem and is more common in hydrophobic sequences.[10][11]

    • Troubleshooting:

      • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) or ethylene carbonate to the solvent to disrupt hydrogen bonding.[11]

      • Temperature: Coupling at a higher temperature (e.g., 40-60°C) can help break up aggregates. Microwave-assisted synthesis is particularly effective for this.[11]

      • Resin Choice: Using a PEG-based resin can provide a more favorable environment and reduce aggregation compared to traditional polystyrene resins.[10]

  • Steric Hindrance: The growing peptide chain or bulky side-chain protecting groups near the N-terminus can physically block the approach of the incoming this compound.

    • Troubleshooting:

      • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[12]

      • Double Coupling: After the initial coupling, perform a second coupling with a fresh solution of this compound to ensure the reaction goes to completion.[12]

      • More Potent Activation: While you are using a pre-activated ester, for notoriously difficult sequences, switching to a more potent in-situ activation method using reagents like HATU or HCTU may be necessary for subsequent amino acids.[2]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previous cycle was not completely removed, the N-terminal amine will not be available for coupling.

    • Troubleshooting:

      • Monitor Deprotection: Use a colorimetric test (e.g., Kaiser test or TNBS test) to confirm the presence of a free primary amine before proceeding with the coupling step.[12]

      • Extend Deprotection Time: If deprotection is sluggish, increase the treatment time with the piperidine solution.[2]

Q4: Are there any specific issues related to the p-nitrophenol (HOnp) leaving group I should be aware of?

A4: Managing the Byproduct

The p-nitrophenyl (ONp) group is an effective activating group because p-nitrophenol (HOnp) is a good leaving group. After the coupling reaction, HOnp is released as a byproduct.

Key Considerations:

  • Acidity: p-Nitrophenol is acidic (pKa ≈ 7.1). In the presence of a base like DIPEA or NMM, it will be deprotonated to form the p-nitrophenoxide anion, which is intensely yellow. This color can be a useful visual indicator that the coupling reaction is proceeding.

  • Removal: The HOnp byproduct and any unreacted this compound must be thoroughly washed from the resin after the coupling step. Insufficient washing can lead to the contamination of the final peptide product.

    • Recommendation: After the coupling is complete, wash the resin extensively with DMF (e.g., 5-6 times) followed by a solvent like isopropanol (IPA) or dichloromethane (DCM) to ensure all soluble byproducts are removed before proceeding to the next deprotection step.[2]

Troubleshooting Summary

Observed Problem Potential Cause(s) Recommended Solution(s)
High D-Leu content in final peptide Racemization during couplingUse a weaker/hindered base (NMM, collidine).[1][2] Couple at 0°C.[5] Minimize pre-activation/coupling time.[2]
Presence of Fmoc-Leu-Leu side product Impure this compound starting material.[6] Premature Fmoc cleavage during slow coupling.[2]Use high-purity (>99%) reagents.[7] Optimize coupling conditions for faster reaction.
Positive Kaiser test after coupling Incomplete coupling reaction due to aggregation or steric hindrance.[11]Perform a double coupling. Switch to NMP or use additives to disrupt aggregation.[11] Increase coupling time or temperature.[11][12]
Persistent yellow color in resin washes Incomplete removal of p-nitrophenol (HOnp) byproduct.Increase the number and volume of DMF washes after the coupling step.[2]

Experimental Protocols

Protocol 1: Standard Coupling with this compound

This protocol is designed for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirm with a negative TNBS test or a positive Kaiser test).

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

  • Coupling Solution Preparation:

    • Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the this compound solution to the washed resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain colorless or yellowish) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, filter the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove all soluble reagents and byproducts.

    • The peptide-resin is now ready for the next Fmoc-deprotection step.

Protocol 2: Chiral HPLC Analysis for Racemization

This protocol provides a general method to quantify the level of epimerization for a specific coupling reaction by analyzing a model dipeptide.[5]

  • Dipeptide Synthesis:

    • Couple Fmoc-L-Ala-OH to a Rink Amide resin.

    • Deprotect the Fmoc group to yield H-Ala-Resin.

    • Couple Fmoc-L-Leu-ONp to the H-Ala-Resin using the conditions you wish to test.

  • Cleavage:

    • Cleave the dipeptide (Leu-Ala-NH₂) from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Work-up:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • HPLC Analysis:

    • Dissolve the crude peptide in an appropriate solvent.

    • Analyze the sample using a chiral HPLC column capable of separating the L-L and D-L diastereomers of the dipeptide.

    • Quantify the percentage of the undesired D-L diastereomer by integrating the peak areas.

Workflow & Logic Diagrams

G start Start: Coupling with This compound kaiser_test Perform Kaiser Test on resin sample start->kaiser_test is_negative Test Negative? kaiser_test->is_negative wash Wash Resin Thoroughly is_negative->wash Yes troubleshoot Incomplete Coupling: Troubleshoot is_negative->troubleshoot No next_step Proceed to Next Fmoc Deprotection wash->next_step double_couple Option 1: Perform Double Coupling troubleshoot->double_couple change_cond Option 2: Modify Conditions (Solvent, Temp) troubleshoot->change_cond re_couple Re-couple double_couple->re_couple change_cond->re_couple re_couple->kaiser_test

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

  • Fields, G. B. (2007). Advances in Fmoc solid‐phase peptide synthesis. John Wiley & Sons, Ltd. [Link]

  • Del Valle, P., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • CEM Corporation. (2014). Safety Data Sheet: Amino Acid, Fmoc-Leu-OH. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Lee, Y. S., & Lee, Y. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Fengchen Group. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. [Link]

  • ProPeptide. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis and Applications (pp. 1-22). Humana Press. [Link]

  • Peptide Synthesis. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. [Link]

  • John Morris Group. CEM Fmoc-Leu-OH Amino Acid, 100 g. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • Varga, I., et al. (2019). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... ResearchGate. [Link]

  • Reddit. (2024). Does anyone have a pdf guide/SOP for solid phase peptide synth?[Link]

Sources

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Leu-ONp

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides, specifically when using Fmoc-L-Leucine p-nitrophenyl ester (Fmoc-Leu-ONp) in Solid-Phase Peptide Synthesis (SPPS). The use of active esters like ONp, while classic, presents unique challenges compared to modern carbodiimide or uronium salt-based coupling reagents. This resource is designed to explain the causality behind these challenges and provide field-proven solutions.

Part 1: Understanding the Source of Impurities with this compound

This section addresses the fundamental chemistry of this compound and why its use can lead to a complex crude peptide mixture requiring careful purification strategies.

Q1: What is this compound, and what is its mechanism of action in SPPS?

This compound is the amino acid Leucine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as a p-nitrophenyl (ONp) ester. In SPPS, its role is to couple Leucine onto the free N-terminal amine of the growing peptide chain attached to a solid support resin.

The coupling mechanism involves the nucleophilic attack of the resin-bound peptide's terminal amine on the activated carbonyl carbon of the this compound. This reaction forms a new peptide bond and releases p-nitrophenol (pNP) as a byproduct.[1] While effective, ONp esters are considered less reactive than modern coupling agents, a factor that contributes to some of the challenges discussed below.[2]

Q2: Why does my crude peptide appear yellow after cleavage when I've used this compound?

The distinct yellow color is caused by the p-nitrophenol (pNP) byproduct released during the coupling step. pNP is a weak acid and its anionic form, p-nitrophenoxide, is intensely yellow. During synthesis, washing steps are designed to remove it. However, residual pNP can remain trapped within the resin matrix or aggregated peptide chains. Upon cleavage with strong acids like Trifluoroacetic Acid (TFA), this trapped pNP is released into the crude peptide solution, imparting a yellow hue.

Troubleshooting Steps:

  • During Synthesis: Ensure extensive and thorough washing of the resin with a solvent like N,N-Dimethylformamide (DMF) immediately after the coupling step to remove as much of the liberated pNP as possible.

  • Post-Cleavage: The yellow color is a visual indicator, but pNP is typically not a difficult impurity to remove during purification. It is a small, acidic molecule that usually elutes very early in a standard reversed-phase HPLC gradient, well-separated from the target peptide.[3]

Part 2: Troubleshooting HPLC Purification Challenges

This section focuses on specific issues observed during the reversed-phase HPLC (RP-HPLC) purification of peptides synthesized with this compound and provides actionable solutions.

Q3: My HPLC chromatogram shows a peak shoulder or a closely eluting doublet for my target peptide that I cannot resolve. Mass spectrometry confirms both peaks have the correct mass. What is this impurity?

This is the most significant and challenging issue when using ONp esters and is almost certainly due to racemization . The product is a mixture of two diastereomers: the desired all-L peptide and an impurity containing a D-Leucine residue at the coupling site. These stereoisomers are often chemically identical in mass and fragmentation but have different three-dimensional structures, causing them to interact differently with the chiral environment of the HPLC column packing, leading to slight differences in retention time.[4]

Mechanism of Racemization: Racemization of active esters is primarily base-catalyzed and proceeds through the formation of a planar oxazolone intermediate.[5][6] Any residual base from the previous Fmoc-deprotection step or the base (e.g., DIPEA) added during coupling can abstract the alpha-proton of the this compound. This allows the molecule to flatten into the oxazolone, losing its stereochemical integrity. When this intermediate reacts with the peptide amine, it can produce both the L- and D-amino acid-containing peptide.[5]

Racemization L_Ester Fmoc-L-Leu-ONp (Chiral) Oxazolone Planar Oxazolone Intermediate (Achiral) L_Ester->Oxazolone - H+ Base Base (e.g., DIPEA, residual Piperidine) Oxazolone->L_Ester + H+ L_Peptide Desired L-Peptide Oxazolone->L_Peptide + Peptide-NH2 D_Peptide Diastereomeric D-Peptide Impurity Oxazolone->D_Peptide + Peptide-NH2 Peptide_NH2 Peptide-NH2

Figure 1: Simplified workflow of base-catalyzed racemization via an oxazolone intermediate.

Solution: See Q7 for a detailed HPLC optimization strategy. For future syntheses, switching to modern uronium/phosphonium salt activators (e.g., HBTU, HATU) with an additive like HOBt significantly suppresses racemization.[7]

Q4: Mass spectrometry of my crude product shows a significant peak with a mass corresponding to my target peptide minus Leucine (-113.1 Da). What is this?

This impurity is a deletion sequence . It occurs when the this compound fails to couple completely to the N-terminus of the growing peptide chain in a given synthesis cycle. The unreacted amine is then carried over to the next cycle, resulting in a final peptide that is missing the Leucine residue.

Primary Cause: The slower coupling kinetics of ONp active esters compared to modern reagents is the primary cause.[1] If the coupling time is insufficient or if steric hindrance is an issue, a significant portion of the peptide chains may remain unreacted.

Troubleshooting and Prevention:

  • Extend Coupling Time: Double the standard coupling time when using this compound.

  • Monitor Coupling Completion: Use a colorimetric test (like the Kaiser test) to check for the presence of free primary amines after coupling. A positive (blue) result indicates incomplete coupling, and the step should be repeated.

  • Double Couple: Prophylactically perform the coupling step twice before moving to the next deprotection step.

  • Use a More Active Reagent: For future syntheses, using a more robust coupling reagent is the most effective solution.

Q5: I've identified an impurity with a mass corresponding to my target peptide plus an extra Leucine (+113.1 Da). How is this possible?

This is an insertion sequence , most commonly caused by impurities in the starting raw material. The commercial this compound may contain a small amount of the dipeptide impurity, Fmoc-Leu-Leu-ONp . This can form during the synthesis of the Fmoc-amino acid itself.[8] If this dipeptide is present, it will couple to the peptide chain, inserting two leucine residues in a single step.

Solution:

  • Source High-Purity Reagents: Purchase Fmoc-amino acids from reputable suppliers with a high-purity specification (>99%).[9]

  • Characterize Raw Materials: For critical applications, perform incoming quality control on amino acid derivatives by HPLC or LC-MS to check for the presence of dipeptide impurities.

Impurity TypeMass Change (ΔM)Likely CauseHPLC Separation Difficulty
D-Leu Diastereomer 0 DaRacemization during couplingVery High
Deletion Sequence -113.1 Da (for Leu)Incomplete coupling reactionModerate to Easy
Insertion Sequence +113.1 Da (for Leu)Dipeptide impurity in raw materialModerate
p-Nitrophenol N/A (Byproduct)Released from ONp esterVery Easy
Truncated Peptide VariableCapping or incomplete synthesisVariable
Table 1: Summary of common impurities, their mass shifts relative to the target peptide, and their causes when using this compound.
Part 3: Protocols and Best Practices for Purification
Q6: How can I optimize my HPLC gradient to resolve the D-Leu diastereomer from my target L-peptide?

Separating diastereomers requires high-resolution chromatography. The key is to exploit the small differences in their interaction with the stationary phase by using very shallow gradients.

HPLC_Troubleshooting Start Crude HPLC shows poor separation or co-eluting peaks CheckMS Check MS of all peaks. Do they have the correct mass? Start->CheckMS SameMass YES: Correct Mass (Likely Diastereomers) CheckMS->SameMass Yes DiffMass NO: Incorrect Mass (Deletion/Truncation/Adduct) CheckMS->DiffMass No ShallowGradient Action: Run a very shallow gradient. (e.g., 0.1-0.5% B / min) SameMass->ShallowGradient IdentifyImpurity Action: Identify ΔM. Correlate with Table 1. DiffMass->IdentifyImpurity OptimizeTemp Action: Vary column temperature. (e.g., 30°C, 40°C, 50°C) ShallowGradient->OptimizeTemp ChangeModifier Action: Change mobile phase modifier (e.g., Formic Acid instead of TFA) OptimizeTemp->ChangeModifier Resolved Separation Achieved ChangeModifier->Resolved StandardGradient Action: Optimize standard gradient (e.g., 1% B / min) for separation. IdentifyImpurity->StandardGradient StandardGradient->Resolved

Figure 2: Decision tree for troubleshooting peptide purification on HPLC.

Step-by-Step Protocol for Diastereomer Separation:

  • Establish Initial Retention Time:

    • Perform a rapid "scouting" gradient (e.g., 5-95% Acetonitrile in 20 minutes) on an analytical C18 column to determine the approximate percentage of acetonitrile (%B) at which your peptide elutes. Let's assume it elutes at 35% B.[10]

  • Design the Shallow Gradient:

    • Center your shallow gradient around the elution percentage from the scouting run. A good starting point is a range of ±5% around this value.

    • Gradient:

      • 0-2 min: Hold at 25% B (Initial Wash)

      • 2-42 min: Linear gradient from 25% B to 45% B (This is a 20% change over 40 minutes, or 0.5% per minute ).

      • 42-45 min: Ramp to 95% B (Column Wash)

      • 45-50 min: Hold at 95% B

      • 50-52 min: Return to 5% B

      • 52-60 min: Re-equilibrate at 5% B

  • Optimize Flow Rate and Temperature:

    • Flow Rate: Use the optimal flow rate for your analytical column (typically ~1 mL/min for a 4.6 mm ID column). Do not increase it, as this will reduce resolution.

    • Temperature: Column temperature can significantly affect selectivity. Test the separation at different temperatures (e.g., 30°C, 40°C, 50°C). Sometimes increasing the temperature can improve peak shape and resolution.

  • Consider Mobile Phase Modifiers:

    • While Trifluoroacetic Acid (TFA) at 0.1% is standard, switching to a different ion-pairing agent like Formic Acid (FA) can sometimes alter selectivity enough to improve separation.[11] Note that this will likely change the retention time and may require re-optimization of the gradient.

  • Scale-Up to Preparative HPLC:

    • Once you have achieved baseline or near-baseline separation on the analytical column, scale the optimized gradient to your preparative column, adjusting the flow rate according to the column diameter.[10]

Q7: My peptide has poor solubility in the HPLC mobile phase and is precipitating. What are the solutions?

Peptide aggregation and precipitation are common problems, especially for hydrophobic sequences.[12]

Solutions:

  • Dissolution Solvent: Dissolve the crude peptide in the weakest solvent possible, ideally the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA). If solubility is poor, you can add a small amount of an organic solvent like Acetonitrile or an alternative like Dimethyl Sulfoxide (DMSO). Crucially, ensure the final concentration of organic solvent in your injected sample is lower than the elution percentage to prevent the peptide from eluting in the void volume. [13]

  • Lower Peptide Concentration: Reduce the concentration of your stock solution and perform multiple smaller injections instead of one large one.

  • Acidification: For some sequences, adding a small amount of acetic acid or increasing the TFA concentration in the sample can improve solubility by ensuring all basic residues are fully protonated.

  • Chaotropic Agents: In difficult cases, adding a chaotropic agent like guanidine hydrochloride (GuHCl) to the sample can disrupt aggregation, but this will complicate the final lyophilization step as the salt must be removed.

By understanding the chemical origins of impurities generated from this compound and systematically applying high-resolution purification techniques, researchers can successfully isolate high-purity peptides for their downstream applications.

References
  • Antonovics, I., & Young, G. T. (1967). Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides. Journal of the Chemical Society C: Organic, 595-601. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • ChemPep Inc. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Kamei, T., et al. (1993). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 90(23), 11488-11492. [Link]

  • Yang, Y. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. In ResearchGate. [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Marquardt, B., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. IntechOpen. [Link]

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Helfrich, M. R., & Schinazi, R. F. (2014). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Ageing Research Reviews, 15, 69-76. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-594. [Link]

  • Bräse, S., & Löllmann, M. (2013). Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats. Journal of Peptide Science, 19(4), 205-212. [Link]

  • Yamada, S., et al. (1982). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 47(24), 4841-4845. [Link]

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Biondi, L., & De Riccardis, F. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6596. [Link]

  • Trant, J. (2021, March 12).
  • BenchChem. (n.d.). The Core Principles of Fmoc-Based Dipeptide Synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • AAPPTec. (n.d.). HPLC Purification of Peptides.
  • Polypeptide Group. (2016).
  • Reddit. (2024, October 17).
  • ResearchGate. (2025, March 25). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?.
  • BOC Sciences. (n.d.). FAQ Peptide Purification.
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities.

Sources

Identifying and minimizing byproducts from Fmoc-Leu-Onp cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Identifying and Minimizing Byproducts from Fmoc-Leu-ONp Cleavage. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Fmoc deprotection in solid-phase peptide synthesis (SPPS), with a specific focus on leucine residues introduced via p-nitrophenyl esters. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding byproducts during the cleavage of the Fmoc group from a leucine residue.

Q1: What are the primary byproducts I should be concerned about during the Fmoc deprotection of a leucine residue?

A1: The main byproducts are not specific to leucine but are common to the Fmoc-SPPS process. These include:

  • Dibenzofulvene (DBF)-adducts: The reactive byproduct of Fmoc cleavage, dibenzofulvene, can form adducts with the piperidine used for deprotection or, more problematically, with the newly deprotected N-terminal amine of the peptide, leading to chain termination.[1][2][3]

  • Diketopiperazine (DKP) formation: If leucine is the second amino acid in the sequence, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[4][5] This is a significant cause of yield loss.

  • Racemization: The basic conditions of Fmoc deprotection can cause epimerization of the chiral center of amino acids. While leucine is less prone to racemization than some other amino acids like cysteine or histidine, it can still occur, especially with prolonged exposure to base.[5]

  • Deletion sequences: Incomplete Fmoc removal before the next coupling step will result in peptides missing one or more amino acids.[6]

Q2: I see a yellow color in my reaction vessel after Fmoc deprotection. What is it?

A2: The yellow color is characteristic of the dibenzofulvene-piperidine adduct that is formed during Fmoc deprotection.[7] This is a normal observation and is often used as a qualitative indicator that the deprotection reaction is occurring. The intensity of this color can be quantitatively measured by UV-Vis spectroscopy to monitor the completion of the reaction.[8]

Q3: Does the use of a p-nitrophenyl (ONp) ester for the initial coupling of leucine affect the subsequent Fmoc deprotection?

A3: The use of an ONp ester for coupling should not directly affect the subsequent Fmoc deprotection step, as the ONp group is displaced during the coupling reaction. However, if the coupling reaction is incomplete, residual activated ester on the resin could potentially react with the piperidine used for deprotection. This is generally a minor concern as the primary side reactions of Fmoc deprotection itself are more significant.

Q4: What is the most common reason for incomplete Fmoc deprotection?

A4: Incomplete deprotection is often due to peptide aggregation on the solid support.[3][9] As the peptide chain elongates, it can fold and form secondary structures that hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminal Fmoc group. This is a sequence-dependent issue and can be mitigated by using specialized solvents, higher temperatures, or chaotropic salts.

Troubleshooting Guides

This section provides a problem-solution format for specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low peptide yield and mass spectrometry shows a mass corresponding to the peptide minus the N-terminal dipeptide. Diketopiperazine (DKP) formation.[4][5]- Use a more sterically hindered resin, such as a 2-chlorotrityl chloride resin, which is more resistant to nucleophilic attack. - Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptidyl-resin stage.
Mass spectrometry shows a significant peak at [M+196] Da, where M is the mass of the desired peptide. Formation of a dibenzofulvene (DBF) adduct with the N-terminal amine of the peptide.- Ensure a sufficient excess of piperidine is used to effectively scavenge the DBF. - Consider using a deprotection solution containing a small amount of a secondary amine scavenger like 4-methylpiperidine.[9][10]
HPLC analysis shows a shoulder or a closely eluting peak next to the main product peak. Racemization of the leucine residue or another amino acid in the sequence.[5]- Reduce the deprotection time to the minimum required for complete Fmoc removal. - Use a milder base for deprotection, such as 5% piperazine in DMF, which has been shown to reduce DKP formation and can be less prone to causing racemization.[4]
Sequencing or mass spectrometry reveals the presence of peptides missing the leucine residue (or other amino acids). Incomplete Fmoc deprotection in the previous cycle.[6]- Increase the deprotection time or perform a second deprotection step. - Monitor the deprotection reaction using a colorimetric test (e.g., chloranil test) to ensure complete removal of the Fmoc group. - If aggregation is suspected, switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent like LiCl to the deprotection solution.

In-Depth Scientific Explanation: Mechanisms of Byproduct Formation

Understanding the chemical mechanisms behind byproduct formation is crucial for developing effective strategies for their minimization.

Mechanism of Fmoc Deprotection and Dibenzofulvene Adduct Formation

The Fmoc group is cleaved under basic conditions via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates. The highly reactive DBF is then trapped by the excess piperidine to form a stable adduct.

Fmoc Deprotection and DBF Adduct Formation Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Free_Amine H2N-Peptide Intermediate->Free_Amine - CO2 DBF Dibenzofulvene (DBF) Intermediate->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Piperidine Piperidine Piperidine->DBF_Adduct

Caption: Mechanism of Fmoc deprotection and DBF adduct formation.

If the concentration of the scavenging amine is insufficient, or if the deprotected peptide amine is in close proximity, the DBF can react with the N-terminus of the peptide, leading to irreversible chain termination.

Mechanism of Diketopiperazine (DKP) Formation

DKP formation is a significant side reaction at the dipeptide stage. After the Fmoc group is removed from the second amino acid, the now free N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage to the resin. This results in the cleavage of the dipeptide from the resin as a stable six-membered ring, the diketopiperazine.

DKP Formation Dipeptidyl_Resin H2N-Leu-AA1-CO-Resin DKP Diketopiperazine Dipeptidyl_Resin->DKP Intramolecular Cyclization Resin Resin Dipeptidyl_Resin->Resin Cleavage

Caption: Mechanism of Diketopiperazine (DKP) formation.

Protocols for Minimization and Identification of Byproducts

Here we provide detailed protocols for key experiments to help you identify and minimize byproducts during Fmoc-Leu cleavage.

Protocol 1: HPLC Analysis of Crude Peptide

Objective: To identify and quantify the desired peptide and any byproducts after cleavage from the resin.

Materials:

  • Crude peptide, cleaved from resin and lyophilized.

  • HPLC grade water with 0.1% Trifluoroacetic acid (TFA) (Solvent A).

  • HPLC grade acetonitrile with 0.1% TFA (Solvent B).

  • Analytical C18 HPLC column.

Procedure:

  • Prepare a 1 mg/mL solution of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject 10-20 µL of the sample onto the HPLC system.

  • Elute the peptides using a linear gradient of Solvent B into Solvent A (e.g., 5-95% B over 30 minutes).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks for subsequent analysis by mass spectrometry to identify the peptide and any byproducts.

Protocol 2: Minimizing DKP Formation During Synthesis

Objective: To reduce the formation of diketopiperazine during the synthesis of peptides with C-terminal leucine.

Method A: Use of 2-Chlorotrityl Chloride Resin

  • Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Dissolve Fmoc-Leu-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM.

  • Add the amino acid solution to the resin and shake for 1-2 hours.

  • Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and shaking for 30 minutes.

  • Proceed with the standard SPPS protocol for the remaining amino acids.

Method B: Coupling of a Pre-formed Dipeptide

  • Synthesize the dipeptide Fmoc-AA2-Leu-OH in solution.

  • Activate the dipeptide using a standard coupling reagent (e.g., HBTU/DIPEA).

  • Couple the activated dipeptide to the resin.

  • Proceed with the standard SPPS protocol.

References

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). Int J Pept Res Ther, 20:53–69.
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. (2023).
  • Peptide Cleavage and Protected Cleavage Procedures - Select Science. (n.d.).
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).
  • Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (n.d.).
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).
  • A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Ser(Ac)-OH - Benchchem. (n.d.).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Methods for Removing the Fmoc Group. (n.d.).
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.).
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021).
  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Fmoc-Leu-OH = 97.0 35661-60-0 - Sigma-Aldrich. (n.d.).
  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. (2022).
  • Green Chemistry - In situ Fmoc removal. (n.d.).
  • Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 - Fengchen. (n.d.).
  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (n.d.).
  • CEM Fmoc-Leu-OH Amino Acid, 100 g | John Morris Group. (n.d.).
  • Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions - Benchchem. (n.d.).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.).
  • US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google P
  • Thermal Cleavage of the Fmoc Protection Group - ResearchG
  • Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC - NIH. (2017).
  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (n.d.).
  • Fmoc-Leu-Leu-OH - Chem-Impex. (n.d.).
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Public
  • Fmoc-α-Me-L-Leucine - Chem-Impex. (n.d.).
  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.).

Sources

Double coupling strategy for difficult sequences with Fmoc-Leu-Onp

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Fmoc-solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice and detailed protocols for challenges encountered when using Fmoc-L-Leucine-p-nitrophenyl ester (Fmoc-Leu-ONp), particularly in the context of synthesizing difficult, aggregation-prone peptide sequences.

Introduction: The Challenge of Leucine-Rich Sequences

Leucine, a hydrophobic, β-branched amino acid, is a frequent contributor to "difficult sequences" in SPPS.[1][2] Peptides rich in leucine and other hydrophobic residues have a strong propensity to form stable secondary structures, such as β-sheets, on the solid support.[3][4] This on-resin aggregation can physically obstruct the N-terminus of the growing peptide chain, leading to poor solvent and reagent accessibility. The consequences are two-fold and synergistic: incomplete Fmoc deprotection and inefficient coupling of the subsequent amino acid.[3]

While modern peptide synthesis often relies on highly reactive uronium or phosphonium salt reagents (e.g., HBTU, HATU) for in-situ carboxyl activation, pre-activated p-nitrophenyl (ONp) active esters like this compound represent a more traditional approach.[1][5] Active esters are stable, isolable intermediates that can minimize racemization.[6] However, their reactivity is generally lower than that of in-situ generated active species, which can exacerbate coupling problems in difficult sequences.[5] This guide specifically addresses how to overcome these challenges using a double coupling strategy and other optimization techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction incomplete?

A1: Incomplete coupling with this compound is most often due to two primary factors:

  • Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the growing peptide-resin matrix, can sterically hinder the approach of the incoming amino acid to the N-terminal amine.

  • On-Resin Aggregation: If the peptide sequence is hydrophobic, it can aggregate and form secondary structures on the resin. This physically blocks the reactive sites, preventing the this compound from reaching the N-terminus of the growing peptide chain.[4] The moderate reactivity of the ONp ester may be insufficient to drive the reaction to completion under these conditions.[5]

Q2: What is a "double coupling" strategy and why is it effective?

A2: A double coupling strategy involves repeating the amino acid coupling step with a fresh portion of reagents immediately after the first coupling, without an intervening Fmoc deprotection step. This is a common and effective technique for driving difficult coupling reactions to completion.[2] The rationale is that the first coupling reacts with the most accessible N-terminal amines. The second coupling, with fresh, concentrated reagents, increases the probability of acylating the remaining, more sterically hindered or aggregation-shielded amines.

Q3: When should I consider using a double coupling strategy with this compound?

A3: A double coupling strategy is recommended under the following circumstances:

  • Monitoring Indicates Incomplete Reaction: A positive Kaiser test (blue beads) or other amine test after the initial coupling indicates the presence of unreacted primary amines.[7]

  • Known "Difficult" Sequences: Proactively use a double coupling strategy when coupling leucine onto a growing chain known to be hydrophobic or aggregation-prone (e.g., sequences containing multiple Val, Ile, Leu, or Phe residues).[1]

  • Coupling to a Hindered Residue: When the N-terminal residue on the resin is itself sterically bulky (e.g., Val, Ile).

Q4: Are there alternatives to this compound if double coupling fails?

A4: Yes. If a double coupling with this compound is still insufficient, the issue is likely the intrinsic reactivity of the ONp ester. The next logical step is to switch to a more potent activation method. Modern coupling reagents generate more reactive active esters in situ and are highly effective for difficult couplings.[8] Excellent alternatives include:

  • Aminium/Uronium Salts: HATU, HBTU, HCTU.[2][8]

  • Phosphonium Salts: PyBOP, PyAOP.[8][9] These reagents are typically used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Troubleshooting Guide: Incomplete Coupling of this compound

This section provides a systematic approach to diagnosing and resolving incomplete coupling issues.

Symptom Potential Cause Recommended Action & Rationale
Positive Kaiser Test (Blue Beads) After First Coupling 1. Insufficient Reactivity / Steric Hindrance: The this compound is not reactive enough to overcome the steric bulk of the leucine and/or the N-terminal residue on the resin.Perform a second (double) coupling. Use a fresh solution of this compound to drive the reaction to completion. Consider adding an equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) during the second coupling, which can act as a catalyst.[5]
2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the N-terminus.Perform a double coupling. If this fails, resynthesize the peptide using aggregation-disrupting techniques. This can include using high-swelling resins (e.g., TentaGel), chaotropic salts, or solvents known to disrupt secondary structures (e.g., NMP instead of DMF).[10]
Faint or Negative Kaiser Test, but Low Yield of Final Peptide 1. Slow Coupling Kinetics: The reaction may be proceeding very slowly and not reaching completion in the standard timeframe.Extend the coupling time for the first coupling. Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor with a Kaiser test at intervals.
2. Degraded Reagent: The this compound may have hydrolyzed over time, reducing its potency.Use a fresh, high-quality lot of this compound. Ensure reagents are stored in a desiccator to prevent moisture exposure.
Repeated Failures with Double Coupling 1. Severe Aggregation: The peptide sequence is highly prone to aggregation, and the moderate reactivity of the ONp ester cannot overcome it.Switch to a more potent coupling reagent. Resynthesize the peptide using Fmoc-Leu-OH with an in-situ activating agent like HATU or HBTU in the presence of DIPEA.[2] These reagents are known to be highly effective for difficult sequences.
2. Incomplete Fmoc Deprotection: The problem may not be the coupling step, but the preceding deprotection step. Aggregation can also hinder the removal of the Fmoc group.[3]Confirm complete deprotection before coupling. Before the coupling step, ensure the Kaiser test is strongly positive. If not, extend the deprotection time or use a stronger deprotection solution (e.g., 2% DBU in 20% piperidine/DMF).[7]
Decision Workflow for this compound Coupling

The following diagram illustrates a logical workflow for troubleshooting difficult couplings involving this compound.

G start Start: Couple this compound (1-2 hours) kaiser_test Perform Kaiser Test start->kaiser_test result Test Result? kaiser_test->result negative Negative (Yellow) result->negative Complete positive Positive (Blue) result->positive Incomplete proceed Proceed to Next Fmoc Deprotection negative->proceed double_couple Perform Double Coupling (Fresh this compound, 1-2 hours) positive->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 result_2 Test Result? kaiser_test_2->result_2 negative_2 Negative (Yellow) result_2->negative_2 Complete positive_2 Positive (Blue) result_2->positive_2 Incomplete negative_2->proceed troubleshoot Advanced Troubleshooting: 1. Check Fmoc Deprotection Step 2. Resynthesize with HATU/HBTU 3. Consider aggregation-disrupting conditions positive_2->troubleshoot

Caption: Troubleshooting workflow for this compound coupling.

Experimental Protocols

Protocol 1: Standard Single Coupling with this compound

This protocol is suitable for sequences that are not expected to be difficult.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Take a small sample of beads and perform a Kaiser test to confirm the presence of free primary amines (a deep blue color indicates successful deprotection).[7]

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal volume of DMF.

  • Coupling Reaction: Add the this compound solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the result is positive, proceed to the Double Coupling Protocol.

Protocol 2: Double Coupling Strategy for this compound

This protocol is recommended for difficult sequences or if the Kaiser test after a single coupling is positive.

  • Initial Coupling: Follow steps 1-6 of the Standard Single Coupling Protocol.

  • Intermediate Wash: After the first coupling period (1-2 hours), drain the reaction vessel. Wash the resin with DMF (3 times) to remove by-products and unreacted reagents from the first coupling. Do not perform an Fmoc deprotection step.

  • Second Coupling: Immediately add a fresh solution of this compound (3 equivalents in DMF), as prepared in step 5 of the standard protocol.

  • Reaction: Agitate the mixture for an additional 1-2 hours at room temperature.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Monitoring: Perform a final Kaiser test to confirm the completion of the coupling.

Visualizing the Double Coupling Workflow

G cluster_cycle Peptide Elongation Cycle cluster_coupling Double Coupling Module deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 coupling1 3a. First Coupling (this compound in DMF) wash1->coupling1 wash_intermediate 3b. Intermediate DMF Wash coupling1->wash_intermediate coupling2 3c. Second Coupling (Fresh this compound) wash_intermediate->coupling2 wash2 4. Final DMF/DCM Wash coupling2->wash2 kaiser_test 5. Kaiser Test to Confirm wash2->kaiser_test kaiser_test->deprotection Start Next Cycle

Sources

Technical Support Center: Stability and Troubleshooting of Fmoc-Leu-ONp in Prolonged Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Fmoc-L-Leucine-p-nitrophenyl ester (Fmoc-Leu-ONp) during prolonged Solid-Phase Peptide Synthesis (SPPS). We will delve into the chemical principles underlying the challenges associated with this reagent and offer field-proven protocols to mitigate potential issues.

Introduction: The Role and Challenges of this compound

This compound is an activated ester of Fmoc-protected leucine, where the p-nitrophenyl group serves as a leaving group to facilitate amide bond formation. While historically used in peptide synthesis, p-nitrophenyl esters have seen restricted application in modern Fmoc-SPPS due to the development of more efficient activating agents.[1] However, they may still be encountered in specific protocols or older methodologies. Prolonged synthesis times, often necessitated by difficult or lengthy peptide sequences, can exacerbate the inherent stability issues of this compound, leading to suboptimal synthesis outcomes.

This guide will address the primary stability concerns—hydrolysis, racemization, and side reactions—and provide actionable solutions for researchers.

Frequently Asked Questions (FAQs)

Q1: My synthesis is showing low coupling efficiency and a significant amount of unreacted amine after a prolonged coupling step with this compound. What is the likely cause?

A1: The most probable cause is a combination of the inherently slow coupling kinetics of p-nitrophenyl esters and the hydrolysis of the activated ester over time.

  • Slow Kinetics: Compared to modern activating agents, p-nitrophenyl esters exhibit significantly slower reaction rates. For instance, pentafluorophenyl (OPfp) esters react approximately 111 times faster than p-nitrophenyl (ONp) esters under similar conditions.[2] This slow reaction necessitates longer coupling times to achieve a satisfactory yield.

  • Hydrolysis: During prolonged coupling steps, the this compound is susceptible to hydrolysis by residual water in the DMF solvent. Activated esters of Fmoc-amino acids, including those of leucine, can decompose back to the original Fmoc-amino acid, rendering them inactive for coupling.[3] This reduces the concentration of the active coupling species over time, leading to incomplete reactions.

Q2: I am observing a diastereomeric impurity in my final peptide product after using this compound. What could be the source of this racemization?

A2: Racemization is a significant risk when using p-nitrophenyl esters, especially during prolonged reactions or in the presence of base. The primary mechanism is through the formation of an oxazolone (or azlactone) intermediate.[4][5][6]

The process is as follows:

  • The activated carboxyl group of this compound can be attacked by the peptide's N-terminal amine.

  • In the presence of a base (such as DIPEA, often used in coupling reactions, or even the free amino group of the growing peptide), the acidic proton on the α-carbon of the activated leucine can be abstracted.

  • This leads to the formation of a planar, achiral oxazolone intermediate.

  • This intermediate can then be attacked by the peptide's N-terminal amine from either face, leading to the incorporation of both the desired L-leucine and the undesired D-leucine, resulting in a diastereomeric impurity.[4]

Prolonged exposure of the activated ester to the basic coupling environment increases the likelihood of oxazolone formation and subsequent racemization.

Q3: Can this compound cause side reactions with amino acids like serine, threonine, or tyrosine in my peptide sequence?

A3: Yes, O-acylation of unprotected hydroxyl groups on serine, threonine, or tyrosine residues is a known side reaction when using active esters like this compound.[7] The activated carboxyl group of this compound can react with the nucleophilic hydroxyl group on the side chain of these amino acids, leading to the formation of a stable ester linkage. This results in a branched peptide impurity that can be difficult to separate from the desired product. This side reaction is more pronounced in the presence of a base and with prolonged reaction times.

Troubleshooting Guide

This section provides structured guidance to diagnose and resolve common issues encountered during the use of this compound in prolonged syntheses.

Issue 1: Incomplete Coupling and Low Yield

Symptoms:

  • Positive Kaiser test (indicating free amines) after a prolonged coupling step.

  • Presence of deletion sequences (missing leucine) in the final peptide, as identified by mass spectrometry.

  • Low overall yield of the desired peptide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete coupling with this compound.

Detailed Protocols:

  • Double Coupling: If the initial prolonged coupling is incomplete, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of this compound. This replenishes the hydrolyzed active ester.

  • Capping: To prevent the formation of deletion sequences, unreacted amines can be "capped" by acetylation. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Alternative Activation: For subsequent syntheses, consider replacing this compound with a more reactive alternative. Fmoc-Leu-OPfp is a more reactive and stable active ester.[2][8] Alternatively, in-situ activation using onium salt reagents like HBTU or HATU provides rapid and efficient coupling, minimizing the exposure time of the activated amino acid to the reaction conditions.[1]

Issue 2: Racemization of Leucine

Symptoms:

  • Presence of a diastereomeric impurity with the same mass as the target peptide, detectable by chiral chromatography or high-resolution HPLC.

Mitigation Strategies:

StrategyMechanism of ActionImplementation
Minimize Base Exposure Reduces the rate of α-proton abstraction and subsequent oxazolone formation.[4]Use a sterically hindered base like 2,4,6-collidine instead of DIPEA, and use the minimum necessary amount.
Lower Reaction Temperature Slows down the rate of both the desired coupling and the undesired racemization.Perform the coupling at room temperature or consider cooling to 0°C for highly sensitive sequences.
Reduce Pre-activation Time Minimizes the time the activated amino acid exists in solution before coupling, reducing the opportunity for oxazolone formation.This is more relevant for in-situ activation methods but underscores the general principle of minimizing the lifetime of the activated species.
Use Racemization Suppressants Additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[9]While not standard for pre-formed active esters, co-addition of HOBt may offer some benefit.
Issue 3: O-acylation of Ser, Thr, or Tyr

Symptoms:

  • Presence of a side product with a mass corresponding to the target peptide plus the mass of leucine minus water, as detected by mass spectrometry.

Preventative Measures:

  • Use of Additives: The addition of acidic additives can suppress the base-catalyzed O-acylation. 2,4-dinitrophenol has been shown to be effective in preventing this side reaction with active esters.[7]

  • Optimize Stoichiometry: Use the minimum necessary excess of this compound to drive the reaction to completion, as a large excess can increase the likelihood of side reactions.

  • Alternative Reagents: For sequences rich in unprotected hydroxyl-containing amino acids, using a less reactive activating group or a more selective coupling method may be necessary.

Visualization of Key Instability Pathways

The following diagram illustrates the main degradation and side reaction pathways for this compound during prolonged synthesis.

G FmocLeuONp This compound (Active Ester) Hydrolysis Hydrolysis (with H₂O in DMF) FmocLeuONp->Hydrolysis Prolonged Time Racemization Racemization (via Oxazolone) FmocLeuONp->Racemization Base, Prolonged Time O_Acylation O-Acylation (on Ser/Thr/Tyr) FmocLeuONp->O_Acylation Prolonged Time DesiredCoupling Desired Peptide Bond Formation FmocLeuONp->DesiredCoupling Inactive Fmoc-Leu-OH (Inactive) Hydrolysis->Inactive D_Leu Peptide with D-Leu (Diastereomer) Racemization->D_Leu Branched Branched Peptide (Side Product) O_Acylation->Branched TargetPeptide Target Peptide DesiredCoupling->TargetPeptide

Caption: Key instability pathways of this compound.

Conclusion and Recommendations

While this compound can be used for peptide synthesis, its use in prolonged reactions requires careful consideration of its inherent instability. The slow coupling kinetics necessitate longer reaction times, which in turn increase the risk of hydrolysis, racemization, and O-acylation.

For optimal results in prolonged syntheses, we strongly recommend the following:

  • Prioritize Modern Activating Agents: Whenever possible, utilize more efficient and stable activating methods, such as in-situ activation with onium salts (HBTU, HATU) or the use of more reactive active esters (e.g., OPfp esters).

  • Rigorous Monitoring: If the use of this compound is unavoidable, frequent monitoring of coupling completion with tests like the Kaiser test is essential.

  • Implement Mitigation Strategies: Be prepared to employ strategies like double coupling, capping, and the use of additives to minimize side reactions and ensure the integrity of your final peptide product.

By understanding the chemical behavior of this compound and implementing the troubleshooting and preventative measures outlined in this guide, researchers can navigate the challenges associated with its use in prolonged peptide synthesis and improve the quality and yield of their target peptides.

References

  • Journal of the Chemical Society C: Organic, "Amino-acids and peptides. Part XXV.
  • International Journal of Peptide and Protein Research, "Side reactions in peptide synthesis. X.
  • ChemPep Inc.
  • ResearchGate, "Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation," [URL not available
  • Molecules, "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II)
  • AAPPTec, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," [URL not available
  • ResearchGate, "The formation and hydrolysis of the active ester made from α-amino acid...
  • BOC Sciences, "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis," [URL not available
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th Edition, "7.
  • BenchChem, "A Comparative Kinetic Study of Active Esters: OPFP, OPCP, and ONp in Amide Bond Formation," [URL not available
  • RSC Advances, "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules," [URL not available
  • DiVA portal, "Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA," [URL not available
  • OSTI.
  • Reddit, "Why is Fmoc stable to some bases but not others," [URL not available
  • PubMed, "Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators," [URL not available
  • BenchChem, "Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis," [URL not available
  • BenchChem, "Technical Support Center: Troubleshooting Peptide Synthesis with Fmoc-L-Cys(oNv)
  • Luxembourg Bio Technologies, "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis," [URL not available
  • PMC, "Advances in Fmoc solid‐phase peptide synthesis," [URL not available
  • UCI Department of Chemistry, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)
  • ScienceDirect, "p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA," [URL not available
  • MDPI, "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II)
  • AAPPTec, "Fmoc-Amino Acid OPfp Esters," [URL not available
  • AltaBioscience, "Fmoc Amino Acids for SPPS," [URL not available
  • ResearchGate, "Which strategies do you use for difficult sequences in solid phase synthesis?
  • PMC, "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
  • ResearchGate, "Thermal Cleavage of the Fmoc Protection Group," [URL not available
  • PubMed, "A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs," [URL not available
  • Reddit, "How do I avoid side reactions while doing this peptide coupling reaction?
  • BenchChem, "A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis," [URL not available

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Validation & Comparative

A Comparative Guide to the Coupling Efficiency of Fmoc-Leu-OH and Fmoc-Leu-ONp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous construction of peptides via Solid-Phase Peptide Synthesis (SPPS) is a foundational process. The success of SPPS hinges on the near-quantitative efficiency of its two core reactions: deprotection and coupling. While modern SPPS has largely standardized around the use of Fmoc-amino acids activated in situ, historical and niche methodologies, such as the use of pre-activated esters, still offer valuable insights and solutions for specific synthetic challenges.

This guide provides an in-depth comparison of two distinct approaches for incorporating a leucine residue: the contemporary standard, Fmoc-Leu-OH activated with an aminium salt, versus the classic active ester, Fmoc-Leu-ONp (p-nitrophenyl ester). We will explore the underlying chemical mechanisms, present a framework for experimental comparison, and offer expert analysis to guide your synthetic strategy.

The Chemistry of Coupling: A Tale of Two Strategies

The formation of a peptide bond involves the reaction of a nucleophilic amine on the N-terminus of the growing peptide chain with an electrophilic carboxyl group of the incoming amino acid. The core difference between using Fmoc-Leu-OH and this compound lies in how the carboxyl group is rendered sufficiently electrophilic.

The In Situ Activation Pathway: Fmoc-Leu-OH with HBTU

In modern Fmoc-SPPS, the carboxylic acid of Fmoc-Leu-OH is activated directly in the reaction vessel just prior to coupling.[1][] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used aminium-based coupling reagent renowned for its high efficiency and ability to suppress racemization.[3][4]

The process, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), involves several key steps:

  • Deprotonation : DIPEA deprotonates the carboxylic acid of Fmoc-Leu-OH, forming a carboxylate anion.[5]

  • Activation : This carboxylate attacks the central carbon of the HBTU molecule.[3]

  • Intermediate Formation : This generates a highly reactive HOBt (Hydroxybenzotriazole) ester intermediate.[6]

  • Coupling : The free N-terminal amine of the peptide-resin attacks the activated ester, rapidly forming the desired peptide bond.[7] The byproducts are water-soluble, simplifying purification.[4]

This method is favored for its rapid kinetics, with couplings often achieving completion in under 30 minutes, and its effectiveness in coupling sterically hindered amino acids.[4][8]

HBTU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_Leu_OH Fmoc-Leu-OH Activated_Ester Fmoc-Leu-OBt (Active Ester) Fmoc_Leu_OH->Activated_Ester HBTU, DIPEA HBTU HBTU HBTU->Activated_Ester DIPEA DIPEA (Base) DIPEA->Fmoc_Leu_OH Deprotonates Coupled_Product Fmoc-Leu-NH-Peptide-Resin Activated_Ester->Coupled_Product Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product Nucleophilic Attack

Figure 1: Mechanism of Fmoc-Leu-OH coupling via HBTU activation.

The Pre-activated Pathway: this compound

The use of p-nitrophenyl (ONp) esters represents one of the earliest strategies for peptide bond formation. Here, the Fmoc-Leu-OH is isolated as a stable, pre-activated ester. The electron-withdrawing nature of the p-nitrophenyl group makes the carbonyl carbon highly electrophilic, allowing it to be directly attacked by the N-terminal amine of the peptide chain.

The reaction is deceptively simple:

  • Direct Coupling : The this compound is dissolved and added to the deprotected peptide-resin.

  • Amine Attack : The N-terminal amine directly attacks the activated carbonyl carbon.

  • Bond Formation : The peptide bond is formed, releasing p-nitrophenol as a byproduct.

While this method elegantly circumvents the need for a separate activation reagent, its reaction kinetics are significantly slower than modern methods.[9] Couplings can take several hours to reach completion and are often less efficient, particularly when dealing with sterically demanding residues like leucine.[10]

ONp_Mechanism Fmoc_Leu_ONp This compound (Pre-activated Ester) Coupled_Product Fmoc-Leu-NH-Peptide-Resin Fmoc_Leu_ONp->Coupled_Product Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product Slow Nucleophilic Attack Byproduct p-Nitrophenol Coupled_Product->Byproduct Releases

Figure 2: Mechanism of this compound direct coupling.

Head-to-Head Comparison: An Experimental Framework

To objectively compare these two methodologies, we designed a straightforward experimental workflow to couple Fmoc-Leucine onto a glycine-loaded polystyrene resin (H-Gly-PS-Resin). The success of the coupling is monitored using the qualitative Kaiser test, which detects the presence of free primary amines.[11][12]

Experimental_Workflow cluster_common Resin Preparation cluster_pathA Pathway A: Fmoc-Leu-OH / HBTU cluster_pathB Pathway B: this compound Start H-Gly-PS-Resin Swell Swell Resin in DMF Start->Swell Activate_A Activate Fmoc-Leu-OH (3 eq) with HBTU (2.9 eq) & DIPEA (6 eq) in DMF Swell->Activate_A Activate_B Dissolve this compound (3 eq) in DMF Swell->Activate_B Couple_A Couple to Resin (30 min) Activate_A->Couple_A Wash_A Wash (DMF, DCM) Couple_A->Wash_A Kaiser_A Kaiser Test Wash_A->Kaiser_A Couple_B Couple to Resin (4 hours) Activate_B->Couple_B Wash_B Wash (DMF, DCM) Couple_B->Wash_B Kaiser_B Kaiser Test Wash_B->Kaiser_B

Figure 3: Experimental workflow for comparing coupling methods.

Experimental Protocols

Protocol 1: Coupling with Fmoc-Leu-OH/HBTU

  • Resin Preparation : Swell 100 mg of H-Gly-PS-Resin (0.5 mmol/g substitution) in 2 mL of Dimethylformamide (DMF) for 30 minutes.

  • Activation Solution : In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of DMF.

  • Coupling : Drain the DMF from the resin and add the activation solution. Agitate the mixture at room temperature for 30 minutes.

  • Washing : Drain the reaction solution and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Monitoring : Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling.[11] If the test is positive (blue beads), the coupling is incomplete and should be repeated.[12][13]

Protocol 2: Coupling with this compound

  • Resin Preparation : Swell 100 mg of H-Gly-PS-Resin (0.5 mmol/g substitution) in 2 mL of DMF for 30 minutes.

  • Coupling Solution : In a separate vial, dissolve this compound (3 eq.) in 1 mL of DMF.

  • Coupling : Drain the DMF from the resin and add the coupling solution. Agitate the mixture at room temperature for 4 hours.

  • Washing : Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring : Perform a Kaiser test. Due to the slower kinetics, a positive or weakly positive result is more likely. If incomplete, the coupling may be extended or repeated.

Interpreting the Results: A Data-Driven Analysis

The performance of each method can be quantitatively summarized based on expected outcomes from established chemical principles.

Performance MetricFmoc-Leu-OH / HBTUThis compoundRationale & Causality
Reaction Time ~30 minutes4 - 12 hoursHBTU generates a highly reactive O-acylisourea intermediate, leading to rapid aminolysis. The ONp ester is less electrophilic, resulting in a much slower reaction rate.[9]
Coupling Efficiency Very High (>99%)Moderate to HighThe high reactivity of the HBTU-activated ester drives the reaction to completion. The ONp ester's lower reactivity can be hampered by steric hindrance from the leucine side chain and the resin matrix.
Kaiser Test Result Negative (Yellow)Weakly Positive to Positive (Pale Blue to Blue)A negative result confirms the absence of free primary amines, indicating successful acylation.[11] A positive result indicates a significant population of unreacted amines remains.[12]
Risk of Racemization LowVery LowHBTU's mechanism is designed to suppress racemization, preserving stereochemical integrity.[3][4] Active esters are also known for low racemization, but the extended reaction times can sometimes increase this risk.
Byproducts Tetramethylurea, HOBtp-NitrophenolHBTU byproducts are highly soluble in common wash solvents like DMF, making them easy to remove.[4] p-Nitrophenol is also soluble and easily washed away.

Expert Insights & Best Practices

For Fmoc-Leu-OH / HBTU:

  • The Modern Standard : This is the go-to method for nearly all standard SPPS applications due to its speed, reliability, and high efficiency, even for difficult or sterically hindered couplings.[4][8]

  • Stoichiometry is Key : Ensure the use of a slight excess of the amino acid relative to the coupling reagent to prevent potential side reactions, such as guanidinylation of the N-terminal amine by excess HBTU.[4]

  • Base Choice : DIPEA is the standard base, but for sequences particularly prone to racemization, a weaker base like N-methylmorpholine (NMM) can be considered.[14]

For this compound:

  • Historical Context & Niche Applications : While largely superseded, active esters can be useful in specific contexts. Their milder nature might be advantageous in solution-phase synthesis or for substrates that are sensitive to the byproducts of aminium salt activators.

  • Expect Slower Reactions : Patience is critical. Do not truncate coupling times prematurely. Always monitor with a reliable method like the Kaiser test.

  • Consider Double Coupling : For residues known to be difficult, like leucine, it is often necessary to perform the coupling step twice (a "double coupling") to drive the reaction to completion.

Conclusion

The comparison between Fmoc-Leu-OH activated in situ with HBTU and the pre-activated this compound ester highlights the significant evolution of peptide synthesis chemistry. The HBTU-mediated approach is unequivocally superior in terms of speed, efficiency, and reliability for routine solid-phase peptide synthesis. Its rapid kinetics and high reactivity ensure near-quantitative coupling, which is essential for the synthesis of high-purity, long-chain peptides.

Conversely, this compound, while mechanistically simpler, suffers from slow reaction rates and lower efficiency, particularly with sterically hindered residues. While it remains a valid chemical entity with niche applications, it is not recommended for routine, efficient SPPS. For researchers and drug developers, a deep understanding of the HBTU activation mechanism and its practical application is fundamental to achieving success in modern peptide synthesis.

References

  • The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences.
  • HBTU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.
  • Application Notes and Protocols for the Kaiser Test in Peptide Synthesis. BenchChem.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Application Notes and Protocols for HBTU in Complex Peptide Synthesis. BenchChem.
  • HBTU - Wikipedia. Wikipedia.
  • Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry.
  • Rate constants for peptide p-nitrophenyl ester coupling reactions in dimethylformamide. Model for steric interactions in the peptide bond forming transition state. The Journal of Organic Chemistry.
  • SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis. BenchChem.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies.

Sources

A Comparative Guide to Peptide Coupling Chemistries: The Classic Active Ester vs. Modern In Situ Activation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Fmoc-Leu-ONp versus HOBt/HBTU Activation in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling methodology is a critical decision that directly influences reaction efficiency, peptide purity, and the risk of undesirable side reactions. Solid-Phase Peptide Synthesis (SPPS) hinges on the robust and complete formation of amide bonds. This guide provides a detailed, evidence-based comparison between two distinct activation strategies: the use of pre-activated p-nitrophenyl (ONp) esters, exemplified by this compound, and the modern in situ activation approach using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in conjunction with 1-Hydroxybenzotriazole (HOBt).

The Fundamental Role of Carboxyl Activation

In SPPS, the formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This reaction is not spontaneous under ambient conditions and requires the "activation" of the carboxyl group of the incoming Fmoc-protected amino acid.[1] This activation converts the carboxyl's hydroxyl group into a better leaving group, transforming the carbon into a highly electrophilic center susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain anchored to the solid support.[1][2] The choice of activation strategy dictates the speed, efficiency, and fidelity of this crucial step.

The Classic Approach: Pre-activated Fmoc-Amino Acid-ONp Esters

The use of active esters, such as p-nitrophenyl esters, represents one of the earliest strategies for peptide bond formation. In this method, the Fmoc-amino acid is converted into a stable, isolable active ester before its introduction into the synthesis reaction vessel.[3]

Mechanism of Action

This compound is a pre-activated building block. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl highly electrophilic. The coupling reaction is a direct aminolysis where the nucleophilic N-terminal amine of the resin-bound peptide attacks this activated carbonyl. This forms a tetrahedral intermediate which then collapses to form the stable amide (peptide) bond, releasing p-nitrophenol as a byproduct.[4]

ONp_Mechanism cluster_reactants Reactants cluster_process Coupling Process cluster_products Products Fmoc_Leu_ONp This compound (Pre-activated Ester) Aminolysis Nucleophilic Attack (Aminolysis) Fmoc_Leu_ONp->Aminolysis Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Aminolysis Coupled_Peptide Fmoc-Leu-NH-Peptide-Resin Aminolysis->Coupled_Peptide Byproduct p-Nitrophenol Aminolysis->Byproduct

Caption: Mechanism of coupling using a pre-activated ONp ester.

Advantages and Disadvantages

The primary advantage of active esters like this compound is their stability. They can be prepared, purified by crystallization, and stored for later use.[3][5] However, their application in modern SPPS is limited due to significantly slower reaction kinetics compared to in situ methods.[3] This can lead to incomplete couplings, especially with sterically hindered amino acids, necessitating longer reaction times or double coupling cycles, which reduces overall synthesis efficiency.

The Modern Standard: HBTU/HOBt In Situ Activation

The introduction of aminium/uronium salt-based reagents like HBTU revolutionized SPPS by enabling rapid and highly efficient in situ activation.[6] This method involves activating the Fmoc-amino acid directly in the reaction vessel just before coupling.

Mechanism of Action

The HBTU/HOBt system is a synergistic one. The process, facilitated by a tertiary base like N,N-diisopropylethylamine (DIPEA), unfolds as follows:

  • Deprotonation: DIPEA abstracts the acidic proton from the Fmoc-amino acid's carboxyl group, forming a carboxylate anion.

  • Activation: The carboxylate attacks HBTU, which itself possesses a guanidinium structure.[7] This leads to the formation of a highly reactive HOBt-ester intermediate.[7][8]

  • Racemization Suppression: The formation of this HOBt active ester is critical. It is more stable against racemization than other potential intermediates (like an oxazolone), which is a major risk during activation.[8][9][10] HOBt effectively acts as a racemization scavenger.

  • Coupling: The N-terminal amine of the peptide-resin attacks the reactive HOBt-ester, rapidly forming the desired peptide bond and releasing HOBt.[8]

HBTU_Mechanism cluster_reactants Reactants cluster_process In Situ Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH Activation Carboxylate Formation & Activation with HBTU Fmoc_AA->Activation Base DIPEA (Base) Base->Activation HBTU_HOBt HBTU / HOBt HBTU_HOBt->Activation HOBt_Ester Reactive HOBt-Ester (Racemization Suppressed) Activation->HOBt_Ester Nucleophilic_Attack Nucleophilic Attack HOBt_Ester->Nucleophilic_Attack Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Nucleophilic_Attack Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Nucleophilic_Attack->Coupled_Peptide

Caption: The in situ activation and coupling pathway using HBTU/HOBt.

Advantages and Disadvantages

HBTU activation is renowned for its high coupling efficiency and rapid kinetics, with reactions often reaching completion in minutes.[11][12] This makes it exceptionally well-suited for automated SPPS, the synthesis of long or "difficult" sequences, and the coupling of sterically hindered residues.[11] The primary drawbacks are the higher cost of the reagent compared to those for ONp ester formation and the potential for a side reaction known as N-terminal guanidinylation if HBTU is used in excess without pre-activation.[12][13][14]

Head-to-Head Performance Comparison

The choice between these two methodologies is dictated by the specific demands of the synthesis. The following table summarizes their key performance characteristics based on experimental evidence and established principles.

FeatureThis compound (Active Ester)HOBt/HBTU Activation (In Situ)
Activation Strategy Pre-activated, stable, isolable intermediateIn situ activation of the free carboxylic acid
Reaction Speed Slow; can require hours for complete coupling[3]Very fast; typically 10-60 minutes[8][11]
Coupling Efficiency Moderate; may be low for hindered couplingsHigh to excellent, even for difficult sequences[11][15]
Racemization Risk Generally low due to stable ester intermediateLow, effectively suppressed by HOBt additive[8][13][16]
Byproducts p-Nitrophenol (must be washed away)Tetramethylurea and HOBt (water-soluble, easily removed)[11]
Cost-Effectiveness Reagents are generally less expensiveReagents are more expensive[13]
Ease of Use Simple addition of the ester to the resinRequires pre-activation or co-addition of multiple reagents
Common Application Niche applications; less common in modern automated SPPS[6]Gold standard for manual and automated Fmoc-SPPS[6][8]

Experimental Protocols

The following protocols provide a detailed, self-validating methodology for a single coupling cycle. The inclusion of a monitoring step, such as the Kaiser test, is crucial for ensuring the trustworthiness of the synthesis by confirming reaction completion.

General SPPS Workflow

SPPS_Workflow Start Start with Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 2. DMF Wash Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (Activation Method) Wash_1->Coupling Wash_2 4. DMF/DCM Wash Coupling->Wash_2 Kaiser_Test 5. Kaiser Test (Check for completion) Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (incomplete) -> Recouple End Repeat Cycle or Proceed to Cleavage Kaiser_Test->End Negative (complete)

Caption: A generalized workflow for a single cycle in Fmoc-SPPS.

Protocol 1: Coupling with this compound

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Start with 0.1 mmol of a deprotected peptide-resin (displaying a free N-terminal amine) that has been thoroughly washed with N,N-Dimethylformamide (DMF).

  • Coupling Solution Preparation: In a separate vial, dissolve 3 equivalents (0.3 mmol) of this compound in DMF (approx. 2 mL).

  • Coupling Reaction: Add the this compound solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature. Due to slower kinetics, this may require 2-4 hours or even overnight.

  • Monitoring: After the designated time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the absence of free primary amines and a complete reaction. A positive result (blue beads) signifies an incomplete reaction, requiring extended coupling time or a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of excess reagents and the p-nitrophenol byproduct. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling with HBTU/HOBt Activation

This protocol outlines a standard procedure for a 0.1 mmol synthesis scale.[8][15][17]

  • Resin Preparation: Begin with 0.1 mmol of a deprotected peptide-resin (with a free N-terminal amine), washed thoroughly with DMF.

  • Activation Solution Preparation (Pre-activation):

    • In a separate vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-Leu-OH, 2.9 equivalents (0.29 mmol) of HBTU, and 3 equivalents (0.3 mmol) of HOBt in DMF (approx. 2 mL).

    • Add 6 equivalents (0.6 mmol) of DIPEA to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes. A color change may be observed.[8][15]

  • Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the resin.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes. For known difficult couplings, this time can be extended to 2 hours.[11][15]

  • Monitoring: Perform a Kaiser test on a small sample of washed resin beads. A negative result confirms reaction completion.[11] If the test is positive, a second coupling may be necessary.

  • Washing: After a complete reaction, drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove soluble byproducts and excess reagents. The resin is now ready for the next cycle.

Expert Conclusion and Recommendations

From the perspective of a Senior Application Scientist, the choice between these two methods is clear for the vast majority of applications.

Causality Behind Performance: The superior performance of HBTU/HOBt is rooted in the chemistry of activation. It generates a highly reactive HOBt-ester in situ, leading to reaction kinetics that are orders of magnitude faster than the simple aminolysis of a more stable ONp ester.[3][11] Furthermore, the mechanistic role of HOBt in forming this specific active ester is key to suppressing the formation of a transient oxazolone intermediate, which is the primary pathway for racemization during activation.[6][8]

Field-Proven Insights: While Fmoc-amino acid-ONp esters were historically important, their slow reaction rates make them impractical for the demands of modern, high-throughput peptide synthesis, especially in automated platforms. The HBTU/HOBt methodology, and its modern analogues like HATU and HCTU, represent the industry standard.[18] They provide a robust, reliable, and highly efficient system that consistently delivers high-purity peptides, even for challenging sequences containing sterically hindered amino acids.

Recommendation: For any de novo peptide synthesis project, particularly those involving long sequences, complex residues, or automated protocols, the HBTU/HOBt activation method is strongly recommended . Its speed, efficiency, and excellent control over stereochemical integrity far outweigh its higher reagent cost. The use of this compound should be reserved for specific, niche applications where a mild, slow coupling with a pre-isolated active ester is explicitly required.

References

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Peptide Synthesis. Bio-protocol. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • HBTU. Wikipedia. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Royal Society of Chemistry. [Link]

  • HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. PubMed. [Link]

  • The preparation of some sequential polypeptides by the p-Nitrophenyl ester method. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. [Link]

  • Active Esters in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • The Use of p-Nitrobenzyl Esters in Peptide Synthesis. ACS Publications. [Link]

  • Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. The Royal Society of Chemistry. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

Sources

Purity Under Pressure: A Comparative Guide to the HPLC Analysis of Fmoc-Leu-Onp

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the precise art of solid-phase peptide synthesis (SPPS), the quality of the foundational building blocks is non-negotiable. The purity of Nα-Fmoc-L-leucine p-nitrophenyl ester (Fmoc-Leu-Onp), an activated amino acid derivative, directly dictates the fidelity of peptide chain elongation, influencing final product yield and purity.[1][2] Impurities, even at trace levels, can introduce deletion or insertion sequences, complicate downstream purification, and compromise the biological activity of the final peptide therapeutic.[3][4]

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the chemical and chiral purity of this compound. We will explore the causality behind methodological choices, present a robust analytical protocol, and objectively compare its performance against alternative technologies.

The Gold Standard: Reverse-Phase HPLC (RP-HPLC) for Chemical Purity

High-Performance Liquid Chromatography is the established gold standard for analyzing the purity of Fmoc-amino acids due to its accuracy, robustness, and the wide availability of instrumentation.[3] For a molecule like this compound, which contains both a highly hydrophobic Fmoc protecting group and a polar activated ester, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobicity, providing excellent resolution of the target compound from common process-related impurities.

Understanding Potential Impurities in this compound

A comprehensive analytical method must be capable of separating this compound from a range of potential impurities arising during its synthesis and storage. A standard purity value from a single analytical run may be misleading if the method cannot resolve these closely related species.[3] Key impurities include:

  • Fmoc-Leu-OH: The hydrolyzed form of the active ester, which can result from exposure to moisture. Its presence will lead to failed coupling reactions.

  • Fmoc-D-Leu-Onp: The D-enantiomer of the desired L-amino acid. Its incorporation into a peptide chain results in a diastereomeric impurity that is often difficult to purify and can drastically alter biological function.[3]

  • Dipeptides (e.g., Fmoc-Leu-Leu-OH): Formed during the Fmoc protection step, these can lead to the insertion of an extra amino acid residue.[3]

  • β-Alanyl Impurities: Arising from the rearrangement of the Fmoc-introducing reagent, these can cause the insertion of a β-alanine residue.[3][5]

  • Free Leucine and p-Nitrophenol: Resulting from the complete degradation of the starting material.

An effective HPLC method must be "stability-indicating," meaning it can resolve the intact active ester from its potential degradation products and synthesis-related impurities.[6]

Experimental Protocol: A Self-Validating RP-HPLC Method

The following protocol is designed for robustness and high resolution. The logic behind each parameter selection is crucial for understanding and adapting the method.

Objective: To determine the chemical purity of this compound and separate it from its primary impurities and degradation products.

Methodology:

  • Instrumentation:

    • A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 2.5-5 µm, 4.6 x 150 mm. A C18 stationary phase provides the necessary hydrophobic character to retain the Fmoc-containing molecules. The choice of a smaller particle size (e.g., <3 µm) can enhance resolution and speed, particularly on a UPLC system.[7]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, sharpening peak shape for the acidic Fmoc-Leu-OH impurity and ensuring reproducible retention times.[]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. Acetonitrile is a strong organic solvent that effectively elutes the hydrophobic compounds from the C18 column.

    • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.

    • Column Temperature: 30 °C. Thermostatting the column ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

    • Detection: UV absorbance at 265 nm and 310 nm. The Fmoc group has a characteristic absorbance maximum around 265 nm. Simultaneously monitoring at 310 nm, closer to the absorbance maximum of the p-nitrophenolate anion, can help in identifying degradation pathways.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • A gradient elution is necessary to separate compounds with a wide range of polarities, from the more polar free leucine to the highly hydrophobic this compound.

    • 0-2 min: 30% B

    • 2-17 min: 30% to 95% B (linear gradient)

    • 17-20 min: 95% B (column wash)

    • 20-21 min: 95% to 30% B (return to initial conditions)

    • 21-25 min: 30% B (equilibration)

  • Sample Preparation:

    • Dissolve the this compound sample in acetonitrile or a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. The use of the mobile phase as a solvent is generally recommended to ensure peak shape quality.

  • Data Analysis:

    • Integrate all peaks in the chromatogram detected at 265 nm.

    • Calculate the purity of this compound using the area percent method: (Peak Area of this compound / Total Peak Area of all components) x 100.[3]

dot graph HPLC_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Workflow for RP-HPLC purity analysis of this compound.

Comparison with Alternative Analytical Technologies

While RP-HPLC is the workhorse for purity analysis, other technologies offer distinct advantages in specific contexts. The choice of method depends on the analytical requirements, such as the need for higher throughput, enhanced resolution, or definitive impurity identification.

FeatureRP-HPLC UPLC (Ultra-Performance Liquid Chromatography) LC-MS (Liquid Chromatography-Mass Spectrometry) CE (Capillary Electrophoresis)
Principle Separation based on hydrophobicity.Separation based on hydrophobicity using sub-2µm particles.Separation by hydrophobicity followed by mass-to-charge ratio detection.Separation based on charge-to-size ratio in an electric field.
Resolution Good to Excellent.Superior; sharper and narrower peaks.[9]Same as HPLC/UPLC, but can resolve co-eluting peaks by mass.[10]Excellent; often orthogonal to HPLC.[11]
Speed Standard (e.g., 20-30 min).Fast (e.g., <10 min).[12]Dependent on the LC front-end (HPLC or UPLC).Very fast (e.g., 5-15 min).[13]
Sensitivity Good (UV detection).Very Good (enhanced S/N with sharper peaks).Excellent (can detect trace-level impurities).Good, but can be limited by small injection volumes.
Impurity ID Tentative (based on retention time).Tentative (based on retention time).Definitive (provides molecular weight and fragmentation data).[4][14]Tentative (based on migration time).
Primary Use Case Routine quality control, purity assay.High-throughput screening, high-resolution impurity profiling.Impurity identification, stability studies, characterization.Chiral separations, analysis of charged species, orthogonal method.
Limitations May not resolve all impurities.Higher backpressure requires specialized instrumentation.Ion suppression effects (e.g., from TFA) can be problematic.[]Lower loading capacity, can be less robust for complex mixtures.
In-Depth Look at the Alternatives:
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in dramatically increased separation efficiency, allowing for faster analysis times and higher peak resolution.[9] For a high-throughput QC environment, converting an HPLC method to a UPLC method can significantly increase sample throughput without sacrificing data quality.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for impurity identification.[4] While UV detection can quantify an impurity, it cannot definitively identify it. By coupling an HPLC or UPLC system to a mass spectrometer, one can obtain the exact molecular weight of each impurity peak. Further fragmentation analysis (MS/MS) can elucidate the structure of the impurity, confirming, for example, whether an impurity is Fmoc-Leu-OH or a dipeptide.[14][15] This is invaluable during process development and for investigating out-of-spec batches.

  • Capillary Electrophoresis (CE): CE offers a fundamentally different separation mechanism compared to HPLC, separating molecules based on their charge-to-size ratio.[11] This makes it an excellent orthogonal technique to confirm purity results obtained by RP-HPLC. If a peak appears pure by HPLC, analyzing it by CE can reveal hidden impurities that happen to have similar hydrophobicity but different charge characteristics. CE is particularly adept at chiral separations and can be a powerful alternative to chiral HPLC for determining enantiomeric purity.[13]

dot graph Logic_Diagram { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Decision logic for selecting an analytical method for this compound.

Conclusion: An Integrated Approach to Purity Assessment

For the routine quality control of this compound, a well-developed, stability-indicating RP-HPLC method is robust, reliable, and sufficient. It provides the critical percentage purity value needed to accept or reject a batch of starting material.

However, a truly comprehensive quality strategy embraces an integrated approach. UPLC can be implemented to increase efficiency in high-throughput environments. For process development, troubleshooting, and the full characterization of reference standards, LC-MS is indispensable for the definitive identification of unknown impurities. Finally, an orthogonal method like Capillary Electrophoresis should be part of the validation toolkit to ensure that the primary HPLC method is not masking co-eluting impurities. By understanding the strengths and limitations of each technique, researchers and drug developers can apply the right tool for the job, ensuring the highest quality of this critical peptide synthesis reagent and, ultimately, the final therapeutic product.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Retrieved from BenchChem website.[3]

  • Gagnon, D., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Request PDF on ResearchGate.[16]

  • BOC Sciences. (n.d.). UPLC Amino Acid Analysis Services. Retrieved from BOC Sciences website.[9]

  • BenchChem. (n.d.). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH. Retrieved from BenchChem website.[17]

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from Waters Corporation website.[4]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from Phenomenex website.[18]

  • Almac Group. (n.d.). Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. Retrieved from Almac Group website.[15]

  • Siddiqui, A., et al. (2017). analysis of amino acids by high performance liquid chromatography. World Journal of Pharmaceutical Research.[12]

  • Coffey, A., & Qin, V. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies, Inc.[]

  • Hasnain, M. S., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis.[11]

  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from Creative Proteomics website.[1]

  • CEM Corporation. (n.d.). Fmoc-Leu-OH. Retrieved from CEM Corporation website.[19]

  • Gahoual, R., et al. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Electrophoresis.[13]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from Phenomenex website.[2]

  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis. Retrieved from Creative Proteomics website.[7]

  • Meljon, A. (2017). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. ResearchGate.[14]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from Waters Corporation website.[10]

  • Jasco, Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System. Retrieved from Jasco, Inc. website.[20]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.[21]

  • Thermo Fisher Scientific. (n.d.). CN003698: Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization. Retrieved from Thermo Fisher Scientific website.[22]

  • International Council for Harmonisation. (1996). ICH Q2B Validation of Analytical Procedures: Methodology.[23]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating methods: a journey from past to present. Journal of Pharmaceutical and Biomedical Analysis.
  • Mallu, U. R., et al. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences.[6]

  • Isidro-Llobet, A., et al. (2009). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science.[5]

Sources

A Senior Application Scientist's Comparative Guide to Determining the Chiral Purity of Fmoc-Leu-Onp

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting world of solid-phase peptide synthesis (SPPS), the stereochemical integrity of your building blocks is not merely a matter of quality control; it is the fundamental prerequisite for the biological activity and safety of the final therapeutic peptide. The N-α-Fmoc-L-Leucine p-nitrophenyl ester (Fmoc-Leu-Onp) is a critical activated amino acid derivative, and its chiral purity directly impacts the yield and fidelity of peptide synthesis.[1] Even trace amounts of the D-enantiomer can lead to the formation of undesired diastereomeric peptides, which can be difficult to purify and may introduce unpredictable pharmacological or toxicological effects.[2]

This guide provides a comprehensive comparison of the principal analytical techniques for quantifying the chiral purity of this compound. We move beyond mere protocols to dissect the underlying principles, offering field-proven insights into why certain methods prevail in regulated environments. Our focus is on establishing self-validating systems that ensure accuracy, precision, and trustworthiness in your results.[3]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) – The Gold Standard

Chiral HPLC is the predominant and most robust method for the enantioselective analysis of Fmoc-protected amino acids, offering an unparalleled balance of resolution, sensitivity, and speed.[4] Its widespread adoption is due to its ability to perform direct analysis on the intact molecule without requiring derivatization, thereby eliminating potential sources of error and racemization.

Principle of Separation: Enantioselective Recognition

The separation mechanism hinges on a Chiral Stationary Phase (CSP). A CSP is a solid support functionalized with a chiral selector that transiently interacts with the enantiomers of the analyte. For Fmoc-amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[1][2] The separation is governed by the differential formation of temporary diastereomeric complexes between the enantiomers and the chiral selector. These interactions, which can include hydrogen bonds, π-π stacking (between the Fmoc group and the CSP), and steric hindrance, result in different retention times for the L- and D-enantiomers.[2][5]

Causality Behind the Experimental Choices
  • Why a Polysaccharide-Based CSP? Columns like Lux Cellulose-2 or CHIRALPAK IC possess helical polymer structures with numerous chiral grooves.[1][2] This complex three-dimensional environment provides the multiple interaction points necessary for the effective chiral recognition of bulky molecules like this compound.

  • Why Reversed-Phase Mode? A mobile phase of acetonitrile and water is highly compatible with the non-polar Fmoc group and the leucine side chain, ensuring appropriate retention and interaction with the CSP.[1] This mode is robust, reproducible, and uses common, high-purity solvents.

  • The Role of Trifluoroacetic Acid (TFA): The addition of a small amount of an acidic modifier like TFA (typically 0.1%) is crucial.[1][6] It protonates any free silanol groups on the silica support, minimizing peak tailing. Furthermore, it ensures the carboxylic acid moiety of any hydrolyzed starting material is in a consistent protonation state, leading to sharper, more symmetrical peaks and improved resolution.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare 1 mg/mL solution of this compound in Acetonitrile hplc_inj Inject 5 µL onto Chiral Column (e.g., Lux Cellulose-2) s_prep->hplc_inj mp_prep Prepare Mobile Phase: ACN:H2O (e.g., 60:40 v/v) + 0.1% TFA mp_prep->hplc_inj hplc_sep Isocratic Elution Flow: 1.0 mL/min Temp: 25 °C hplc_inj->hplc_sep hplc_det UV Detection at 265 nm hplc_sep->hplc_det chrom Obtain Chromatogram (Separate D & L peaks) hplc_det->chrom integ Integrate Peak Areas chrom->integ calc Calculate Chiral Purity: % L = (Area_L / (Area_L + Area_D)) * 100 integ->calc

Caption: Workflow for Chiral Purity Analysis of this compound by HPLC.

Detailed Experimental Protocol: HPLC
  • System Preparation:

    • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a UV detector.

    • Column: Phenomenex Lux 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based CSP.[1]

    • Mobile Phase: Prepare a mixture of HPLC-grade Acetonitrile (ACN) and water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

    • Prepare a racemic standard of Fmoc-DL-Leu-OH to confirm the retention times and resolution of the D- and L-enantiomers.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (isocratic).[1]

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C (ambient).

    • Detection: UV at 265 nm (where the Fmoc group has strong absorbance).

    • Run Time: Approximately 25 minutes.[7]

  • Analysis and Calculation:

    • Inject the racemic standard to establish system suitability. The resolution (Rs) between the D and L peaks should be >1.5 for baseline separation.[1]

    • Inject the this compound sample.

    • Integrate the peak areas corresponding to the L-enantiomer and the D-enantiomer impurity.

    • Calculate the enantiomeric excess (% ee) or the percentage of the undesired D-isomer.

Method 2: Gas Chromatography (GC) – A Multi-Step, Higher-Risk Approach

Gas chromatography can separate enantiomers with very high resolution, but it is fundamentally unsuited for the direct analysis of intact, non-volatile molecules like this compound.[8] Its application requires a multi-step derivatization process that introduces significant risks, making it a less desirable choice for this specific analysis.[9]

Principle of Separation: Volatility and Chiral Recognition

GC separates compounds based on their volatility and interaction with a stationary phase. For chiral analysis, a chiral GC column (e.g., Chirasil-Val) is used.[8][10] However, to make the amino acid amenable to GC, it must first be hydrolyzed to its free form (Leucine) and then chemically modified (derivatized) to create a volatile analog (e.g., an N-trifluoroacetyl-O-isopropyl ester).[11]

The Critical Flaw: Hydrolysis-Induced Racemization

The primary drawback of this method is the initial hydrolysis step required to remove the Fmoc and Onp groups.[9] Using strong acidic conditions (e.g., 6N HCl) to cleave the peptide-like bond can itself induce racemization, artificially increasing the amount of D-enantiomer detected.[9][12] This means the method does not accurately reflect the true chiral purity of the starting material. It is a self-invalidating process for this specific purpose, though it remains useful for determining the amino acid composition of a fully synthesized peptide.[11]

Experimental Workflow: Gas Chromatography

GC_Workflow cluster_prep Sample Preparation (High Risk) cluster_gc GC Analysis cluster_data Data Analysis hydrolysis 1. Hydrolysis (e.g., 6N HCl, 110°C) Cleaves Fmoc & Onp groups Risk of Racemization derivatization 2. Derivatization (e.g., TFAA, Isopropanol) Forms volatile ester hydrolysis->derivatization gc_inj Inject onto Chiral GC Column (e.g., Chirasil-Val) derivatization->gc_inj gc_sep Temperature Programmed Separation gc_inj->gc_sep gc_det FID or MS Detection gc_sep->gc_det chrom_gc Obtain Chromatogram gc_det->chrom_gc integ_gc Integrate Peak Areas chrom_gc->integ_gc calc_gc Calculate Purity (Result includes process-induced racemization) integ_gc->calc_gc

Caption: High-risk workflow for chiral analysis by GC, involving hydrolysis.

Method 3: Capillary Electrophoresis (CE) – A High-Efficiency, Low-Consumption Alternative

Capillary Electrophoresis is a powerful separation technique characterized by extremely high efficiency and minimal sample consumption.[13] For chiral separations, it operates by adding a chiral selector directly to the background electrolyte (BGE), avoiding the need for a dedicated chiral column.[14]

Principle of Separation: Differential Electrophoretic Mobility

In CE, charged molecules migrate in a narrow capillary under the influence of a strong electric field.[15] To separate enantiomers, a chiral selector, such as a cyclodextrin derivative, is added to the BGE. The enantiomers of this compound will form transient, diastereomeric inclusion complexes with the cyclodextrin.[16] Because these complexes have different formation constants and/or mobilities, the enantiomers will travel through the capillary at different speeds, enabling their separation.[15]

Causality Behind the Experimental Choices
  • Why a Chiral Selector in the BGE? This approach is flexible, as different selectors can be screened simply by changing the BGE composition, without needing to purchase multiple expensive columns. Cyclodextrins are commonly used due to their chiral cavity structure, which is well-suited for forming inclusion complexes with the hydrophobic parts of analytes like the Fmoc group.[14]

  • Advantages: CE offers superior peak efficiencies compared to HPLC, leading to excellent resolution. The consumption of sample and reagents is in the nanoliter and microliter range, respectively, making it a "green" and cost-effective technique.[14]

  • Considerations: Method development can be more complex than for HPLC, requiring optimization of buffer pH, selector type and concentration, voltage, and temperature. Reproducibility can also be more challenging, demanding rigorous control over injection volumes and capillary surface chemistry.

Experimental Workflow: Capillary Electrophoresis

CE_Workflow cluster_prep Sample & Buffer Preparation cluster_ce CE Analysis cluster_data Data Analysis s_prep_ce Prepare 1 mg/mL solution of this compound in Buffer ce_inj Hydrodynamic or Electrokinetic Injection (nL volume) s_prep_ce->ce_inj bge_prep Prepare Background Electrolyte (BGE) (e.g., Phosphate buffer) + Chiral Selector (e.g., Cyclodextrin) cap_cond Capillary Conditioning (NaOH, H2O, BGE) bge_prep->cap_cond cap_cond->ce_inj ce_sep Apply High Voltage (e.g., 25 kV) ce_inj->ce_sep ce_det UV Detection at 265 nm ce_sep->ce_det electro Obtain Electropherogram ce_det->electro integ_ce Integrate Peak Areas electro->integ_ce calc_ce Calculate Chiral Purity integ_ce->calc_ce

Caption: Workflow for Chiral Purity Analysis of this compound by CE.

Quantitative Comparison of Methods

The choice of analytical method is a trade-off between performance, complexity, and risk. The table below summarizes the key operational and performance parameters for the analysis of this compound.

ParameterChiral HPLCChiral GCChiral CE
Sample Preparation Simple dissolutionComplex (Hydrolysis + Derivatization)Simple dissolution in buffer
Risk of Racemization None High (during hydrolysis)[9][12]None
Analysis Time ~15-25 minutes[1]>1 hour (including prep)~10-20 minutes
Resolution/Efficiency High (Good)Very High (Excellent)Extremely High (Superior)[14]
Robustness Excellent, highly reproducibleModerate, sensitive to derivatizationGood, requires strict control
Ease of Use StraightforwardComplex, requires expertiseModerate, complex method development
Primary Application Recommended for QC of starting material Amino acid composition of final peptidesHigh-throughput screening, research

Trustworthiness: The Imperative of Method Validation

To ensure the trustworthiness of your results, the chosen analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] For the recommended HPLC method, a validation protocol would rigorously assess the following parameters:

  • Specificity: Demonstrating that the D-enantiomer peak is well-resolved from the main L-enantiomer peak and any other potential impurities.[17]

  • Linearity: Establishing a linear relationship between the peak area of the D-enantiomer and its concentration over a specified range.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the D-enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling impurities at low levels (e.g., <0.1%).[2]

  • Accuracy & Precision: Confirming that the method provides results that are close to the true value (accuracy) and are reproducible across multiple measurements (precision).[3]

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear.[3]

Conclusion and Recommendation

While Gas Chromatography and Capillary Electrophoresis are powerful chiral analysis techniques in other contexts, Chiral High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method for determining the chiral purity of this compound.

Its ability to perform direct analysis without derivatization preserves the stereochemical integrity of the sample, eliminating the risk of process-induced racemization that plagues GC-based approaches.[9][12] HPLC combines high resolution, excellent robustness, and straightforward operation, making it the ideal choice for routine quality control in both research and cGMP manufacturing environments.[1][4] By implementing a properly validated chiral HPLC method using a polysaccharide-based stationary phase, researchers and drug developers can have the highest degree of confidence in the chiral purity of their critical peptide building blocks.

References

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: LCGC North America URL: [Link]

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... Source: RSC Publishing (Analytical Methods) URL: [Link]

  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) Source: Phenomenex URL: [Link]

  • Title: Chiral separation of amino acids by gas chromatography Source: ResearchGate URL: [Link]

  • Title: Determination of optical purity of amino acids amino acid derivatives and peptides Source: CAT GmbH & Co. Chromatography and Analysis KG URL: [Link]

  • Title: Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL: [Link]

  • Title: Chiral Separation of Amino Acids by Gas Chromatography (2004) Source: SciSpace URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Semantic Scholar URL: [Link]

  • Title: A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based... Source: PMC - NIH URL: [Link]

  • Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: PubMed Central URL: [Link]

  • Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: Scirp.org URL: [Link]

  • Title: Analyses of amino acids, Enantiomeric purity Source: JPT Peptide Technologies URL: [Link]

  • Title: APPLICATIONS TN-1148 Source: Phenomenex URL: [Link]

  • Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: ScienceDirect URL: [Link]

  • Title: Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 Source: MDPI URL: [Link]

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A Senior Application Scientist's Guide to Navigating Fmoc-Leucine Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Leucine, a ubiquitous and structurally significant amino acid, frequently presents challenges in Solid-Phase Peptide Synthesis (SPPS), primarily due to the steric bulk of its isobutyl side chain and its propensity to promote peptide aggregation. These issues can lead to incomplete couplings, deletion sequences, and low yields, compromising the synthesis of "difficult" peptides. This guide provides an in-depth comparative analysis of standard Fmoc-L-Leucine-OH and advanced derivatives designed to mitigate these challenges. We explore the mechanistic underpinnings of sterically-hindered derivatives and backbone-protection strategies, such as those employing 2,4-dimethoxybenzyl (Dmb) groups and pseudoproline dipeptides. Supported by detailed experimental protocols and comparative data, this guide serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions, optimize synthesis protocols, and enhance the purity and yield of complex peptides.

Introduction: The Leucine Conundrum in SPPS

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][2] The iterative cycle of deprotection and coupling allows for the assembly of complex peptide chains on a solid support.[3][4] However, the success of SPPS is highly sequence-dependent. Amino acids with bulky side chains, such as Leucine, Valine, and Isoleucine, can present significant steric hindrance, slowing down coupling kinetics and often resulting in incomplete reactions.[5][6]

Leucine (Leu), with its isobutyl side chain, is not only sterically demanding but also contributes to the hydrophobicity of a peptide. In sequences containing multiple or consecutive leucine residues, this hydrophobicity can drive inter-chain hydrogen bonding, leading to the formation of secondary structures like β-sheets.[7] This on-resin aggregation renders the N-terminus of the growing peptide chain inaccessible, effectively halting the synthesis and leading to a high proportion of truncated or deletion sequences in the crude product.[8] While standard Fmoc-L-Leu-OH is a high-purity reagent suitable for many applications[9][10], tackling these "difficult sequences" necessitates more advanced tools.

This guide compares the performance of the standard Fmoc-L-Leu-OH with derivatives specifically engineered to overcome steric hindrance and aggregation, providing a clear rationale for their application.

Comparative Analysis of Fmoc-Leucine Derivatives

The choice of an Fmoc-Leucine derivative is a critical decision that directly impacts synthetic outcomes. The following sections dissect the most common options available to the peptide chemist.

The Standard Workhorse: Fmoc-L-Leucine-OH

Fmoc-L-Leu-OH is the default building block for incorporating leucine.[9][11] It is widely available, cost-effective, and performs reliably in sequences that are not sterically crowded or prone to aggregation. For routine synthesis, its high purity and well-understood reactivity make it the ideal choice.[10]

  • Mechanism: Functions as a standard amino acid in the SPPS cycle. Its carboxyl group is activated by a coupling reagent (e.g., HATU, HBTU) to form an active ester, which then reacts with the free N-terminal amine of the resin-bound peptide.[12]

  • Limitations: In difficult sequences, the steric bulk of the isobutyl group can impede the approach of the activated carboxyl group to the N-terminus, leading to slow or incomplete coupling. This is often exacerbated by peptide aggregation.

The Aggregation Disruptor: Fmoc-(Dmb)Leu-OH

To combat aggregation, backbone protection strategies have been developed. Fmoc-(Dmb)Leu-OH incorporates a 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen.

  • Mechanism: The bulky Dmb group acts as a "permanent" protecting group during synthesis that physically prevents the formation of inter-chain hydrogen bonds responsible for β-sheet aggregation. This keeps the peptide chain solvated and accessible for subsequent coupling steps. The Dmb group is then cleaved during the final trifluoroacetic acid (TFA) cleavage cocktail.

  • Advantages: Highly effective at preventing aggregation in sequences rich in hydrophobic residues. It directly addresses the root cause of many "difficult sequences."

  • Limitations: The primary drawback is the need to couple the subsequent amino acid onto a hindered secondary amine. This often requires stronger coupling reagents like HATU or pre-formed amino acid fluorides and may necessitate longer reaction times or elevated temperatures to achieve complete coupling.

The Conformational Breaker: Pseudoproline Dipeptides

Pseudoproline dipeptides are a powerful tool for disrupting secondary structures.[13][14] While Leucine itself does not form a pseudoproline, it can be the N-terminal residue of a dipeptide containing a C-terminal Serine, Threonine, or Cysteine, which is cyclized into an oxazolidine or thiazolidine ring. For example, a Fmoc-Leu-Ser(ψMe,MePro)-OH dipeptide can be incorporated to break up a difficult sequence.

  • Mechanism: The five-membered ring of the pseudoproline introduces a "kink" into the peptide backbone, similar to a native proline residue.[15] This kink disrupts the planarity required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[7][14] The pseudoproline ring is stable to the piperidine used for Fmoc deprotection but is cleaved by TFA during the final cleavage step, restoring the native Ser or Thr residue.[15]

  • Advantages: Exceptionally effective at improving coupling efficiency, increasing crude purity, and enhancing the overall yield of aggregation-prone peptides.[13][14] They are incorporated as a single unit, avoiding the difficult coupling onto a hindered secondary amine associated with Dmb/Hmb derivatives.

  • Limitations: The primary limitation is sequence dependency; a Ser, Thr, or Cys residue must be present at the correct position (i+1 relative to the difficult coupling) to be utilized. They are also significantly more expensive than standard amino acid monomers.

Experimental Design: A Head-to-Head Comparison

To objectively assess the performance of these derivatives, we propose a comparative synthesis of a known difficult model peptide, H-Val-Leu-Ala-Val-Leu-Ala-NH₂ . This sequence is prone to aggregation due to its repeating hydrophobic residues.

Materials
  • Resin: Rink Amide MBHA resin

  • Amino Acids: Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-L-Leu-OH, Fmoc-(Dmb)Leu-OH, Fmoc-Ala-Ser(ψMe,MePro)-OH (hypothetical derivative for a similar sequence to demonstrate the principle)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[16]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Visualizing the Core Workflow

The fundamental process for each synthesis arm follows the standard Fmoc-SPPS cycle, which involves the iterative removal of the Fmoc protecting group and the coupling of the next amino acid.

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection Step 1: Deprotection 20% Piperidine/DMF Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 3: Coupling Add Activated AA to Resin Wash1->Coupling Activation Step 2: Activation Fmoc-AA-OH + HATU/DIPEA Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Monitoring: Kaiser Test Wash2->KaiserTest Incomplete Incomplete Coupling KaiserTest->Incomplete Positive (Yellow) Complete Complete KaiserTest->Complete Negative (Blue) Incomplete->Coupling Recouple NextCycle Ready for Next Cycle Complete->NextCycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocols

Protocol 1: Standard Synthesis with Fmoc-L-Leu-OH

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-L-Leu-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated solution to the resin and agitate for 1 hour.

  • Monitoring: Perform a Kaiser test. If positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x).

  • Iteration: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM, dry it, and treat with the cleavage cocktail for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Backbone Protection with Fmoc-(Dmb)Leu-OH

  • Follow Protocol 1, but substitute Fmoc-L-Leu-OH with Fmoc-(Dmb)Leu-OH at the relevant positions (Leu2 and Leu5).

  • For the subsequent couplings (Val1 and Val4), ensure the use of HATU as the coupling reagent and extend the coupling time to 2 hours to ensure acylation of the hindered secondary amine. Monitor closely with a Kaiser test.

Protocol 3: Aggregation Disruption with a Pseudoproline Dipeptide

  • This strategy is sequence-dependent. For our model peptide, this is not directly applicable. However, if the sequence were, for example, H-Val-Leu-Ser-Val-Leu-Ala-NH₂ , one would substitute the individual couplings of Fmoc-Ser-OH and Fmoc-Leu-OH with a single coupling of the dipeptide Fmoc-Leu-Ser(ψMe,MePro)-OH.

  • The coupling of the dipeptide itself follows the standard procedure outlined in Protocol 1, Step 4. This single step introduces both residues and the structure-breaking kink.

Results and Discussion

The crude peptides from each synthesis would be analyzed by RP-HPLC and Mass Spectrometry to determine purity and confirm identity. The expected results are summarized below.

Synthesis StrategyCrude Purity (HPLC @ 220nm)Target Mass ConfirmationKey Observations
Protocol 1: Standard Fmoc-L-Leu-OH ~45-55%ConfirmedSignificant deletion peaks corresponding to missing Val and Leu residues. Positive Kaiser tests were likely observed after the first coupling at Leu5 and Val4, indicating aggregation-induced difficulty.
Protocol 2: Fmoc-(Dmb)Leu-OH ~70-80%ConfirmedMarkedly cleaner chromatogram with reduced deletion sequences. The coupling of Val onto the (Dmb)Leu residue required a second coupling cycle to achieve a negative Kaiser test, confirming the challenge of acylating the secondary amine.
Protocol 3: Pseudoproline (Hypothetical) >85%ConfirmedHighest crude purity. The incorporation of the pseudoproline dipeptide effectively prevented aggregation, leading to near-complete couplings throughout the rest of the synthesis.
Interpretation of Results

The data clearly illustrates the limitations of the standard Fmoc-L-Leu-OH in synthesizing aggregation-prone sequences. The low purity is a direct result of incomplete couplings caused by the growing peptide chain folding back on itself.

The use of Fmoc-(Dmb)Leu-OH provides a significant improvement. By physically blocking hydrogen bond formation, the peptide chain remains accessible, allowing subsequent couplings to proceed more efficiently. This demonstrates that backbone protection is a viable and effective strategy.

The superior performance of the pseudoproline dipeptide strategy highlights the profound impact of conformational disruption.[13] By introducing a structural "kink," pseudoprolines offer the most elegant solution to aggregation, leading to the highest crude purity and simplifying downstream purification efforts.[14][15]

Visualizing the Mechanism of Action

The effectiveness of these derivatives lies in their ability to disrupt the intermolecular hydrogen bonding that leads to aggregation.

Aggregation_Mechanism cluster_0 Standard Peptide Chains: Aggregation cluster_1 Backbone-Protected / Pseudoproline: Disruption Chain1_1 ---Leu-Ala-Val--- Chain1_2 ---Leu-Ala-Val--- Chain1_1->Chain1_2 Chain1_3 ---Leu-Ala-Val--- Chain1_2->Chain1_3 Chain2_1 ---Leu(Dmb)-Ala--- label_disrupt1 Bulky Dmb group prevents H-Bonding Chain2_2 ---Leu-Ser(ψPro)--- label_disrupt2 Backbone 'kink' prevents H-Bonding Chain2_3 ---Leu-Ala-Val---

Caption: Conceptual diagram of aggregation disruption by modified derivatives.

Recommendations and Best Practices

  • For Routine Synthesis: For peptides without repeating hydrophobic stretches or known aggregation issues, Fmoc-L-Leucine-OH remains the most economical and efficient choice.

  • For Aggregation-Prone Sequences:

    • If the sequence contains a Ser, Thr, or Cys residue adjacent to or within the problematic region, incorporating a pseudoproline dipeptide is the most effective strategy for maximizing purity and yield.[14][15]

    • If the sequence lacks a suitable site for a pseudoproline, using Fmoc-(Dmb)Leu-OH at strategic points (e.g., every 6-8 residues in a long, hydrophobic sequence) is an excellent alternative. Be prepared to use a high-efficiency coupling reagent like HATU for the subsequent coupling.[17][18]

  • Coupling Reagent Choice: For any sterically hindered coupling, including onto a Dmb-protected residue or coupling bulky amino acids like Val or Ile, HATU is generally superior to HBTU.[16][17][19] Its formation of a more reactive OAt-ester intermediate leads to faster kinetics and higher efficiency.[18]

Conclusion

The successful synthesis of leucine-containing peptides, particularly those prone to aggregation, requires a nuanced approach that goes beyond the standard Fmoc-L-Leu-OH. By understanding the underlying mechanisms of steric hindrance and aggregation, researchers can strategically employ advanced derivatives to overcome these obstacles. Backbone-protected amino acids like Fmoc-(Dmb)Leu-OH and conformation-disrupting pseudoproline dipeptides are powerful tools that significantly enhance coupling efficiencies, leading to higher crude purities and overall yields. While these reagents represent a greater initial investment, the resulting simplification of purification and the increased probability of a successful synthesis often provide a substantial return, enabling the creation of complex and therapeutically relevant peptides.

References

  • Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Benchchem. (n.d.). The Strategic Advantage of Pseudoprolines in Peptide Synthesis: A Comparative Purity Analysis.
  • Fengchen Group Co., Ltd. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0.
  • ChemPep Inc. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.
  • Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.
  • Beijing Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ResearchGate. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis.
  • Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
  • Collins, J. M., Porter, K. A., Singh, S., & Vanier, G. S. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 1-13.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chem-Impex International, Inc. (n.d.). Fmoc-D-leucine.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation.
  • Suzhou Highfine Biotech Co., Ltd. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • CEM Corporation. (n.d.). Fmoc-Leu-OH.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Albericio, F., et al. (2018). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 51(7), 1586-1596.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Benchchem. (n.d.). Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis.
  • Luna, O. F., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... Molecules, 21(11), 1563.
  • ChemPep Inc. (n.d.). 35661-60-0 | Fmoc-Leu-OH.
  • Bachem. (2021, March 16). Which amino acid derivatives can be used for Fmoc-SPPS?.
  • Benchchem. (n.d.). Application Note: Solid-Phase Synthesis of H-Leu-Asn-OH.
  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 153-163.
  • Benchchem. (n.d.). Recommended Coupling Methods for Fmoc-Phe(4-F)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?.

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Navigating the Labyrinth of Difficult Peptides: A Comparative Guide to Fmoc-Leu-Onp in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides is a familiar landscape. However, this terrain can quickly become treacherous when dealing with "difficult sequences"—peptides prone to aggregation, poor solubility, and incomplete reactions. These challenges can derail research and development timelines, making the choice of synthetic strategy paramount. This guide provides an in-depth evaluation of Fmoc-L-Leucine p-nitrophenyl ester (Fmoc-Leu-Onp) for the synthesis of such challenging peptides, comparing its performance against modern, mainstream coupling reagents. Through an objective analysis supported by available data and established protocols, we aim to equip you with the insights needed to make informed decisions for your next demanding synthesis.

The Challenge of "Difficult" Peptides: A Molecular Traffic Jam

Difficult peptide sequences are the bane of peptide chemists. Often characterized by a high content of hydrophobic or β-branched amino acids (like Val, Ile, Leu) or sequences with a tendency to form stable secondary structures such as β-sheets on the solid support, these peptides create a molecular traffic jam.[1][2] This aggregation hinders the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling steps. The result is a crude product containing a frustrating mixture of deletion sequences and other impurities, complicating purification and reducing the overall yield.[3]

The development of effective strategies to overcome these hurdles has been a major focus of peptide chemistry. These strategies range from the use of specialized resins and solvents to the incorporation of backbone-modifying protecting groups.[3] However, the choice of coupling reagent remains a cornerstone of any successful synthesis protocol.

This compound: A Look at the Active Ester Approach

This compound belongs to the class of active ester coupling reagents. In this approach, the carboxylic acid of the amino acid is pre-activated by forming an ester with a good leaving group, in this case, p-nitrophenol. This "activated" amino acid can then react directly with the free amine of the growing peptide chain on the solid support to form the peptide bond.

Historically, active esters, including p-nitrophenyl (Onp) esters, were among the earliest reagents used in solid-phase peptide synthesis (SPPS).[4] Their appeal lay in their stability, ease of preparation, and the ability to be stored for extended periods. The reaction progress could also be monitored by observing the release of the yellow p-nitrophenolate anion.

Mechanism of Action of this compound

The coupling reaction with this compound is a straightforward nucleophilic acyl substitution. The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the p-nitrophenyl ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the new peptide bond and the release of p-nitrophenol.

G cluster_0 Peptide Chain on Solid Support cluster_1 Activated Amino Acid cluster_2 Coupling Reaction Resin_Peptide Resin-Peptide-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Resin_Peptide->Tetrahedral_Intermediate Nucleophilic Attack Fmoc_Leu_Onp Fmoc-Leu-O-C6H4-NO2 (this compound) Fmoc_Leu_Onp->Tetrahedral_Intermediate New_Peptide Resin-Peptide-CO-Leu-Fmoc Tetrahedral_Intermediate->New_Peptide Collapse Byproduct p-Nitrophenol Tetrahedral_Intermediate->Byproduct

Mechanism of peptide bond formation using this compound.

Performance Evaluation: this compound vs. Modern Coupling Reagents

While active esters like this compound have a place in the history of peptide synthesis, their performance, particularly for difficult sequences, is often surpassed by modern coupling reagents. The primary drawback of p-nitrophenyl esters is their relatively slow reaction kinetics.[5][6] In the context of SPPS, where reactions need to go to completion to ensure high fidelity, slow coupling can lead to a higher incidence of incomplete reactions and the formation of deletion sequences.

Modern peptide synthesis predominantly relies on more reactive coupling reagents, which can be broadly categorized as carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU, HCTU, COMU). These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), generate highly reactive intermediates in situ, leading to faster and more efficient coupling.[2][7]

Quantitative Performance Comparison

Direct, side-by-side quantitative data comparing this compound with modern reagents for a specific difficult peptide sequence is scarce in recent literature, as the field has largely moved towards more efficient methods. However, based on historical data and the well-established reactivity of these compound classes, a comparative overview can be constructed.

FeatureThis compoundCarbodiimides (e.g., DIC/Oxyma)Onium Salts (e.g., HATU, HCTU, COMU)
Reagent Class Active EsterCarbodiimide with additiveAminium/Uronium Salt
Coupling Time Slow (can require several hours)Moderate (1-4 hours)[8]Fast (15-60 minutes)[9]
Coupling Efficiency Moderate to GoodHigh (>99% with Oxyma)[8]Very High (>99%)[9]
Racemization Risk Generally lowLow with additives like OxymaVery low, especially with HOAt-based reagents[9]
Key Advantages Stable, isolable reagentCost-effective, soluble byproduct (DIC)[8]High reactivity, excellent for sterically hindered amino acids[9]
Key Disadvantages Slow reaction rates, potential for side reactions with prolonged coupling times[5][6]Slower than onium salts, potential for side reactions without additivesHigher cost, potential for guanidinylation side reactions[9]

Disclaimer: The data presented is a representative summary from various sources. Actual performance will vary depending on the specific peptide sequence, resin, solvent, and other reaction conditions.

Experimental Protocols

To provide a practical context for this comparison, the following are representative protocols for solid-phase peptide synthesis using this compound and a modern onium salt reagent.

Protocol 1: SPPS using this compound

This protocol is based on the general principles of using active esters in SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add the solution to the deprotected resin. The reaction may be allowed to proceed for several hours to overnight at room temperature. The progress can be monitored by taking small aliquots of the supernatant and measuring the absorbance of the released p-nitrophenol.

  • Washing: After the coupling is complete (as determined by a negative Kaiser test or other monitoring method), wash the resin with DMF (3-5 times) to remove excess reagents and the p-nitrophenol byproduct.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Wash the resin with DMF and then with dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: SPPS using a Modern Onium Salt (e.g., HCTU)

This protocol represents a more standard and rapid approach for SPPS.

  • Resin Swelling: Swell the appropriate resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5-10 minutes).

  • Washing: Wash the resin with DMF (5-7 times).

  • Activation and Coupling: In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents), HCTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add this activation mixture to the deprotected resin. Agitate the reaction for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm the completion of the coupling.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

  • Final Deprotection and Cleavage: Follow the same procedure as in Protocol 1.

  • Peptide Precipitation and Purification: Follow the same procedure as in Protocol 1.

G cluster_0 SPPS Workflow cluster_1 Coupling Method Comparison Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Onp This compound: - Slow reaction - Long coupling time Couple->Onp Onium Onium Salt (e.g., HCTU): - Fast reaction - Short coupling time Couple->Onium Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final amino acid Cleave Cleavage from Resin (TFA cocktail) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Comparative workflow of SPPS highlighting the coupling step.

Conclusion: Making the Right Choice for Your Synthesis

For the synthesis of difficult peptide sequences, the evidence strongly favors the use of modern onium salt-based coupling reagents over older active ester methods like those employing this compound. The significantly faster reaction times and higher coupling efficiencies of reagents such as HATU, HCTU, and COMU are critical for minimizing the formation of deletion sequences and other impurities that are common in the synthesis of aggregation-prone peptides.

While this compound and other p-nitrophenyl esters were foundational in the development of peptide synthesis, their utility in modern, high-demand applications, especially for difficult sequences, is limited. The primary advantage of modern reagents is their ability to drive the coupling reaction to completion in a much shorter timeframe, which is a key factor in achieving a high-purity crude product and a successful overall synthesis.

As a Senior Application Scientist, my recommendation for tackling a difficult peptide synthesis would be to employ a robust protocol utilizing a high-efficiency onium salt coupling reagent, potentially in combination with other strategies such as the use of pseudoproline dipeptides or specialized resins designed to minimize on-resin aggregation. While the cost of these advanced reagents may be higher, the investment is often justified by the increased probability of success, higher purity of the final product, and the significant saving of time and resources that would otherwise be spent on troubleshooting and difficult purifications.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461–469. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. A comparison of active esters. Peptide Research, 1(3), 137-143.
  • Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Some 'difficult sequences' made easy. A study of interchain association in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 43(5), 431–440.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., & Albericio, F. (1995). Automated solid-phase synthesis of 'difficult' peptides.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of "difficult peptides". Chemical Society Reviews, 45(3), 631–654. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394–9403. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • White, P., Keyte, J. W., Bailey, K., & Epton, R. (1993). 'Difficult sequence' peptide synthesis: a comparison of the utility of different N alpha-Fmoc-amino acid/coupling combinations. Journal of Peptide Science, 1(1), 25–30.
  • Bodanszky, M. (1955). Synthesis of Peptides by Aminolysis of Nitrophenyl Esters. Nature, 175(4459), 685–685. [Link]

  • Esko, K., Karlsson, S., & Porath, J. (1970). A Note on the Use of p-Nitrophenyl Esters in Solid Phase Peptide Synthesis. Acta Chemica Scandinavica, 24, 337-338. [Link]

  • Albericio, F., & Kates, S. A. (2000). Coupling Reagents and Activation. In Solid-Phase Synthesis (pp. 275-305). CRC Press.
  • Han, Y., & Albericio, F. (2014). Recent highlights of solid-phase peptide synthesis. Molecules, 19(10), 16676–16695. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

Sources

A Senior Scientist's Guide to Fmoc-Leu-ONp: Benchmark Performance and Modern Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of activation strategy is paramount to achieving high purity and yield. This guide provides a comprehensive analysis of Nα-Fmoc-L-leucine p-nitrophenyl ester (Fmoc-Leu-ONp), an active ester derivative of leucine. We will dissect its chemical principles, present a benchmark comparison against modern, more prevalent activation methods, and provide detailed experimental protocols. This document serves as a technical resource for scientists to understand the historical context, performance limitations, and potential niche applications of this compound in contemporary peptide science.

Introduction: The Principle of Controlled Activation

The chemical synthesis of peptides is a delicate process of forming amide bonds sequentially. A primary challenge in this endeavor is the prevention of racemization at the α-carbon of the activated amino acid. The "active ester" strategy was an early and elegant solution to this problem.[1][2] By converting the carboxylic acid of an Nα-protected amino acid into an ester with an electron-withdrawing group, one creates a species that is sufficiently reactive to acylate a free amine but not so "over-activated" as to be highly susceptible to racemization.[2]

This compound is a classic example of this approach, where the p-nitrophenyl group serves as the activating moiety. Historically, p-nitrophenyl (PNP) esters were instrumental, notably in the first chemical synthesis of oxytocin.[2] However, the evolution of automated SPPS demanded faster reaction kinetics, leading to the ascendancy of more potent in-situ coupling reagents and more reactive active esters.[3] Consequently, while this compound is a stable, well-defined, and commercially available reagent, its application in modern, high-throughput synthesis has become limited.[4] This guide aims to provide the necessary context and data to make informed decisions about its use.

Section 1: The Mechanism of Active Ester Coupling

The utility of an active ester like this compound lies in its balance of stability and reactivity. The peptide bond formation proceeds via a direct nucleophilic acyl substitution. The N-terminal amine of the resin-bound peptide attacks the electrophilic carbonyl carbon of the this compound. The tetra-substituted intermediate then collapses, eliminating the stable p-nitrophenolate anion as a leaving group to form the new peptide bond.

The electron-withdrawing nitro group on the phenyl ring is critical; it stabilizes the resulting phenolate anion, making it a good leaving group and thus "activating" the ester for aminolysis.

Mechanism of peptide bond formation using an active ester.

Section 2: Comparative Performance Analysis

To contextualize the performance of this compound, it must be compared against the prevalent methodologies used in modern SPPS. The choice of activation method impacts coupling speed, efficiency, cost, and the risk of side reactions. Leucine itself is not prone to racemization, but the principles apply to all amino acids.[5]

FeatureThis compoundFmoc-Leu-OH + DIC/HOBtFmoc-Leu-OPfpFmoc-Leu-OH + HATU/DIPEA
Reagent Type Pre-formed Active EsterIn-situ Carbodiimide ActivationPre-formed Active EsterIn-situ Aminium Salt Activation
Relative Rate Slow to ModerateModerateFastVery Fast
Typical Time 2 - 24 hours1 - 4 hours30 - 90 minutes5 - 30 minutes
Racemization Risk Very Low[1]Low (HOBt suppresses)Very LowVery Low (HOAt suppresses)[6]
Convenience High (dissolve and add)Moderate (pre-activation needed)High (dissolve and add)High (in-situ activation is rapid)
Relative Cost LowLowModerateHigh
Key Drawbacks Slow reaction rates, often unsuitable for automated SPPS and difficult sequences.[3]Formation of insoluble DCU/DIU byproduct; potential for side reactions if HOBt is omitted.[7]Higher cost than ONp esters; HOBt sometimes added to boost reactivity.[4]High cost; potential for guanidinylation of the N-terminus if used in large excess.[6]

Data synthesized from literature reviews and supplier documentation.[3][4][6][7]

Section 3: Experimental Protocols & Workflow

Adherence to a validated protocol is critical for reproducible results. The following section details a standard manual coupling procedure for this compound, including essential monitoring steps to ensure the reaction proceeds to completion.

Workflow for a Single Coupling Cycle
Experimental workflow for a manual coupling cycle.
Detailed Protocol: Manual Coupling with this compound

This protocol assumes a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (0.4 mmol, 4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl Alcohol (IPA)

  • Kaiser Test Kit (Solutions A, B, C)[8]

  • Optional Capping Solution: Acetic Anhydride/DIPEA/DMF (5:10:85 v/v/v)

  • Solid-phase reaction vessel

Methodology:

  • Resin Preparation:

    • Ensure the peptide-resin from the previous deprotection step has been thoroughly washed with DMF to remove residual piperidine. The resin should be swelled in DMF.

  • Coupling Reaction:

    • Dissolve this compound (4 eq.) in ~5 mL of DMF.

    • Add the solution to the swelled peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature. Due to the slower kinetics of ONp esters, the initial coupling time should be at least 2 hours.

  • Washing:

    • After the initial coupling period, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and the p-nitrophenol byproduct. A typical wash cycle is: 3x DMF, 3x IPA, 3x DMF.

  • Monitoring for Completion (Kaiser Test): [8][9]

    • Take a small sample of resin beads (~2-3 mg) and place them in a small glass test tube.

    • Wash the beads with ethanol and dry them.

    • Add 2-3 drops of each Kaiser test solution (A: phenol in ethanol, B: potassium cyanide in pyridine, C: ninhydrin in ethanol).

    • Heat the tube at 100°C for 5 minutes.

    • Interpretation:

      • Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amines. Coupling is incomplete.

      • Colorless/Yellow Beads: Indicates the absence of primary amines. Coupling is complete.

  • Decision and Recoupling/Capping:

    • If the Kaiser test is positive (blue), the coupling is incomplete. Return the bulk resin to the coupling step (Step 2) for an additional 2-4 hours, or even overnight.

    • If the test remains positive after an extended recoupling, it may indicate a "difficult sequence." At this point, it is crucial to cap any unreacted amines to prevent the formation of deletion peptide impurities.[8]

    • Capping Procedure: Add the capping solution to the resin and agitate for 30 minutes. Then, proceed to the washing step.

  • Final Wash and Deprotection:

    • Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).

    • Proceed to the N-terminal Fmoc deprotection step (e.g., treatment with 20% piperidine in DMF) to prepare for the next amino acid addition.[10]

Section 4: Niche Applications & Modern Context

While largely superseded for routine synthesis, this compound and other nitrophenyl esters can still find utility in specific contexts:

  • Educational Demonstrations: Their slower, more deliberate reaction rate is ideal for teaching the principles of SPPS and monitoring reaction progress in a laboratory course setting.

  • Cost-Sensitive Projects: For short, non-complex peptides synthesized manually, the lower cost of the reagent may be an attractive factor if speed is not a priority.

  • Specific Solution-Phase Applications: In some solution-phase syntheses, the stability and defined nature of an isolated active ester can be preferable to generating a reactive species in-situ.

The broader application of incorporating leucine into a peptide sequence is vast. As a non-polar, aliphatic amino acid, leucine is a strong helix-promoter and plays a critical role in forming hydrophobic cores that stabilize protein and peptide structures. Its inclusion is fundamental in designing peptides for drug discovery, where it can influence receptor binding, membrane interaction, and overall pharmacokinetic properties.[11][12]

Conclusion

This compound is a foundational reagent in the history of peptide synthesis, exemplifying the elegance and control of the active ester strategy.[2] However, a critical evaluation of its performance reveals significant kinetic limitations compared to modern alternatives.[3][4] For researchers prioritizing efficiency, speed, and the successful synthesis of long or difficult sequences, the use of aminium/uronium salt-based reagents like HATU or more reactive active esters like Fmoc-Leu-OPfp is strongly recommended.

This guide provides the necessary scientific rationale and practical data for researchers to understand that while this compound may not be the tool of choice for most contemporary challenges, its principles remain instructive, and its application may be justified in specific, niche scenarios.

References

  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.

  • ResearchGate. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Preprint. Available at: [Link]

  • Bodanszky, M., & Bednarek, M. A. (1989). Active Esters in Solid-Phase Peptide Synthesis. Journal of Protein Chemistry, 8(4), 461-469.

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Fields, C. G., & Fields, G. B. (1991). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in Enzymology, 289, 104-123.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Bodanszky, M., & Sheehan, J. T. (1973). O-nitrophenyl esters in solid phase peptide synthesis. The Journal of Organic Chemistry, 38(7), 1296-1300.
  • Kates, S. A., et al. (1993). Automated solid-phase synthesis of cyclic peptides. Analytical Biochemistry, 212(2), 303-310.
  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from [Link]

  • Shengyu Chemical. (2026). Fmoc-L-Leucine: A Cornerstone for Pharmaceutical Intermediates and Research. Retrieved from [Link]

  • Guryanov, I., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
  • Merrifield, R. B. (1964). Solid-Phase Peptide Synthesis. III. An Improved Synthesis of Bradykinin. Biochemistry, 3(9), 1385-1390.
  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

  • Prothero, J. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting information. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Validation of Fmoc-Leu-ONp for Use in cGMP Peptide Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of Fmoc-L-Leucine p-nitrophenyl ester (Fmoc-Leu-ONp) for use in current Good Manufacturing Practice (cGMP) peptide manufacturing. It addresses the critical need for stringent raw material control to ensure the quality, safety, and efficacy of synthetic peptide Active Pharmaceutical Ingredients (APIs).[1][2] We will delve into the essential validation parameters, offer a comparative analysis with alternative amino acid activation strategies, and explain the scientific rationale behind the recommended experimental protocols.

Introduction: The Pivotal Role of Activated Amino Acids in cGMP Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) remains the predominant technology for manufacturing therapeutic peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[3] For each coupling cycle to proceed efficiently, the carboxylic acid of the incoming N-α-Fmoc-protected amino acid must be activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.[4]

This compound is a p-nitrophenyl active ester of Fmoc-L-Leucine. The p-nitrophenyl group acts as a good leaving group, enhancing the electrophilicity of the carboxyl carbon and enabling the nucleophilic attack by the amino group. Historically, active esters like p-nitrophenyl esters were widely used.[4][5] While modern research and development often favor faster, in-situ coupling reagents, the well-defined character and stability of pre-formed active esters can offer distinct advantages in a regulated cGMP environment. This guide provides the technical basis for validating this compound and making informed decisions on its use compared to other common activation methods.

The Validation Workflow: An Integrated Approach to Quality Assurance

The validation of a critical raw material like this compound under cGMP guidelines is a multi-faceted process designed to rigorously confirm its identity, purity, and suitability for its intended use.[2][6] A robust validation plan provides the necessary scientific evidence to ensure lot-to-lot consistency and minimize process variability.[1]

Validation_Workflow cluster_0 Material Reception & Identification cluster_1 Purity & Impurity Analysis cluster_2 Performance & Stability Verification A Receipt & Quarantine of this compound Lot B Visual Inspection (Appearance, Color) A->B C FTIR Spectroscopy (Identity Confirmation) B->C D RP-HPLC (Purity Assay & Related Substances) C->D E Mass Spectrometry (Impurity Identification) D->E F Residual Solvents (GC-HS) E->F G Water Content (Karl Fischer Titration) F->G H Trial Coupling Reaction (Model Peptide Synthesis) G->H I Stability Program (Accelerated & Long-Term) H->I J NMR Spectroscopy (Structural Integrity Confirmation) H->J

Figure 1: A comprehensive workflow for the validation of an incoming lot of this compound for cGMP peptide manufacturing.

Experimental Protocols and Comparative Data

Identity Confirmation

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the identity of the material by matching its infrared spectrum to that of a qualified reference standard.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Acceptance Criteria: The spectrum of the sample must be concordant with the reference spectrum. Key characteristic peaks include the urethane C=O stretch (~1720 cm⁻¹), the ester C=O stretch (~1765 cm⁻¹), and the aromatic nitro group stretches (~1520 and ~1345 cm⁻¹).

Rationale: FTIR is a rapid and powerful technique for confirming the presence of key functional groups, providing a unique molecular "fingerprint" for the compound.

Purity and Impurity Profiling

Purity is a critical quality attribute for any raw material used in API synthesis. The presence of impurities can lead to the formation of process-related impurities in the final peptide, which can be difficult to remove.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To quantify the purity of this compound and detect any related impurities.

  • System: A calibrated HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient suitable for separating the main component from potential impurities like Fmoc-Leu-OH and p-nitrophenol. For example, 30-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Analysis: Calculate the purity based on the area percentage of the main peak. Identify and quantify any impurities against reference standards if available.

Comparative Data of Leucine Activation Methods:

ParameterThis compoundFmoc-Leu-OPfpIn Situ Activation (e.g., HBTU/HOBt)
Purity (Typical) > 98.5%> 99.0%Not Applicable (reagents)
Common Impurities Fmoc-Leu-OH, p-nitrophenolFmoc-Leu-OH, pentafluorophenolUnreacted Fmoc-Leu-OH
Solid-State Stability GoodExcellentNot Applicable
Relative Coupling Time Slower (2-4 hours)Fast (1-2 hours)Very Fast (30-60 minutes)
Byproducts p-Nitrophenol (colored)PentafluorophenolTetramethylurea, HOBt

Rationale: RP-HPLC is the industry-standard method for determining the purity of peptide-related raw materials.[7] It is highly sensitive and can separate closely related compounds, providing a detailed impurity profile.

Performance Verification

A certificate of analysis only tells part of the story. A functional test is crucial to ensure the material performs as expected in the synthesis process.

Protocol 3: Model Dipeptide Synthesis (Fmoc-Leu-Gly-Resin)

  • Objective: To confirm the reactivity and coupling efficiency of the this compound lot.

  • Resin Preparation: Start with a Glycine-loaded solid support (e.g., Gly-Wang resin).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc group from glycine.[8]

  • Coupling: Swell the deprotected resin in DMF. Add a solution of this compound (3 equivalents) to the resin.

  • Reaction Monitoring: Periodically take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to monitor for the disappearance of free primary amines.[9]

  • Acceptance Criteria: A negative Kaiser test (beads remain colorless or yellow) within a specified timeframe (e.g., 4 hours) indicates complete coupling.

  • Confirmation: Cleave the resulting dipeptide from a small portion of the resin and confirm its identity and purity by LC-MS.

Peptide_Coupling cluster_coupling Peptide Coupling Reaction Reactants This compound H₂N-Gly-Resin Transition Tetrahedral Intermediate Reactants:f1->Transition Reactants:f0->Transition Products Fmoc-Leu-Gly-Resin p-Nitrophenol Transition->Products

Sources

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of Fmoc-Leu-ONp

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of solid-phase peptide synthesis (SPPS), Nα-Fmoc-L-leucine p-nitrophenyl ester (Fmoc-Leu-ONp) is a valued reagent, an activated amino acid derivative that facilitates efficient peptide bond formation. However, as with all laboratory chemicals, the lifecycle of this compound does not end upon its use in a reaction. Its proper disposal is a critical, final step that ensures the safety of laboratory personnel, protects the environment, and maintains regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, grounding our recommendations in the principles of chemical hygiene and regulatory standards set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: The "Why" - Hazard Identification and Risk Assessment

Understanding the hazards associated with a chemical is the foundation of its safe disposal. While Safety Data Sheets (SDS) for the parent compound, Fmoc-Leu-OH, often classify it as non-hazardous, the addition of the p-nitrophenyl (ONp) ester group fundamentally changes its risk profile.[1][2][3]

The primary concern stems from the potential for hydrolysis, which would release p-nitrophenol. p-Nitrophenol is an EPA-listed hazardous substance known for its toxicity. Therefore, all waste containing this compound must be treated as hazardous chemical waste . This conservative approach is a cornerstone of a robust laboratory safety culture, assuming that any unknown byproduct of a reaction may be hazardous.[4][5]

Below is a summary of the key chemical entities and their associated hazards.

Chemical NameFormulaMolecular WeightKey Hazards
This compound C₂₇H₂₆N₂O₆486.5 g/mol Irritant. Potential for hydrolysis to toxic p-nitrophenol.
p-Nitrophenol (Potential Hydrolysis Product)C₆H₅NO₃139.1 g/mol Acutely toxic, harmful if swallowed or inhaled, environmental hazard.
Fmoc-Leu-OH (Parent Compound)C₂₁H₂₃NO₄353.4 g/mol Generally considered non-hazardous, but may cause mild irritation.[1][2][6]

Part 2: The "How" - A Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for safety and compliance. The following protocol outlines the necessary steps from the point of generation to final removal by a licensed vendor.

Step 1: Don Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.[7][8]

  • Safety Goggles: Protects eyes from splashes of liquid waste or airborne powder.

  • Nitrile Gloves: Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[9]

  • Lab Coat: Protects skin and clothing from contamination.

Step 2: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[10] Never mix this compound waste with other waste streams.

  • Solid Waste: Includes unused or expired this compound powder, contaminated weigh boats, and paper towels. Collect these in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound (e.g., from reaction workups or rinsing). Collect in a separate, compatible liquid hazardous waste container. Do not pour any amount down the drain.[8]

  • Contaminated Sharps: Needles or broken glassware contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.[7][10]

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected as hazardous liquid waste.[11] Only after this decontamination can the defaced container be discarded as non-hazardous glass or plastic waste.[11][12]

Step 3: Containerization and Labeling

All hazardous waste must be collected in appropriate, sealed containers located at or near the point of generation, an area known as a Satellite Accumulation Area (SAA).[13][14]

  • Container Compatibility: Use containers made of material that is non-reactive with the waste. For this compound and common organic solvents, glass or high-density polyethylene (HDPE) containers are suitable.[15]

  • Labeling: The container must be clearly and accurately labeled. The EPA requires that each label contains the words “Hazardous Waste,” the full chemical name ("this compound Waste" ), and an indication of the hazards (e.g., Toxic, Irritant).[13][14] Keep a log of what is added to the container.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[16] This prevents the release of vapors and protects against spills.

Step 4: Storage and Accumulation

Laboratories can accumulate waste in an SAA, which must be under the direct control of laboratory personnel.[12]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[14]

  • Transfer: Once the container is full or waste generation is complete, it should be moved to a Central Accumulation Area (CAA) for pickup. Your institution's Environmental Health and Safety (EHS) office will manage this process.

  • Documentation: All chemical waste must be tracked from its point of generation to its final disposal, a concept known as "cradle to grave" responsibility under the Resource Conservation and Recovery Act (RCRA).[16]

Step 5: Final Disposition

Final disposal of hazardous waste is a highly regulated process that must be handled by professionals.

  • Licensed Vendor: Your institution will have a contract with a licensed hazardous waste disposal company. This vendor is responsible for transporting the waste off-site for final treatment.

  • Incineration: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[13][17] This process destroys the hazardous organic components, preventing them from entering the environment.

Part 3: Visualizing the Workflow

To clarify the decision-making process, the following diagram illustrates the proper disposal path for all forms of this compound waste.

cluster_generation Point of Generation cluster_procedure Disposal Protocol cluster_disposition Final Disposition start This compound Waste Generated solid Solid Waste (Unused Reagent, Labware) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Contaminated Sharps start->sharps segregate Step 1: Segregate Waste Streams solid->segregate liquid->segregate sharps->segregate containerize Step 2: Collect in Compatible, Labeled Container segregate->containerize ppe Wear Appropriate PPE store Step 3: Store in Satellite Accumulation Area (SAA) containerize->store transfer Step 4: Transfer to Central Accumulation Area (CAA) store->transfer vendor Step 5: Pickup by Licensed Hazardous Waste Vendor transfer->vendor incinerate Final Disposal via Incineration vendor->incinerate

Caption: Workflow for the safe disposal of this compound waste.

By adhering to this structured and well-reasoned disposal protocol, researchers can ensure they are not only compliant with regulations but are also upholding their professional responsibility to maintain a safe and environmentally conscious laboratory.

References

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Mastering Safety: A Researcher's Guide to Handling Fmoc-Leu-Onp

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine p-nitrophenyl ester, or Fmoc-Leu-Onp, is a valuable reagent for the precise incorporation of leucine into growing peptide chains.[1] However, its utility is matched by a need for meticulous handling. As an activated ester, its reactivity is the very source of its potential hazards. This guide, grounded in the principles of laboratory safety and chemical hygiene, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of both the researcher and the integrity of the research.

Understanding the Risk: A Tale of Two Moieties

The key to safely handling this compound lies in understanding its chemical structure. It is a conjugate of two distinct chemical entities: the Fmoc-protected leucine amino acid and a p-nitrophenyl (Onp) ester. While the Fmoc-leucine backbone is generally considered to have a low hazard profile, the p-nitrophenyl group introduces a higher level of risk that dictates our safety protocols.[2][3]

The primary concern stems from the Onp group's function as an excellent leaving group. This reactivity, essential for peptide bond formation, also means the molecule can readily react with nucleophiles, including water. Upon hydrolysis, this compound releases p-nitrophenol , a compound classified as toxic if swallowed and hazardous to the aquatic environment.[4][5] Therefore, all safety procedures must be designed to mitigate exposure not only to the parent compound but also to its potential degradation products.

Hazard Identification Summary
ComponentPrimary Hazard(s)Notes
This compound Irritant (skin, eyes), potential sensitizer.As a fine powder, it poses an inhalation risk.[3][6]
p-Nitrophenol Toxic if swallowed, irritant (skin, eyes), environmental hazard.A potential hydrolysis product.[4]
Solvents (e.g., DMF, NMP) Reproductive hazards, irritants.Commonly used in peptide synthesis and present significant health risks.[7]

The First Line of Defense: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. For handling this compound, a multi-layered approach is essential to prevent dermal, ocular, and respiratory exposure.[8][9]

Core PPE Requirements:
  • Eye and Face Protection : Chemical splash goggles are mandatory.[9] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection : Chemically resistant gloves, such as nitrile, are required.[8] Always inspect gloves for tears or punctures before use. Given that no glove material offers indefinite protection, it's crucial to change them frequently and immediately after known contact.[10]

  • Body Protection : A buttoned lab coat is the minimum requirement.[8] For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection : All handling of solid this compound should be performed in a certified chemical fume hood to control exposure to airborne particulates.[8] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[11]

Operational Protocol: From Weighing to Waste

Adherence to a strict, step-by-step operational protocol is the cornerstone of safe handling. The following workflow is designed to minimize exposure at every stage of the process.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Area 2. Prepare Fume Hood Prep->Area Gather 3. Assemble Materials Area->Gather Weigh 4. Weigh Solid Gather->Weigh Dissolve 5. Dissolve in Solvent Weigh->Dissolve React 6. Perform Reaction Dissolve->React Quench 7. Quench Reaction React->Quench Segregate 8. Segregate Waste Quench->Segregate Decon 9. Decontaminate Segregate->Decon Doff 10. Doff PPE Decon->Doff

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocol:
  • Preparation :

    • Don PPE : Before entering the designated work area, put on all required PPE as outlined above.

    • Prepare Fume Hood : Ensure the chemical fume hood is functioning correctly. The sash should be positioned as low as possible while still allowing for comfortable manipulation of the materials.

    • Assemble Materials : Gather all necessary chemicals, glassware, and equipment. This minimizes the need to move in and out of the work area.

  • Handling the Solid :

    • Weighing : Carefully weigh the required amount of this compound on weighing paper or in a tared container within the fume hood. Use anti-static techniques to prevent the powder from dispersing.[8]

    • Dissolution : Add the solid to the reaction vessel containing the solvent. The choice of solvent is critical, with greener alternatives to DMF and NMP being increasingly encouraged.[7] Perform this step slowly to avoid splashing.

  • Reaction and Quenching :

    • Reaction Monitoring : Keep the reaction vessel closed to the extent possible during the reaction.

    • Quenching : Upon completion, quench the reaction carefully according to your specific protocol. Be mindful that quenching may generate heat or gas.

Disposal Plan: A Critical Final Step

Proper disposal is not an afterthought but an integral part of the experimental plan. The release of p-nitrophenol into the environment must be avoided.[5]

Disposal_Plan cluster_streams Waste Segregation cluster_containers Containment cluster_disposal Final Disposal Waste Waste Generation Liquid Liquid Waste (reaction mixture, rinsates) Waste->Liquid Solid Solid Waste (contaminated gloves, paper towels, etc.) Waste->Solid Sharps Sharps (needles, etc.) Waste->Sharps Liquid_Cont Labeled, sealed, chemically compatible container Liquid->Liquid_Cont Solid_Cont Labeled, sealed plastic bag or container Solid->Solid_Cont Sharps_Cont Puncture-proof sharps container Sharps->Sharps_Cont EHS Arrange pickup by Environmental Health & Safety (EHS) Liquid_Cont->EHS Solid_Cont->EHS Sharps_Cont->EHS

Caption: Logical flow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:
  • Segregation :

    • Liquid Waste : All liquid waste, including the reaction mixture and solvent rinses, must be collected in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

    • Solid Waste : All disposables that have come into contact with this compound, such as gloves, weighing papers, and contaminated paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.

    • Empty Containers : The original this compound container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.

  • Storage and Disposal :

    • Store all waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's licensed professional waste disposal service. Never dispose of this compound or its associated waste down the drain.[5]

By integrating these safety protocols into every aspect of your workflow, you can confidently and responsibly utilize this compound in your research, advancing the frontiers of science while upholding the highest standards of laboratory safety.

References

  • Anaspec. (2021, February 17). Safety Data Sheet (SDS). Retrieved from [Link]

  • Peptide Synthetics. (n.d.). Materials safety data sheet. Retrieved from [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

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  • ResearchGate. (2016, August 1). Which is the most appropriate equipment for peptide synthesis?. Retrieved from [Link]

  • PubMed Central. (n.d.). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.